(+)-Benzylphenethylamine
説明
Structure
2D Structure
特性
IUPAC Name |
(1R)-N-benzyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361451 | |
| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38235-77-7 | |
| Record name | (+)-Benzylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Chiral (+)-Benzylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of chiral (+)-N-benzyl-1-phenylethanamine, a valuable chiral building block in pharmaceutical and fine chemical industries. The guide details three principal strategies: asymmetric synthesis via catalytic reductive amination, classical chiral resolution of a racemic mixture, and synthesis employing a chiral auxiliary. Each section includes detailed experimental protocols, comparative quantitative data, and workflow visualizations to facilitate practical application and methodological comparison.
Asymmetric Synthesis via Catalytic Reductive Amination
Direct asymmetric reductive amination (DARA) represents one of the most efficient and atom-economical routes to chiral amines. This approach typically involves the one-pot reaction of a ketone and an amine in the presence of a chiral catalyst and a reducing agent. Transition metal catalysts, particularly those based on ruthenium and iridium, have demonstrated high efficacy and enantioselectivity in this transformation.
Iridium-Catalyzed Asymmetric Reductive Amination
Iridium complexes with chiral phosphoramidite (B1245037) ligands are effective catalysts for the direct asymmetric reductive amination of ketones with primary amines. This method offers a direct route to the desired chiral secondary amine with high enantiomeric excess.
Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination of Acetophenone (B1666503) with Benzylamine (B48309)
This protocol is adapted from methodologies for iridium-catalyzed reductive amination and provides a direct synthesis of N-benzyl-1-phenylethanamine.
-
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral phosphoramidite ligand (e.g., (R,R)-SIPHOS)
-
Acetophenone
-
Benzylamine
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Hydrogen source (e.g., H₂) or a hydrogen transfer reagent (e.g., formic acid/triethylamine mixture)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand.
-
Anhydrous solvent is added, and the mixture is stirred to form the catalyst complex.
-
Acetophenone, benzylamine, and Ti(OiPr)₄ are added sequentially to the catalyst solution.
-
The reaction vessel is sealed and pressurized with hydrogen gas (or the hydrogen transfer reagent is added).
-
The reaction is stirred at a specified temperature until completion, monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard procedures (e.g., column chromatography).
-
Ruthenium-Catalyzed Asymmetric Reductive Amination
Ruthenium-based catalysts, particularly with chiral diphosphine ligands like BINAP, are also highly effective for the asymmetric reductive amination of ketones.[1] These systems can utilize ammonia (B1221849) surrogates or primary amines to afford chiral primary or secondary amines with excellent enantioselectivity.[2]
Experimental Protocol: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination
This generalized protocol is based on established methods for Ru-catalyzed DARA of aryl ketones.
-
Materials:
-
Ru(OAc)₂((R)-BINAP) or a similar chiral ruthenium catalyst
-
Acetophenone
-
Benzylamine
-
Ammonium salt (e.g., NH₄OAc, if ammonia is the amine source for a primary amine)
-
Solvent (e.g., Methanol (B129727) or Ethanol)
-
Hydrogen (H₂) gas
-
High-pressure reactor (autoclave)
-
-
Procedure:
-
The chiral ruthenium catalyst, acetophenone, and benzylamine are charged into a high-pressure reactor.
-
The solvent is added, and the reactor is sealed.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is heated and stirred for a specified duration.
-
After cooling and depressurization, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched N-benzyl-1-phenylethanamine.
-
Chiral Resolution of Racemic N-Benzyl-1-phenylethylamine
Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Synthesis of Racemic N-Benzyl-1-phenylethylamine
The first step in a chiral resolution approach is the synthesis of the racemic amine. This is typically achieved through a standard reductive amination procedure.
Experimental Protocol: Synthesis of Racemic N-Benzyl-1-phenylethylamine
-
Materials:
-
Benzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane
-
Water
-
Procedure:
-
To a solution of 1-phenylethylamine in methanol, add benzaldehyde. Stir the mixture at room temperature to form the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic N-benzyl-1-phenylethylamine. The product can be further purified by distillation or chromatography.
-
Resolution with a Chiral Acid
Various chiral acids can be used as resolving agents, with tartaric acid, mandelic acid, and camphorsulfonic acid being common choices.[3][4][5] The selection of the resolving agent and the crystallization solvent is crucial for efficient separation.[3]
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid
-
Materials:
-
Racemic N-benzyl-1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% aqueous NaOH solution
-
Diethyl ether or Dichloromethane
-
-
Procedure:
-
Dissolve L-(+)-tartaric acid in hot methanol.
-
Slowly add the racemic N-benzyl-1-phenylethylamine to the hot tartaric acid solution.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, (+)-N-benzyl-1-phenylethylammonium-(+)-tartrate.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
To liberate the free amine, dissolve the crystals in water and add 50% NaOH solution until the solution is basic.
-
Extract the aqueous solution with diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (+)-N-benzyl-1-phenylethylamine.
-
Synthesis Using a Chiral Auxiliary
This strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For the synthesis of (+)-benzylphenethylamine, a chiral amine can be used as the auxiliary.
Experimental Protocol: Synthesis via Chiral Auxiliary
This method involves the reductive amination of a ketone with a chiral primary amine, followed by the hydrogenolysis of the auxiliary group.
-
Materials:
-
Acetophenone
-
(R)-(+)-1-Phenylethylamine (as the chiral auxiliary)
-
Reductant (e.g., H₂ with Pd/C or NaBH₄)
-
Benzyl (B1604629) bromide or benzaldehyde
-
Palladium on carbon (Pd/C) for hydrogenolysis
-
Solvent (e.g., Methanol, Ethanol)
-
-
Procedure:
-
Formation of the Chiral Secondary Amine: React acetophenone with (R)-(+)-1-phenylethylamine via reductive amination to form the diastereomeric secondary amines. The diastereomers can be separated at this stage if necessary.
-
N-Benzylation: Benzylate the resulting chiral secondary amine using benzyl bromide or by another reductive amination with benzaldehyde.
-
Hydrogenolysis: Remove the chiral auxiliary (the original 1-phenylethyl group) by catalytic hydrogenolysis using H₂ and a palladium catalyst. This step leaves the desired (+)-N-benzyl-1-phenylethylamine.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic approaches to chiral N-benzyl-1-phenylethylamine and related compounds.
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Iridium-Catalyzed DARA | [Ir]-L4 complex | Acetophenone & Benzylamine | 94 | 95 | [6] |
| Ruthenium-Catalyzed DARA | Ru/C3-TunePhos | Alkyl Aryl Ketones | >90 (for most cases) | >90 (for most cases) | [2] |
| Chiral Resolution | (+)-Tartaric Acid | Racemic Amine | ~50 (theoretical max) | >95 (after recrystallization) | General Protocol |
| Chiral Auxiliary | (R)-(+)-1-Phenylethylamine | Acetophenone | Moderate to High | High (depends on diastereoseparation) | General Protocol |
Mandatory Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 5. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Signaling Profile of (+)-Benzylphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of (+)-Benzylphenethylamine, also known as (R)-(+)-N-Benzyl-1-phenylethylamine. Detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with the experimental protocols for their acquisition. Additionally, a key signaling pathway associated with the broader class of N-benzylphenethylamines is visualized to provide functional context.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 10H | Aromatic protons (C₆H₅-CH and C₆H₅-CH₂) |
| ~3.80 | Quartet | 1H | Methine proton (-CH(CH₃)-) |
| ~3.60 | Singlet | 2H | Methylene protons (-CH₂-Ph) |
| ~2.0 (variable) | Singlet (broad) | 1H | Amine proton (-NH-) |
| ~1.40 | Doublet | 3H | Methyl protons (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Quaternary Aromatic Carbon |
| ~140 | Quaternary Aromatic Carbon |
| ~128.5 | Aromatic CH |
| ~128.2 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~126.8 | Aromatic CH |
| ~58 | Methine Carbon (-CH(CH₃)-) |
| ~51 | Methylene Carbon (-CH₂-Ph) |
| ~24 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are detailed below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| ~3020 - 3080 | Medium | Aromatic C-H Stretch |
| ~2850 - 2970 | Medium | Aliphatic C-H Stretch |
| ~1600, 1495, 1450 | Medium to Strong | Aromatic C=C Bending |
| ~700 - 750 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The key fragments from electron ionization (EI) are listed below.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 211 | [M]⁺ | Molecular Ion |
| 196 | [M - CH₃]⁺ | |
| 120 | [C₈H₁₀N]⁺ | |
| 105 | [C₇H₇]⁺ (Tropylium ion) | |
| 91 | Base Peak | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
The following protocols outline the general procedures for obtaining the spectroscopic data presented above.
Synthesis of this compound
A common method for the synthesis of this compound is through reductive amination[1][2]:
-
(R)-(+)-1-phenylethylamine and benzaldehyde (B42025) are dissolved in a suitable solvent, such as toluene (B28343) or methanol. [1][2]
-
The mixture is stirred at room temperature or heated to reflux to form the corresponding imine. [1][2] Water may be removed azeotropically.
-
The reaction mixture is then cooled, and a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is added portion-wise. [1]
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). [1]
-
The reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR: A standard pulse program is used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled pulse program is used to acquire the carbon spectrum.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Subtraction: A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
Ionization: The sample is ionized using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Signaling Pathway Visualization
N-benzylphenethylamine derivatives are known to act as potent agonists at serotonin (B10506) 5-HT₂A receptors. The activation of this G-protein coupled receptor (GPCR) initiates a complex intracellular signaling cascade.
References
Pharmacological Profile of (+)-Benzylphenethylamine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
(+)-Benzylphenethylamine, also known as (S)-1,2-diphenylethylamine, is a chiral organic compound belonging to the phenethylamine (B48288) class. While its core structure is reminiscent of classic monoamine transporter ligands, this technical guide consolidates the current scientific understanding of its pharmacological profile, which is notably distinct from typical stimulants. The primary and most robustly characterized activity of this compound is its function as a potent, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor ion channel. This is in stark contrast to many N-benzyl substituted phenethylamines (e.g., NBOMes) which are potent serotonin (B10506) 5-HT2A receptor agonists. To date, a comprehensive in vitro and in vivo characterization of its effects on monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT)—is not extensively documented in the peer-reviewed literature. This guide presents the available quantitative data, details relevant experimental methodologies, and provides visualizations of its mechanism of action and its place within the broader phenethylamine class.
Introduction
The phenethylamine scaffold is a cornerstone in neuropharmacology, serving as the backbone for a vast array of compounds that modulate central nervous system activity, including endogenous neurotransmitters, therapeutic agents, and substances of abuse. Modifications to this core structure can dramatically alter pharmacological targets and functional outcomes. The addition of an N-benzyl group, for instance, is known to significantly increase potency at serotonergic receptors in certain contexts[1].
This compound, the (S)-enantiomer of 1,2-diphenylethylamine, represents a unique entity within this chemical family. Unlike its more extensively studied relatives that primarily target monoamine transporters or G-protein coupled receptors, the dominant pharmacological action identified for this compound is the blockade of the NMDA receptor ion channel, a mechanism shared with dissociative anesthetics like ketamine and phencyclidine[2][3]. This document serves as a technical resource, summarizing the key pharmacological data and methodologies relevant to the study of this compound.
Pharmacological Data
The principal quantitative data available for this compound pertains to its affinity for the NMDA receptor. Its activity at other key CNS targets, such as monoamine transporters, remains largely uncharacterized in publicly accessible literature.
Receptor Binding Affinity
The affinity of this compound for the NMDA receptor has been determined through radioligand binding assays, specifically measuring the displacement of [³H]MK-801, a high-affinity NMDA channel blocker.
| Target Receptor | Ligand Site | Preparation | Radioligand | Kᵢ (nM) | Reference |
| NMDA | Ion Channel | Rat Brain Membranes | [³H]MK-801 | 37 ± 4 | [2] |
Table 1: In Vitro Receptor Binding Affinity of this compound.
The data clearly indicates a high affinity for the MK-801 binding site within the NMDA receptor ion channel. A significant stereospecificity is observed, with the (S)-enantiomer [this compound] being approximately 43 times more potent than its (R)-enantiomer (Kᵢ = 1600 ± 200 nM)[2][3].
Monoamine Transporter Activity
A comprehensive search of scientific literature did not yield specific quantitative data (Kᵢ values from binding assays or IC₅₀/EC₅₀ values from functional uptake/release assays) for the interaction of this compound with the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). While structurally related compounds like α-benzyl-N-methylphenethylamine show weak to moderate effects on the dopamine transporter, these findings cannot be directly extrapolated to this compound.
Signaling Pathways and Mechanisms of Action
NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist of the NMDA receptor. It binds to a site within the receptor's ion channel, physically occluding the passage of ions like Ca²⁺ and Na⁺. This action is "use-dependent," meaning the channel must first be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) before the blocker can access its binding site. This mechanism effectively dampens glutamatergic neurotransmission.
Caption: Mechanism of this compound (BPEA) as an NMDA receptor channel blocker.
Logical Relationship Among Phenethylamines
To understand the unique profile of this compound, it is useful to place it in the context of its structural relatives. The following diagram illustrates how different substitutions on the phenethylamine core direct the compound's primary pharmacological target.
Caption: Structural modifications dictate the primary target of phenethylamine derivatives.
Detailed Experimental Protocols
The following protocols are representative methodologies for assessing the key pharmacological activities discussed in this guide. They are synthesized from standard practices in the field.
[³H]MK-801 Radioligand Binding Assay (NMDA Receptor)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the ion channel binding site of the NMDA receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Tissue Preparation: Whole rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Incubation: In test tubes, the following are added in order: assay buffer, test compound at various concentrations (e.g., 0.1 nM to 100 µM), 10 µM glutamate, 10 µM glycine, and the membrane preparation. The reaction is initiated by adding a final concentration of 1-5 nM [³H]MK-801.
-
Non-specific Binding: A parallel set of tubes containing a high concentration of a known channel blocker (e.g., 10 µM unlabeled MK-801) is prepared to determine non-specific binding.
-
Incubation: The mixture is incubated at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Filters are immediately washed three times with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the trapped radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
In Vivo Spontaneous Locomotor Activity
This protocol describes a general method to assess the stimulant, depressant, or other behavioral effects of a novel compound on spontaneous movement in rodents.
Workflow Diagram:
Caption: Workflow for an in vivo locomotor activity study.
Methodology:
-
Animals: Male C57BL/6J mice are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water. All testing is performed during the light phase.
-
Apparatus: Locomotor activity is measured in automated activity monitoring chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to detect animal movement.
-
Acclimation and Habituation: Mice are transported to the testing room at least 30-60 minutes before the experiment begins[4]. They are then placed individually into the locomotor chambers for a 60-minute habituation period to allow exploration to decline to a stable baseline.
-
Drug Administration: Following habituation, mice are removed, administered the test compound or vehicle solution via intraperitoneal (IP) injection, and immediately returned to the chambers.
-
Data Collection: Locomotor activity, typically measured as total distance traveled or the number of photobeam breaks, is recorded continuously by a computer system, often in 5- or 10-minute bins, for a period of 90-120 minutes.
-
Data Analysis: The data are analyzed by comparing the total activity counts or distance traveled over the entire session between different dose groups and the vehicle control group. A repeated-measures analysis of variance (ANOVA) is often used to assess the time course of the drug's effect.
Conclusion
The current body of evidence defines this compound primarily as a potent and stereospecific non-competitive antagonist of the NMDA receptor. Its high affinity for the ion channel's MK-801 binding site suggests it is likely to produce behavioral effects consistent with other NMDA antagonists, such as dissociatives. A significant gap exists in the literature concerning its potential interactions with monoamine transporters, which are the primary targets for many structurally related phenethylamines. Therefore, while its classification as an NMDA antagonist is well-supported, a complete pharmacological profile cannot be established without comprehensive screening at DAT, NET, SERT, and a wider panel of CNS receptors. Future research focusing on these targets is essential to fully understand the neurochemical effects and therapeutic or toxicological potential of this compound.
References
In Vitro Assays for (+)-Benzylphenethylamine Activity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro assays utilized to characterize the activity of (+)-Benzylphenethylamine and its derivatives. While quantitative data for the unsubstituted parent compound, this compound, is limited in the current scientific literature, this guide leverages data from its more extensively studied N-benzylphenethylamine analogues (often referred to as NBOMes) to provide a thorough understanding of the structure-activity relationships and the experimental methodologies used for their evaluation. The addition of a benzyl (B1604629) group to the phenethylamine (B48288) scaffold is known to significantly enhance potency and affinity, particularly at serotonin (B10506) receptors.
Core Pharmacological Targets
The primary pharmacological targets for N-benzylphenethylamines are central to their psychoactive effects and potential therapeutic applications. In vitro assays are crucial for elucidating the interaction of these compounds with the following key molecular targets:
-
Serotonin 5-HT₂A Receptors: As a Gq/11 protein-coupled receptor (GPCR), the 5-HT₂A receptor is the principal target for classic psychedelic compounds. N-benzylphenethylamines are potent agonists at this receptor, and their binding affinity and functional potency are critical determinants of their activity.
-
Serotonin 5-HT₂C Receptors: Another member of the 5-HT₂ receptor subfamily, the 5-HT₂C receptor, is also a significant target for N-benzylphenethylamines. Understanding the selectivity between 5-HT₂A and 5-HT₂C receptors is important for predicting the pharmacological profile of a compound.
-
Monoamine Transporters (DAT, SERT, NET): These transporters are responsible for the reuptake of dopamine (B1211576), serotonin, and norepinephrine (B1679862) from the synaptic cleft. Inhibition of these transporters can lead to increased synaptic concentrations of these neurotransmitters, contributing to stimulant effects.
-
Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are key enzymes in the metabolic degradation of monoamine neurotransmitters. Inhibition of these enzymes can also lead to elevated neurotransmitter levels.
-
Trace Amine-Associated Receptor 1 (TAAR1): This intracellular GPCR is activated by trace amines and amphetamines. It modulates dopaminergic and serotonergic systems, making it a relevant target for phenethylamine-based compounds.
Quantitative Data Summary
The following tables summarize the in vitro activity of various N-benzylphenethylamine derivatives. It is important to note the general trend that N-benzyl substitution on a phenethylamine core, particularly with moieties like a 2-methoxy group, dramatically increases affinity and potency at the 5-HT₂A receptor compared to the parent phenethylamine.[1] While specific data for unsubstituted this compound is scarce, its activity is expected to be intermediate between the parent phenethylamine and its more potent substituted N-benzyl derivatives.
Table 1: 5-HT₂A and 5-HT₂C Receptor Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀, nM) of Selected N-Benzylphenethylamine Derivatives
| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) | Reference |
| 25H-NBOMe | H | 2-Methoxy | - | - | ~40 | [2][3] |
| 25B-NBOMe | Br | 2-Methoxy | 0.29 | - | - | [2] |
| 25I-NBOMe | I | 2-Methoxy | 0.044 | 1.03 | 0.76 | [2] |
| 25C-NBOMe | Cl | 2-Methoxy | - | - | - | |
| 25D-NBOMe | CH₃ | 2-Methoxy | - | - | <1 | [2] |
| 25E-NBOMe | C₂H₅ | 2-Methoxy | - | - | <1 | [2] |
| 25N-NBOMe | NO₂ | 2-Methoxy | 0.144 | 1.06 | 0.51 | [2] |
| 25CN-NBOH | CN | 2-Hydroxy | 1.3 | 132 | 2.1 |
Note: A dash (-) indicates that data was not available in the cited sources.
Table 2: Monoamine Transporter Inhibition (IC₅₀, µM) of Selected N-Benzylphenethylamine Derivatives
| Compound | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) | NET IC₅₀ (µM) | Reference |
| 25I-NBOMe | 53 - 65 | 4 - 6.8 | 10 - 11 | [2] |
| 25N-NBOMe | 245 | 5.79 - 20 | 15 - 33 | [2] |
| N-benzylphenethylamine | - | - | - |
Table 3: Monoamine Oxidase (MAO) Inhibition (Kᵢ, µM or IC₅₀, µM) of N-Benzylphenethylamine and Related Compounds
| Compound | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| N,α-diethylphenethylamine | 251 | 159 | - | - | |
| 4-(O-Benzylphenoxy)-N-methylbutylamine | 4.20 | 46.0 | - | - | [4] |
| N-benzylphenethylamine | - | - | 0.7 ± 0.2 | - |
Note: A dash (-) indicates that data was not available in the cited sources.
Table 4: Trace Amine-Associated Receptor 1 (TAAR1) Activity of N-Benzylphenethylamine Derivatives
| Compound | Receptor | EC₅₀ (nM) | Kᵢ (nM) | Reference |
| 25H-NBOMe | rat TAAR1 | - | 60 - 2200 | |
| 25I-NBOMe | rat TAAR1 | - | 60 - 2200 | |
| 25C-NBOMe | rat TAAR1 | - | 60 - 2200 |
Note: A dash (-) indicates that data was not available in the cited sources. N-2-methoxybenzyl substitution has been shown to reduce binding affinity to TAAR1 compared to the parent 2C compounds.
Experimental Protocols & Workflows
This section provides detailed methodologies for the key in vitro assays used to assess the activity of this compound and its analogs.
Serotonin Receptor Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor are cultured to 80-90% confluency.
-
Cells are harvested, washed with ice-cold PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at 4°C, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]ketanserin for 5-HT₂A or [³H]mesulergine for 5-HT₂C), and varying concentrations of the test compound.
-
Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist (e.g., ketanserin (B1673593) for 5-HT₂A).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assays for Gq-Coupled Receptors
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT₂A.
Signaling Pathway:
Caption: 5-HT₂A receptor Gq signaling pathway.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Culture:
-
Seed HEK-293 cells expressing the 5-HT₂A receptor in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Compound Addition and Fluorescence Measurement:
-
Using a fluorescence plate reader with an integrated liquid handler, add varying concentrations of the test compound to the wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
-
Data Analysis:
-
The change in fluorescence intensity is plotted against the log concentration of the test compound to generate a dose-response curve.
-
The EC₅₀ value (the concentration of the agonist that produces 50% of its maximal response) is determined by non-linear regression analysis.
-
This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of Gq-coupled receptor activation.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture HEK-293 cells expressing the 5-HT₂A receptor in a 96-well plate.
-
Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free medium.
-
-
Compound Stimulation:
-
Wash the cells and pre-incubate with an assay buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.
-
Add varying concentrations of the test compound and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a lysis buffer.
-
The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.
-
The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [³H]inositol phosphates is plotted against the log concentration of the test compound to generate a dose-response curve.
-
The EC₅₀ value is determined by non-linear regression analysis.
-
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled or fluorescent neurotransmitter analog into cells expressing the respective transporter.
Experimental Workflow:
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Detailed Protocol:
-
Cell Culture:
-
Seed HEK-293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) in a 96-well plate.
-
-
Uptake Inhibition Assay:
-
Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET).
-
Incubate for a short period at room temperature or 37°C.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of uptake inhibition is calculated for each concentration of the test compound.
-
The data is plotted as the percentage of inhibition versus the log concentration of the test compound to generate an inhibition curve.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the transporter activity) is determined by non-linear regression analysis.
-
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A or MAO-B activity by quantifying the production of hydrogen peroxide.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of a suitable MAO substrate (e.g., kynuramine (B1673886) or tyramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an assay buffer.
-
-
MAO Inhibition Assay:
-
In a 96-well plate, add the MAO-A or MAO-B enzyme preparation and varying concentrations of the test compound.
-
Pre-incubate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate/probe/HRP working solution.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for Amplex Red).
-
-
Data Analysis:
-
The rate of the reaction (slope of the fluorescence versus time plot) is determined for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to the uninhibited control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition versus the log concentration of the test compound.
-
Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay (cAMP Assay)
This assay measures the activation of the Gs-coupled TAAR1 receptor by quantifying the resulting increase in intracellular cyclic AMP (cAMP).
Signaling Pathway:
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. inhibiting concentration ic50: Topics by Science.gov [science.gov]
Neurotransmitter Binding Affinity of (+)-Benzylphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the neurotransmitter binding affinity of (+)-Benzylphenethylamine. While specific quantitative binding data for the unsubstituted this compound is limited in publicly available literature due to the scientific focus on more potent substituted analogues, this guide synthesizes available data on closely related compounds and the well-established structure-activity relationships (SAR) of the N-benzylphenethylamine class. This document offers detailed experimental methodologies, data context, and visual representations of relevant biological pathways and workflows to support research and development in neuropharmacology.
Introduction to N-Benzylphenethylamines
The N-benzylphenethylamine scaffold is a cornerstone in the development of high-affinity serotonergic ligands. The addition of an N-benzyl group to a phenethylamine (B48288) core structure is a well-established strategy to significantly enhance binding affinity and functional activity at serotonin (B10506) receptors, particularly the 5-HT₂ₐ subtype.[1][2][3] This structural modification has led to the development of "super-potent" agonists, widely known as the NBOMe series, which are invaluable as research tools for probing the serotonergic system.[1][3] While much of the research has focused on analogues with substitutions on the phenethylamine and/or benzyl (B1604629) rings, the unsubstituted parent compound, this compound, represents the foundational structure of this class. Understanding its core pharmacological profile is essential for contextualizing the effects of its more complex derivatives.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding and functional data for BNMPA.[4]
| Target | Ligand/Assay | Kᵢ (µM) | IC₅₀ (µM) | Notes |
| Dopamine Transporter (DAT) | [³H]CFT Displacement | 6.05 ± 0.15 | - | Rat striatal membranes |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake | - | 5.1 ± 1.4 | Rat striatal synaptosomes |
| Serotonin Transporter (SERT) | [³H]Paroxetine Displacement | 14.5 | - | Rat cortical membranes |
| α₁-Adrenergic Receptor | [³H]Prazosin Displacement | 11.7 | - | Rat cortical membranes |
| NMDA Receptor (NR1/2A) | Electrophysiology | - | 24.6 ± 1.8 | Inhibition of NMDA-stimulated currents in oocytes |
| NMDA Receptor (NR1/2C) | Electrophysiology | - | 24.0 ± 1.5 | Inhibition of NMDA-stimulated currents in oocytes |
Data for BNMPA, not this compound.
Structure-Activity Relationship Insights:
While specific data for this compound is lacking, SAR studies on the N-benzylphenethylamine class provide a predictive framework for its likely binding profile:
-
5-HT₂ₐ Receptor: The addition of an N-benzyl group to 2,5-dimethoxyphenethylamine (2C-H) was shown to increase its affinity for the 5-HT₂ₐ receptor by 13-fold.[6] This suggests that this compound likely possesses a higher affinity for the 5-HT₂ₐ receptor than its parent compound, phenethylamine.
-
Substitutions: The high potency of the "NBOMe" series is largely attributed to specific substitutions on the N-benzyl ring (e.g., a 2-methoxy group) and the phenethylamine core (e.g., 2,5-dimethoxy and 4-halo substitutions).[7][8][9][10] The absence of these substitutions in this compound implies a significantly lower affinity compared to these well-studied analogues.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of N-benzylphenethylamine derivatives. These protocols are generalized from multiple sources and can be adapted for specific research needs.
Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
1. Membrane Preparation:
- Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human receptor of interest (e.g., 5-HT₂ₐ) are cultured and harvested.
- Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.
2. Competition Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- A range of concentrations of the unlabeled test compound (this compound).
- A fixed concentration of a suitable radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ).
- The prepared cell membrane suspension.
- Non-specific binding is determined in parallel wells containing a high concentration of a known, potent unlabeled ligand (e.g., Mianserin).
- The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Quantification:
- The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis of the competition curve.
- The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Functional Assay
This functional assay measures the agonist-induced production of inositol phosphates, a downstream signaling event of Gq-coupled receptor activation, such as the 5-HT₂ₐ receptor.
1. Cell Culture and Labeling:
- Cells expressing the receptor of interest (e.g., HEK293-5HT₂ₐ) are cultured in 96-well plates.
- The cells are labeled overnight with [³H]myo-inositol, which is incorporated into the cell membrane phospholipids.
2. Agonist Stimulation:
- The cells are washed to remove unincorporated [³H]myo-inositol.
- An assay buffer containing a phosphodiesterase inhibitor (e.g., LiCl) is added to prevent the degradation of inositol phosphates.
- The cells are stimulated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.
3. Extraction and Quantification:
- The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).
- The inositol phosphates are separated from other cellular components using anion-exchange chromatography.
- The amount of accumulated [³H]inositol phosphates is quantified by liquid scintillation counting.
4. Data Analysis:
- Concentration-response curves are generated by plotting the amount of [³H]inositol phosphate accumulation against the logarithm of the agonist concentration.
- Non-linear regression is used to determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximum response), which are measures of the agonist's potency and efficacy, respectively.
Visualizations
The following diagrams illustrate the primary signaling pathway for 5-HT₂ₐ receptor agonists and a typical experimental workflow for their evaluation.
Conclusion
This compound serves as the parent structure for a class of highly potent serotonergic ligands. While quantitative binding data for this specific, unsubstituted compound is sparse, the established structure-activity relationships for N-benzylphenethylamines strongly suggest a notable affinity for the 5-HT₂ₐ receptor, albeit significantly lower than its well-known, highly substituted derivatives. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the pharmacology of this compound and its analogues, facilitating a deeper understanding of their interactions with neurotransmitter systems and their potential as tools for neuroscience research. Further studies are warranted to fully elucidate the binding profile of this foundational compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on (+)-Benzylphenethylamine: Synthesis, Properties, and Pharmacological Context
Disclaimer: A comprehensive literature search did not yield any publicly available, experimentally determined crystal structure for (+)-Benzylphenethylamine. Therefore, this guide provides a detailed overview of its synthesis, physicochemical properties, and the pharmacological context of the broader class of N-benzylphenethylamines, in lieu of crystallographic data.
Introduction
This compound, also known as (R)-(+)-N-Benzyl-1-phenylethylamine, is a chiral amine belonging to the phenethylamine (B48288) class. While specific structural data from X-ray crystallography is not available in the public domain, the compound is of interest to researchers in medicinal chemistry and drug development due to its relationship with other psychoactive N-benzylphenethylamines. This guide summarizes the known information regarding its synthesis, properties, and the well-characterized signaling pathway of its analogues.
Data Presentation: Physicochemical Properties
The following table summarizes the computed and known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N | PubChem[1] |
| Molecular Weight | 211.30 g/mol | PubChem[1] |
| IUPAC Name | (1R)-N-benzyl-1-phenylethanamine | PubChem[1] |
| CAS Number | 38235-77-7 | PubChem[1] |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | PubChem[1] |
| InChI Key | ZYZHMSJNPCYUTB-CYBMUJFWSA-N | PubChem[1] |
Experimental Protocols
The most common and versatile method for the synthesis of N-benzylphenethylamines is reductive amination.[2] This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.
Protocol: Synthesis of this compound via Reductive Amination
This protocol is a general procedure adapted from literature for the synthesis of N-benzylphenethylamines.[2]
Materials:
-
(+)-1-Phenylethylamine (1.0 mmol)
-
Benzaldehyde (B42025) (1.1 mmol)
-
Anhydrous Ethanol (B145695) or Methanol (10 mL)
-
Sodium borohydride (B1222165) (NaBH₄) (2.0 mmol) or Sodium cyanoborohydride (NaBH₃CN)[3]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of (+)-1-phenylethylamine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add benzaldehyde (1.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (2.0 mmol) in small portions. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by silica (B1680970) gel column chromatography.
Mandatory Visualization
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Pharmacological Context: 5-HT₂ₐ Receptor Signaling
N-benzylphenethylamines are known to be potent agonists of the serotonin (B10506) 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR).[2][4] The psychedelic effects of this class of compounds are primarily mediated through the activation of this receptor and its downstream signaling cascade.[1][5]
References
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. google.com [google.com]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
physical and chemical properties of (+)-Benzylphenethylamine
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Benzylphenethylamine
Abstract
This compound, also known as (R)-(+)-N-Benzyl-1-phenylethylamine, is a chiral organic compound belonging to the phenethylamine (B48288) class.[1] Its structure, featuring a benzyl (B1604629) group attached to the nitrogen of the phenethylamine backbone, is a key motif for potent activity at serotonergic receptors.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and the pharmacological significance of this compound and its derivatives. The content is intended for researchers, scientists, and professionals involved in medicinal chemistry and drug development.
Physical and Chemical Properties
This compound is typically a colorless to light yellow liquid or solid, depending on its purity.[1] It is soluble in organic solvents such as ethanol (B145695) and ether, with limited solubility in water.[3]
Table 1: Physical and Chemical Properties of N-Benzylphenethylamine
| Property | Value | Source |
| IUPAC Name | (1R)-N-benzyl-1-phenylethanamine | [4] |
| Synonyms | This compound, (R)-(+)-N-Benzyl-1-phenylethylamine | [4] |
| CAS Number | 38235-77-7 | [1][4] |
| Molecular Formula | C₁₅H₁₇N | [1][5] |
| Molecular Weight | 211.30 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid or solid | [1][3] |
| Boiling Point | 327-328 °C at 750 mmHg | [7] |
| Melting Point | 61-64 °C | [7] |
| Density | 1.007 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.566 | [7] |
| pKa | 9.36 ± 0.19 (Predicted) | [7] |
| LogP (Octanol/Water) | 2.799 (Calculated) | [8] |
| Water Solubility (log₁₀WS) | -3.85 (Calculated) | [8] |
Experimental Protocols
Synthesis via Reductive Amination
The most common and versatile method for synthesizing N-benzylphenethylamines is through indirect reductive amination.[2][9] This one-pot reaction involves the condensation of a phenethylamine with a substituted benzaldehyde (B42025) to form an imine, which is then reduced in situ to the desired secondary amine.[9]
Materials:
-
Appropriate phenethylamine hydrochloride salt (1.0 mmol)
-
Substituted benzaldehyde (1.1 mmol)
-
Ethanol (10 mL)
-
Triethylamine (B128534) (Et₃N) (1.0 mmol)
-
Sodium borohydride (B1222165) (NaBH₄) (2.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).[2][9]
-
Stir the reaction at room temperature until the formation of the intermediate imine is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 30 minutes to 3 hours).[9]
-
Add sodium borohydride (2.0 mmol) to the mixture and continue stirring for an additional 30 minutes.[9]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[2][9]
-
Partition the resulting residue between dichloromethane and water.[2][9]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[2][9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.[2]
-
The final product can be further purified, for example, by precipitating it as a hydrochloride salt.[9]
Analytical Characterization
The identification and characterization of this compound and its derivatives are crucial for purity assessment and structural confirmation. Various analytical techniques are employed for this purpose.
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of the compound and its potential metabolites in biological samples.[10][11] Derivatization, for instance with heptafluorobutyric anhydride (B1165640) (HFBA), can be used to improve chromatographic properties.[11]
-
Liquid Chromatography-Diode Array Detection (LC/DAD): A valuable technique for separating and identifying positional isomers, which can be challenging to differentiate by mass spectrometry alone.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the synthesized compounds.[11]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[12]
Pharmacology and Mechanism of Action
The addition of an N-benzyl group to the phenethylamine structure dramatically enhances its affinity and functional activity at serotonin (B10506) 5-HT2A receptors.[2][13] These derivatives, often referred to as NBOMes, are potent agonists at these receptors, which are the primary target mediating their profound psychoactive and hallucinogenic effects.[2][13][14] Studies have shown that N-benzylphenethylamines can exhibit subnanomolar affinity for the 5-HT2A receptor, a significant increase compared to their non-benzylated parent compounds.[13][14] This enhanced potency is a key aspect of their distinct pharmacological profile.[14]
Signaling Pathways and Workflows
5-HT2A Receptor Signaling Pathway
N-benzylphenethylamine derivatives act as agonists at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[2][3] The activation of this receptor initiates the Gq/11 signaling cascade.[3][15] This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][3] This cascade of downstream cellular events is believed to be the basis for the compounds' physiological and psychoactive effects.[2]
Caption: 5-HT2A receptor Gq/11 protein signaling cascade initiated by this compound.
Drug Discovery and Evaluation Workflow
The exploration of novel N-benzylphenethylamine analogs for research and potential therapeutic applications typically follows a structured workflow. This process begins with the design and synthesis of new compounds and progresses through various stages of in vitro and in vivo testing to characterize their pharmacological profiles.
Caption: A typical workflow for the discovery and preclinical evaluation of N-benzylphenethylamines.
Conclusion
This compound and its derivatives represent a significant class of compounds with potent activity at serotonin receptors. Their well-defined physical and chemical properties, coupled with a straightforward and efficient synthesis via reductive amination, allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) exploration.[2] The quantitative data and experimental protocols summarized in this guide provide a conceptual framework for researchers. Continued investigation into the synthesis and pharmacology of these molecules will further enhance the understanding of the serotonergic system and may lead to the development of novel therapeutic agents.[2][3]
References
- 1. CAS 38235-77-7: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C15H17N | CID 1268086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. α-Benzylphenethylamine [webbook.nist.gov]
- 6. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-BENZYL-2-PHENYLETHYLAMINE | 3647-71-0 [chemicalbook.com]
- 8. «alpha»-Benzylphenethylamine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Intricate Dance of (+)-Benzylphenethylamines at the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of (+)-Benzylphenethylamine derivatives at the serotonin (B10506) 2A (5-HT2A) receptor, a key target in neuroscience research and drug development. This document provides a comprehensive overview of their binding affinity, functional activity, and the downstream signaling cascades they elicit, with a focus on the quantitative aspects and detailed experimental methodologies.
Core Mechanism of Action: Potent Agonism at the 5-HT2A Receptor
This compound and its analogues are a class of synthetic compounds that exhibit high affinity and potent agonist activity at the 5-HT2A receptor. The addition of an N-benzyl group to the phenethylamine (B48288) scaffold dramatically increases both binding affinity and functional potency compared to the parent phenethylamine compounds. These compounds typically act as full agonists, effectively activating the receptor to initiate downstream signaling.
The primary and most well-characterized signaling pathway activated by these agonists at the 5-HT2A receptor is the Gq/11 protein-coupled pathway. This activation leads to the stimulation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events is believed to be central to the physiological and behavioral effects associated with 5-HT2A receptor activation.
Recent research has also highlighted the concept of functional selectivity or biased agonism . This phenomenon suggests that ligands can stabilize different conformational states of the receptor, leading to the preferential activation of one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). Some N-benzylphenethylamine derivatives have been shown to exhibit bias towards either the Gq pathway or the β-arrestin pathway, opening new avenues for designing drugs with more specific therapeutic effects and potentially fewer side effects.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of N-benzylphenethylamine derivatives at the human 5-HT2A receptor. This data is compiled from various in vitro studies and illustrates the structure-activity relationships within this chemical class.
Table 1: Binding Affinities (Ki) of N-Benzylphenethylamine Derivatives at the Human 5-HT2A Receptor
| Compound | 4-Position Substituent (Phenethylamine) | N-Benzyl Substituent | Ki (nM) | Reference |
| 25B-NBOMe | Br | 2-methoxy | 0.19 | [1] |
| 25I-NBOMe | I | 2-methoxy | 0.087 | [1] |
| 25C-NBOMe | Cl | 2-methoxy | 0.25 | [2] |
| 25D-NBOMe | CH3 | 2-methoxy | 0.32 | [3] |
| 25E-NBOMe | C2H5 | 2-methoxy | 0.21 | [3] |
| 25H-NBOMe | H | 2-methoxy | 15.3 | [4] |
| 25N-NBOMe | NO2 | 2-methoxy | 0.44 | [3] |
| 25I-NBOH | I | 2-hydroxy | 0.35 | [3] |
| (S,S)-9b | Br | 2-methoxy (rigid analogue) | 2.5 | [1] |
Table 2: Functional Potencies (EC50) and Efficacies (Emax) of N-Benzylphenethylamine Derivatives at the Human 5-HT2A Receptor (Inositol Phosphate Accumulation)
| Compound | EC50 (nM) | Emax (% of 5-HT) | Reference |
| 25B-NBOMe | 1.1 | 100 | [2] |
| 25I-NBOMe | 0.47 | 100 | [2] |
| 25C-NBOMe | 0.76 | 100 | [2] |
| 25D-NBOMe | 0.51 | 95.1 | [3] |
| 25E-NBOMe | 1.5 | 93.8 | [3] |
| 25H-NBOMe | 40 | 85.9 | [3] |
| 25N-NBOMe | 1.1 | 90.2 | [3] |
| 25I-NBOH | 0.74 | 92.5 | [3] |
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the interaction of this compound derivatives with the 5-HT2A receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical 5-HT2A radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2A receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., 0.1-0.5 nM [125I]DOI) with the cell membranes (10-20 µg protein per well).[5]
-
Add increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin) is used.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP1) Accumulation Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of an agonist by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Experimental Workflow for IP1 Accumulation Assay
Caption: Workflow for an HTRF-based IP1 accumulation assay.
Detailed Protocol:
-
Cell Culture:
-
HEK-293 cells expressing the human 5-HT2A receptor are seeded into 96-well plates and cultured to confluence.
-
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Cells are stimulated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.[6]
-
-
Detection (using HTRF® technology):
-
Cells are lysed, and the lysate is transferred to a new plate.
-
HTRF® detection reagents, consisting of an IP1 analog labeled with a fluorescent donor (d2) and an anti-IP1 antibody labeled with a fluorescent acceptor (cryptate), are added.
-
The plate is incubated at room temperature for 1 hour to allow for the competitive binding of cellular IP1 and the IP1-d2 conjugate to the antibody.
-
-
Data Analysis:
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Concentration-response curves are generated to determine the EC50 (a measure of potency) and Emax (a measure of efficacy) for each compound.
-
Calcium Flux Assay
This assay provides a real-time measurement of intracellular calcium mobilization following receptor activation.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for a FLIPR-based calcium flux assay.
Detailed Protocol:
-
Cell Preparation:
-
HEK-293 cells expressing the human 5-HT2A receptor are plated in 96- or 384-well black-walled, clear-bottom plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffer containing an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage. The plate is incubated at 37°C for 30-60 minutes.[7]
-
-
Assay Measurement (using a FLIPR® instrument):
-
The cell plate is placed in the FLIPR (Fluorometric Imaging Plate Reader).
-
A baseline fluorescence reading is taken for a few seconds.
-
The instrument's integrated fluidics system injects a solution of the test compound at various concentrations into the wells.
-
The fluorescence intensity is monitored in real-time for several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the test compound.
-
Dose-response curves are generated to calculate the EC50 and Emax values.
-
Signaling Pathways
Canonical Gq/11 Signaling Pathway
The primary mechanism of action for this compound agonists at the 5-HT2A receptor involves the activation of the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
β-Arrestin Recruitment Pathway
In addition to G-protein coupling, agonist binding can also lead to the recruitment of β-arrestin proteins to the receptor. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.
Caption: β-Arrestin recruitment pathway following 5-HT2A receptor activation.
Conclusion
This compound derivatives are highly potent agonists of the 5-HT2A receptor, primarily signaling through the Gq/11 pathway. The structure-activity relationships within this class are well-defined, with subtle modifications to the chemical structure significantly impacting binding affinity and functional potency. The emerging understanding of functional selectivity at the 5-HT2A receptor offers exciting possibilities for the rational design of novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other compounds targeting the serotonergic system.
References
- 1. Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [ww.w.bindingdb.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of N-Benzylphenethylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-benzylphenethylamines, a class of compounds known for their potent interactions with serotonin (B10506) receptors, particularly the 5-HT₂ₐ subtype.[1] The addition of an N-benzyl group to the phenethylamine (B48288) scaffold dramatically enhances affinity and functional activity at this receptor, making these compounds powerful tools for neuroscience research and potential starting points for novel therapeutic agents.[2] This document outlines the key structural modifications influencing their pharmacological profile, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction: From Phenethylamines to Potent N-Benzyl Derivatives
The journey to the highly potent N-benzylphenethylamines began with the exploration of classical phenethylamine psychedelics. Early research indicated that simple N-alkylation (e.g., with methyl or ethyl groups) of these phenethylamines resulted in a significant decrease in activity.[3] A pivotal discovery revealed that the introduction of a larger N-benzyl substituent, especially one bearing specific oxygenated moieties, could drastically increase both binding affinity and functional potency at the 5-HT₂ₐ receptor.[1][3] This enhancement is so significant that many compounds in this class exhibit picomolar to subnanomolar affinities, rendering them some of the most potent 5-HT₂ₐ agonists discovered.[1]
Core Structure-Activity Relationships
The pharmacological profile of N-benzylphenethylamines can be systematically dissected by considering substitutions on three key parts of the molecule: the phenethylamine ring, the N-benzyl ring, and the ethylamine (B1201723) linker.
Substitutions on the Phenethylamine Ring
The substitution pattern on the phenethylamine core is a critical determinant of activity. The 2,5-dimethoxy substitution pattern is a common feature of many potent compounds.[3]
-
4-Position: The nature of the substituent at the 4-position of the phenethylamine ring has a profound impact on affinity and efficacy.
-
Lipophilicity: There is a clear correlation between the lipophilic nature of the 4-substituent and binding affinity. Nonpolar substituents such as halogens (e.g., I, Br, Cl) and small alkyl groups generally increase affinity.[3]
-
Hydrogen Bonding: Conversely, hydrogen bond donors like -OH, -COOH, and -NH₂ at the 4-position lead to a dramatic decrease in affinity by several orders of magnitude.[3]
-
Agonist vs. Antagonist Activity: While halogens and short alkyl chains at the 4-position typically confer agonist properties, longer alkyl chains, aryl, and benzyl (B1604629) groups can result in antagonist activity at the 5-HT₂ₐ receptor.[3]
-
Substitutions on the N-Benzyl Ring
The N-benzyl moiety is a key contributor to the high potency of these compounds.
-
Ortho (2'-) Position: Substitutions at the 2'-position of the N-benzyl ring are particularly important for high affinity.[4]
-
Oxygenated Substituents: Small, oxygen-containing groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) at the 2'-position dramatically improve both binding affinity and functional activity.[3][5] The N-(2-methoxybenzyl) substitution is a hallmark of many highly potent compounds, often referred to as the "NBOMe" series.[3]
-
Hydrogen Bonding: The presence of a hydrogen bond acceptor at the 2'- or 3'-position of the N-benzyl ring generally leads to compounds with incredibly potent 5-HT₂ₐ receptor affinity.[4][5]
-
-
Other Positions: While the 2'-position is critical, substitutions at other positions of the N-benzyl ring can also modulate activity and selectivity. For instance, a methylenedioxy group across the 2' and 3' positions can also yield potent compounds.[3][6]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) for a selection of N-benzylphenethylamine derivatives at the human 5-HT₂ₐ and 5-HT₂C receptors. This data illustrates the SAR principles discussed above.
Table 1: Influence of 4-Substituent on the Phenethylamine Ring
| Compound ID | 4-Substituent | N-Benzyl Substituent | 5-HT₂ₐ Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) |
| 1a | -H | 2-methoxy | 11 | 33 | 1.8 | 13 |
| 2a | -CH₃ | 2-methoxy | 1.1 | 11 | 0.44 | 4.8 |
| 4a | -Br | 2-methoxy | 0.44 | 4.4 | 0.31 | 3.5 |
| 5a (Cimbi-36) | -I | 2-methoxy | 0.088 | 5.9 | 0.17 | 1.7 |
| 6a | -CN | 2-methoxy | 0.46 | 13 | 0.36 | 12 |
| 8a | -CF₃ | 2-methoxy | 0.29 | 4.1 | 0.29 | 3.0 |
Data extracted from Hansen, M. et al. (2014).[3]
Table 2: Influence of N-Benzyl Substituent
| Compound ID | 4-Substituent | N-Benzyl Substituent | 5-HT₂ₐ Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) |
| 1a | -H | 2-methoxy | 11 | 33 | 1.8 | 13 |
| 1b | -H | 2-hydroxy | 1.2 | 3.7 | 0.074 | 30 |
| 1c | -H | 2-fluoro | 46 | 110 | 11 | 110 |
| 1d | -H | 2,3-methylenedioxy | 2.5 | 11 | 0.39 | 12 |
| 5a | -I | 2-methoxy | 0.088 | 5.9 | 0.17 | 1.7 |
| 5b | -I | 2-hydroxy | 0.17 | 0.54 | 0.12 | 10 |
| 5d | -I | 2,3-methylenedioxy | 0.13 | 2.4 | 0.20 | 11 |
Data extracted from Hansen, M. et al. (2014).[3]
Experimental Protocols
The characterization of N-benzylphenethylamines involves their chemical synthesis followed by in vitro pharmacological assays to determine their binding affinity and functional activity at target receptors.
Synthesis: Reductive Amination
A common and versatile method for the synthesis of N-benzylphenethylamines is indirect reductive amination.[2][3]
General Procedure:
-
Imine Formation: The respective phenethylamine is reacted with a substituted benzaldehyde (B42025) in a suitable solvent, such as ethanol, at room temperature to form an intermediate imine.
-
Reduction: The imine is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
-
Salt Formation: The final N-benzylphenethylamine product is often precipitated as a hydrochloride salt for improved stability and handling.[3]
Figure 1: Synthetic workflow for N-benzylphenethylamines via reductive amination.
In Vitro Pharmacology
These assays are used to determine the binding affinity (Ki) of the compounds for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT₂ₐ) are prepared.
-
Competition Binding: The membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [³H]ketanserin for 5-HT₂ₐ) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[3]
These assays measure the functional potency (EC₅₀) and efficacy of the compounds as agonists. N-benzylphenethylamines are known to act as agonists at the 5-HT₂ₐ receptor, which couples to the Gq/11 signaling pathway.[2]
Protocol Outline:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured.
-
Ligand Stimulation: The cells are stimulated with varying concentrations of the test compound.
-
Second Messenger Measurement: Agonist binding to the 5-HT₂ₐ receptor activates phospholipase C, leading to the production of inositol (B14025) phosphates (IPs). The accumulation of IPs is measured, often using a commercially available kit.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy) relative to a reference agonist like serotonin (5-HT).[6]
Signaling Pathway
N-benzylphenethylamines exert their effects by acting as agonists at G-protein coupled receptors (GPCRs), primarily the 5-HT₂ₐ receptor.
Figure 2: 5-HT₂ₐ receptor signaling pathway activated by N-benzylphenethylamines.
Upon binding of an N-benzylphenethylamine agonist, the 5-HT₂ₐ receptor activates a Gq/11 protein.[2] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2] This cascade of events leads to various downstream cellular effects that are believed to be the basis of their pharmacological actions.[2]
Conclusion
The N-benzylphenethylamines are a remarkable class of serotonergic ligands characterized by their high potency, which is intricately linked to their specific substitution patterns. The SAR data clearly indicates that a combination of appropriate lipophilic and electron-donating groups on the phenethylamine and N-benzyl rings, respectively, is crucial for achieving high affinity and agonist activity at the 5-HT₂ₐ receptor. The synthetic accessibility of these compounds through methods like reductive amination allows for extensive exploration of their chemical space.[2] This detailed understanding of their SAR, coupled with robust experimental protocols, will continue to facilitate the design of novel molecular probes and potentially new therapeutic agents targeting the serotonergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Profound Impact of N-Benzyl Substitution on Phenethylamine Neurochemistry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive examination of the neurochemical consequences of N-benzyl substitution on the phenethylamine (B48288) scaffold. The addition of an N-benzyl group dramatically alters the pharmacological profile of phenethylamines, most notably leading to a substantial increase in affinity and functional activity at serotonin (B10506) 5-HT2A receptors. This document collates quantitative pharmacological data, details key experimental methodologies for characterization, and visualizes the core signaling pathways and workflows.
Core Neurochemical Effects & Structure-Activity Relationships (SAR)
The primary neurochemical effect of N-benzyl substitution on phenethylamine hallucinogens is a marked increase in binding affinity and potency at the serotonin 5-HT2A receptor.[1][2] This structural modification is the foundation of the "NBOMe" (N-benzyl-2-methoxy) and related "NBOH" (N-benzyl-2-hydroxy) series of compounds, which are derived from the 2C family of phenethylamines.[3][4] While simple N-alkylation (e.g., with methyl or ethyl groups) of phenethylamines typically diminishes activity, the addition of a larger N-benzyl moiety, particularly with specific oxygenated substituents, can increase 5-HT2A receptor affinity by orders of magnitude.[5][6][7] This enhancement transforms parent compounds with modest affinity into ligands with subnanomolar and even picomolar affinities, making them some of the most potent 5-HT2A agonists known.[1][5]
Key SAR findings include:
-
N-Benzyl Moiety: The N-benzyl group is crucial for the dramatic increase in 5-HT2A affinity. Virtual docking studies suggest this moiety may interact with specific residues in the receptor's binding pocket, such as Phenylalanine 339 (Phe339).[8]
-
Substituents on the N-Benzyl Ring:
-
2'-Position: Small, hydrogen bond-accepting substituents like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups at the 2'-position of the N-benzyl ring are generally optimal for high affinity and potency.[9][10] N-(2-hydroxybenzyl) substituted compounds, in particular, have shown very high functional potency.[6][11]
-
3'-Position: Substitutions at the 3'-position are also well-tolerated and can result in high-affinity ligands.[9]
-
-
Phenethylamine Core Substituents:
-
4-Position: The substituent at the 4-position of the phenethylamine ring significantly influences activity. Nonpolar substituents such as halogens (I, Br, Cl) and small alkyl groups tend to increase affinity, whereas hydrogen bond donors (e.g., -OH, -NH2) decrease it.[6]
-
2,5-Dimethoxy Pattern: The 2,5-dimethoxy substitution pattern on the phenethylamine ring is a common feature of these potent hallucinogens.
-
These compounds are potent agonists or partial agonists at the 5-HT2A receptor and often show high efficacy.[6][12] Many also exhibit high affinity for the 5-HT2C receptor, though selectivity for 5-HT2A can be achieved through specific substitution patterns.[6][13][14] For instance, 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH) is noted as one of the most selective 5-HT2A agonists discovered to date.[10] Their activity at other receptors, such as the 5-HT1A and 5-HT2B receptors, and monoamine transporters (DAT, SERT, NET) is generally much lower.[12][15]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) for a selection of representative N-benzylphenethylamine derivatives.
Table 1: Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Compound | Phenethylamine Core | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference(s) |
| 25I-NBOMe | 2,5-dimethoxy-4-iodo | 2-methoxy | 0.044 | 1.3 | [7] |
| 25B-NBOMe | 2,5-dimethoxy-4-bromo | 2-methoxy | 0.13 | 2.0 | [7] |
| 25C-NBOMe | 2,5-dimethoxy-4-chloro | 2-methoxy | 0.20 | 4.4 | [7] |
| 25CN-NBOH | 2,5-dimethoxy-4-cyano | 2-hydroxy | 0.75 | 117 | [7] |
| 25B-NB | 2,5-dimethoxy-4-bromo | Unsubstituted | 16 | 90 | [16] |
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax) at Human Serotonin 5-HT2A Receptor
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | Assay Type | Reference(s) |
| 25I-NBOMe | 0.47 | 100 | IP Accumulation | [7] |
| 25B-NBOMe | 0.28 | 98 | IP Accumulation | [7] |
| 25C-NBOMe | 0.45 | 96 | IP Accumulation | [7] |
| 25CN-NBOH | 0.20 | 97 | IP Accumulation | [7] |
| Compound 1b * | 0.074 | >70 | IP Accumulation | [6][13] |
*Compound 1b refers to 2,5-dimethoxy-4-bromo-N-(2-hydroxybenzyl)phenethylamine.
Visualizations: Pathways and Workflows
Signaling Pathway
The primary mechanism of action for these compounds is agonism at the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR).[7] Activation of this receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).[3][7]
Caption: 5-HT2A receptor Gq signaling cascade activated by N-benzylphenethylamines.
Experimental Workflow
The characterization of a novel N-benzylphenethylamine typically follows a standardized workflow to determine its synthesis, purity, and pharmacological profile.
Caption: Workflow for synthesis and pharmacological characterization.
Detailed Experimental Protocols
A. Synthesis via Reductive Amination
This is the most common method for synthesizing N-benzylphenethylamines.[3] It involves the reaction of a phenethylamine with a substituted benzaldehyde (B42025) to form an imine, which is then reduced to the desired secondary amine.
-
Materials:
-
Appropriate phenethylamine hydrochloride salt (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5 eq)
-
Solvent (e.g., dichloromethane, methanol)
-
Triethylamine or other non-nucleophilic base (to free the amine)
-
-
Procedure (General):
-
Dissolve the phenethylamine hydrochloride salt in the chosen solvent.
-
Add the base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.
-
Add the substituted benzaldehyde to the solution. The mixture is stirred at room temperature to allow for the formation of the intermediate imine.
-
Once imine formation is sufficient (monitored by TLC or LC-MS), the reducing agent is added portion-wise to the mixture.
-
The reaction is stirred until completion (typically several hours to overnight).
-
The reaction is quenched (e.g., with water or a mild acid).
-
The crude product is extracted using an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The final product is purified using column chromatography or recrystallization.[3]
-
B. Radioligand Binding Assay
These assays determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.
-
Materials:
-
Cell membranes prepared from cells heterologously expressing the target receptor (e.g., 5-HT2A).
-
Radioligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound (N-benzylphenethylamine derivative) at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
96-well microfilter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, non-labeled competitor (e.g., unlabeled ketanserin).
-
The plate is incubated (e.g., for 60 minutes at 37°C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through the microfilter plates, which traps the cell membranes (and any bound radioligand) while allowing unbound radioligand to pass through.
-
The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are dried, and scintillation fluid is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
C. Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of an agonist at Gq-coupled receptors like 5-HT2A by quantifying a downstream second messenger.[12]
-
Materials:
-
Whole cells expressing the receptor of interest (e.g., HEK293 cells with 5-HT2A).
-
[3H]myo-inositol for radiolabeling.
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Test compound at various concentrations.
-
Lysis buffer.
-
Ion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
-
Procedure:
-
Cells are seeded in multi-well plates and incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
The labeling medium is removed, and cells are washed.
-
Cells are pre-incubated with a buffer containing LiCl.
-
The test compound is added at a range of concentrations, and the cells are stimulated for a set period (e.g., 30-60 minutes).
-
The stimulation is terminated by adding a lysis buffer (e.g., ice-cold formic acid).
-
The cell lysates are collected, and the total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.
-
The amount of accumulated [3H]inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the agonist concentration. The EC50 (concentration producing 50% of the maximal response) and Emax (maximum effect) are calculated using a sigmoidal dose-response model.
-
Conclusion
The N-benzyl substitution of phenethylamines represents a pivotal discovery in serotonergic pharmacology, yielding some of the most potent and selective 5-HT2A receptor agonists known. This structural modification provides a powerful tool for probing the function of the 5-HT2A receptor and serves as a foundation for the design of novel ligands. The profound increase in affinity and potency is primarily driven by interactions of the substituted N-benzyl ring within the receptor binding pocket. A thorough understanding of the structure-activity relationships, supported by rigorous pharmacological characterization using the protocols outlined in this guide, is essential for the continued development of novel chemical probes and potential therapeutics targeting the serotonergic system.
References
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 25-NB - Wikipedia [en.wikipedia.org]
- 16. 25B-NB - Wikipedia [en.wikipedia.org]
Toxicological Profile of (+)-Benzylphenethylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Benzylphenethylamine derivatives, particularly the N-benzyl substituted phenethylamines commonly known as "NBOMes," represent a class of potent psychoactive compounds with significant toxicological implications.[1][2] This guide provides a comprehensive overview of their toxicological profile, focusing on mechanisms of action, quantitative toxicity data, metabolic pathways, and detailed experimental protocols for their assessment. The primary mechanism of action involves potent agonism at the serotonin (B10506) 5-HT2A receptor, which is responsible for their hallucinogenic effects and contributes significantly to their toxicity.[2][3] Clinical manifestations of acute toxicity are severe and can include tachycardia, hypertension, agitation, seizures, hyperthermia, and rhabdomyolysis, with numerous fatalities reported.[1][4] This document synthesizes current research to serve as a critical resource for professionals in pharmacology and drug development.
Mechanism of Action and Primary Toxicological Concerns
The defining characteristic of N-benzylphenethylamine derivatives is the addition of an N-benzyl group to the core phenethylamine (B48288) structure. This modification dramatically increases binding affinity and functional activity at the serotonin 5-HT2A receptor, often resulting in subnanomolar affinity.[1][2] These compounds act as powerful 5-HT2A receptor agonists.[3]
The primary toxicological concerns stem from intense activation of the 5-HT2A receptor, leading to a state of serotonergic excess.[4] Severe adverse effects reported in cases of acute toxicity include:
-
Cardiovascular: Tachycardia (96.6% of cases), hypertension (62.0%)[4]
-
Neurological: Agitation/aggression (48.2%), seizures (37.9%)[4]
-
Renal: Acute kidney injury[4]
The high potency and unpredictable nature of these compounds, often sold illicitly and misrepresented as other substances, contribute to a significant risk of overdose and severe intoxication.[3][5]
Quantitative Toxicological Data
Quantitative data is crucial for understanding the structure-activity relationships (SAR) and relative toxicity of these derivatives. The following tables summarize key in vitro and in vivo data points from available literature.
Table 1: In Vitro Receptor Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀)
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Cell Line | Reference |
| 25I-NBOMe | 5-HT₂ₐ | Subnanomolar | Potent Agonist | - | [1] |
| 25B-NB | 5-HT₂ₐ | 16 | - | - | [6] |
| 5-HT₂꜀ | 90 | - | - | [6] | |
| Mescaline-NBOMe | - | - | 134.4 (EC₅₀) | SH-SY5Y | [7] |
| 25N-NBOMe | - | - | 35.8 (EC₅₀) | SH-SY5Y | [7] |
| 25B-NBOMe | - | - | 35.2 (EC₅₀) | SH-SY5Y | [7] |
Note: The N-benzyl group significantly increases cytotoxicity compared to parent 2C compounds, with NBOMe derivatives showing lower EC₅₀ values.[7]
Table 2: Acute In Vivo Toxicity Data (LD₅₀)
Data for N-benzyl derivatives are sparse; however, data for related phenethylamines provide context.
| Compound | Animal Model | Route | LD₅₀ (mg/kg) | Reference |
| Phenylethylamine (PEA) | Mouse | - | 226.7 ± 4.4 | [8] |
| p-Fluoro-PEA | Mouse | - | 136.7 ± 1.7 | [8] |
| p-Bromo-PEA | Mouse | - | 145.0 ± 2.9 | [8] |
| p-Chloro-PEA | Mouse | - | 146.7 ± 1.7 | [8] |
| Amphetamine (α-methyl-PEA) | Mouse | - | 25.0 ± 0.6 | [8] |
Note: Halogenation at the para-position of the phenethylamine ring significantly increases acute toxicity.[8]
Metabolism and Pharmacokinetics
N-benzylphenethylamines undergo extensive first-pass metabolism, which is why they are often administered via insufflation or sublingually rather than orally.[4] The primary metabolic pathways include:
Metabolism is heavily influenced by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[7] Inhibition of CYP2D6 has been shown to increase the cytotoxicity of these compounds, indicating its role in their detoxification.[7] The high intrinsic clearance of N-benzylated derivatives suggests low oral bioavailability.[4]
Experimental Protocols
In Vitro Cytotoxicity Assessment (Neutral Red Uptake Assay)
This protocol is used to determine the concentration-dependent cytotoxicity (EC₅₀) of a compound on a cell line (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma cells).
Methodology:
-
Cell Culture: Plate cells (e.g., SH-SY5Y) in 96-well plates and allow them to differentiate or adhere for a specified period.
-
Compound Exposure: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Incubate for a defined period (e.g., 24 hours).
-
Neutral Red Staining: Remove the treatment medium and add a medium containing a non-toxic concentration of Neutral Red dye (e.g., 50 µg/mL). Incubate for 2-3 hours to allow viable cells to uptake the dye into their lysosomes.
-
Dye Extraction: Wash the cells with a suitable buffer (e.g., PBS). Add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.
-
Quantification: Measure the absorbance of the extracted dye using a microplate reader at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression.[11]
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., 5-HT₂ₐ).[12]
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature until binding reaches equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using a filtration apparatus (e.g., a cell harvester) with glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.[12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
Visualizations: Pathways and Workflows
Signaling Pathway
The primary toxicological effects of N-benzylphenethylamine derivatives are mediated by the 5-HT₂ₐ receptor, a Gq/G₁₁-protein coupled receptor.
Caption: 5-HT2A receptor activation cascade by NBOMe derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical toxicological evaluation of a novel N-benzylphenethylamine derivative.
Caption: Preclinical toxicological evaluation workflow for NBOMes.
References
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. 25B-NB - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Benzylphenethylamine: A Chiral Precursor in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Benzylphenethylamine, a chiral organic compound featuring a benzyl (B1604629) group attached to a phenethylamine (B48288) backbone, has emerged as a significant precursor and structural motif in the field of drug discovery.[1] Its inherent chirality and versatile chemical handles make it a valuable starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a precursor, with a particular focus on its role in the development of potent serotonergic agents and its utility as a chiral auxiliary in asymmetric synthesis. For the purpose of this guide, the term "this compound" will be used to refer to the (R)-(+)-N-benzyl-1-phenylethylamine enantiomer, a common starting material in chiral synthesis.[2]
Synthesis and Chemical Properties
The most common and straightforward method for the synthesis of this compound is the reaction of (R)-(+)-1-phenylethylamine with benzyl chloride.[1][2] This nucleophilic substitution reaction yields (R)-(+)-N-benzyl-1-phenylethylamine as the primary product.
General Chemical Properties:
| Property | Value |
| Molecular Formula | C15H17N |
| Molecular Weight | 211.30 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Chirality | Exists as a specific enantiomer, influencing its pharmacological properties |
Application as a Precursor for N-Benzylphenethylamine (NBOMe) Derivatives
A significant application of phenethylamines, and by extension their N-benzyl derivatives, is in the synthesis of N-benzylphenethylamines, commonly known as NBOMes.[3] These compounds are potent hallucinogens that have been instrumental as molecular tools for studying the serotonergic system, particularly the 5-HT2A receptor.[3] The addition of the N-benzyl group to the phenethylamine scaffold dramatically increases the affinity and functional activity at this receptor.[3]
Quantitative Data: Biological Activity of N-Benzylphenethylamine Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of N-benzylphenethylamine derivatives at the human 5-HT2A and 5-HT2C receptors. This data is critical for understanding the structure-activity relationships (SAR) of this class of compounds.
Table 1: Binding Affinities (Ki, nM) of N-Benzylphenethylamine Derivatives at 5-HT2A and 5-HT2C Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| 25D-NBOMe | <1 | <1 |
| 25E-NBOMe | <1 | <1 |
| 25I-NBOH | <1 | Low nanomolar |
| 25N-NBOMe | <1 | Low nanomolar |
| 25H-NBOMe | Low nanomolar | 16-19 |
| DOM | Low nanomolar | 16-19 |
| LSD | Subnanomolar | Low nanomolar |
| 5-HT | Low nanomolar | Low nanomolar |
Data compiled from Eshleman et al., 2018.[1]
Table 2: Functional Potencies (EC50, nM) of N-Benzylphenethylamine Derivatives at 5-HT2A and 5-HT2C Receptors (IP-1 Assay)
| Compound | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |
| 25D-NBOMe | 0.51 - 1.5 | - |
| 25E-NBOMe | 0.51 - 1.5 | - |
| 25I-NBOH | 0.51 - 1.5 | - |
| 25N-NBOMe | 0.51 - 1.5 | - |
| 25H-NBOMe | ~40 | 13.8 |
| DOM | ~40 | 21.9 |
| LSD | 0.51 - 1.5 | - |
| 5-HT | ~40 | - |
Data compiled from Eshleman et al., 2018.[1]
Signaling Pathway of 5-HT2A Receptor Agonists
N-benzylphenethylamine derivatives primarily exert their effects as agonists at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a Gq/G11 protein, initiating a downstream signaling cascade.
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.
This compound as a Chiral Auxiliary
Beyond its role as a direct precursor, this compound and its parent compound, (R)-(+)-1-phenylethylamine, are widely employed as chiral auxiliaries in asymmetric synthesis.[4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[5] This strategy is invaluable for the synthesis of enantiomerically pure pharmaceuticals.
For instance, chiral phenylethylamines have been successfully used in the diastereoselective synthesis of isoquinoline (B145761) alkaloids and other heterocyclic compounds with significant biological activity.[4][6] The chiral auxiliary guides the formation of a new stereocenter with high diastereoselectivity, and is subsequently cleaved to yield the desired enantiopure product.[4]
Experimental Protocols
Protocol 1: Synthesis of N-Benzylphenethylamines via Reductive Amination
This protocol describes a general and versatile method for the synthesis of N-benzylphenethylamine derivatives.[7]
Materials:
-
Appropriate phenethylamine hydrochloride salt (1.0 mmol)
-
Substituted benzaldehyde (B42025) (1.1 mmol)
-
Ethanol (B145695) (10 mL)
-
Triethylamine (B128534) (Et3N) (1.0 mmol)
-
Sodium borohydride (B1222165) (NaBH4) (2.0 mmol)
-
Dichloromethane (B109758) (CH2Cl2)
-
Water (H2O)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).
-
Stir the reaction mixture at room temperature until the formation of the intermediate imine is complete (typically 30 minutes to 3 hours, monitored by TLC or GC).
-
Add sodium borohydride (2.0 mmol) to the reaction mixture and continue stirring for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.
-
The final product can be further purified by precipitation as its hydrochloride salt.
Protocol 2: Debenzylation via Catalytic Hydrogenolysis
This protocol outlines a standard method for the removal of the N-benzyl protecting group, a crucial step to liberate the phenethylamine core for further derivatization.[8]
Materials:
-
N-benzylamine derivative
-
10% Palladium on carbon (Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the N-benzylamine derivative in a suitable solvent (e.g., ethanol) in a reaction flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and flush the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and flush the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Experimental and Drug Discovery Workflow
The discovery and preclinical evaluation of novel drugs derived from this compound typically follows a structured workflow, from initial design and synthesis to in vitro and in vivo characterization.
Caption: A typical drug discovery workflow for novel GPCR agonists.
Conclusion
This compound is a versatile and valuable chiral building block in drug discovery. Its utility as a direct precursor for potent N-benzylphenethylamine derivatives, which are crucial tools for interrogating the serotonergic system, is well-established. Furthermore, its application as a chiral auxiliary in asymmetric synthesis provides a reliable method for producing enantiomerically pure compounds, a critical requirement for the development of safe and effective pharmaceuticals. The synthetic methodologies and pharmacological data presented in this guide offer a solid foundation for researchers and scientists working to leverage the potential of this important chemical scaffold in the discovery of novel therapeutic agents.
References
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PHENTERMINE CAS#: 122-09-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stimulant Effects of (+)-Benzylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for an audience of qualified researchers and scientists. The information contained herein is for research and informational purposes only and does not constitute medical advice or an endorsement of the use of this compound. (+)-Benzylphenethylamine is a research chemical, and its pharmacological and toxicological properties in humans have not been fully elucidated.
Introduction
Phenethylamine (B48288) and its derivatives represent a broad class of neuroactive compounds, with members exhibiting a wide range of pharmacological effects, including stimulant, entactogen, and psychedelic properties. The parent compound, phenethylamine, is an endogenous trace amine that plays a role in neuromodulation. Substitution on the amine, the alpha-carbon, or the phenyl ring can dramatically alter the compound's affinity and efficacy at various monoamine transporters and receptors.
This technical guide focuses on the stimulant properties of this compound, a derivative of phenethylamine featuring a benzyl (B1604629) group attached to the nitrogen atom. While much of the recent research on N-benzylphenethylamines has centered on highly potent and selective serotonin (B10506) 5-HT2A receptor agonists (the "NBOMe" series), which are primarily hallucinogenic, the stimulant effects of the unsubstituted parent compound, this compound, are less well-characterized in publicly available literature.
Stimulant effects are typically mediated by interactions with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of these key neurotransmitters. This guide will synthesize the available data on the interaction of N-benzylphenethylamines with these transporters, detail relevant experimental protocols for their study, and provide a framework for understanding their potential mechanisms of action as central nervous system stimulants.
Due to a lack of direct quantitative data for this compound in the current literature, this guide utilizes data from its close structural analog, α-Benzyl-N-methylphenethylamine (BNMPA), to provide an initial framework for understanding its potential stimulant-related pharmacology. It is critical to note that this is proxy data, and the pharmacological profile of this compound may differ.
Quantitative Pharmacological Data
The following table summarizes the available in vitro binding affinities (Ki) and functional inhibition (IC50) of α-Benzyl-N-methylphenethylamine (BNMPA) at the dopamine and norepinephrine transporters. This data provides an indication of the compound's potential to interact with these key targets for stimulant activity.
| Compound | Target | Assay Type | Value (µM) | Reference |
| α-Benzyl-N-methylphenethylamine (BNMPA) | Dopamine Transporter (DAT) | [³H]CFT Binding | 6.05 ± 0.15 (Ki) | [1] |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake | 5.1 ± 1.4 (IC50) | [1] | |
| Norepinephrine Transporter (NET) | No significant efflux | N/A | [1] | |
| N-demethyl-BNMPA | Dopamine Transporter (DAT) | [³H]CFT Binding | 8.73 ± 1.66 (Ki) | [1] |
Experimental Protocols
Synthesis of N-Benzylphenethylamines via Reductive Amination
A common and versatile method for the synthesis of N-benzylphenethylamines is reductive amination[2].
Materials:
-
Phenethylamine hydrochloride (1.0 mmol)
-
Benzaldehyde (B42025) (1.1 mmol)
-
Ethanol (B145695) (10 mL)
-
Triethylamine (B128534) (Et3N) (1.0 mmol)
-
Sodium borohydride (B1222165) (NaBH4) (2.0 mmol)
-
Dichloromethane (B109758) (CH2Cl2)
-
Water (H2O)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of the phenethylamine hydrochloride (1.0 mmol) and benzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).
-
Stir the reaction mixture at room temperature until the formation of the intermediate imine is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Add sodium borohydride (2.0 mmol) in portions to the reaction mixture.
-
Stir for an additional 30 minutes after the completion of NaBH4 addition.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.
-
Purify the product as necessary, for example, by crystallization of its hydrochloride salt.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted from a method for determining the binding affinity of ligands for the dopamine transporter using [³H]CFT (2-β-carbomethoxy-3-β-(4-fluorophenyl)tropane)[1].
Materials:
-
Rat striatal membranes
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
[³H]CFT (specific activity ~80 Ci/mmol)
-
Unlabeled test compound (this compound)
-
Non-specific binding ligand (e.g., 10 µM Benztropine)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare rat striatal membranes and determine the protein concentration.
-
In a 96-well microplate, add assay buffer, varying concentrations of the unlabeled test compound, and a fixed concentration of [³H]CFT (e.g., 1 nM).
-
For determining non-specific binding, use a high concentration of a known DAT inhibitor like benztropine.
-
Initiate the binding reaction by adding the membrane preparation (typically 50-100 µg of protein per well).
-
Incubate the plate at 4°C for 2 hours.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Locomotor Activity Assessment
This protocol provides a general framework for assessing the stimulant effects of a compound on spontaneous locomotor activity in mice[3][4].
Apparatus:
-
Locomotor activity chambers equipped with infrared beams to automatically record animal movement.
-
Alternatively, an open field arena with an overhead video camera and tracking software.
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.
-
Administer the test compound (e.g., this compound) or vehicle control to the mice via a chosen route (e.g., intraperitoneal injection).
-
Immediately place each mouse into an individual locomotor activity chamber.
-
Record locomotor activity for a set period, typically 60-120 minutes, in discrete time bins (e.g., 5-minute intervals).
-
Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Clean the chambers thoroughly between each animal to remove any olfactory cues.
-
Analyze the data by comparing the activity of the drug-treated groups to the vehicle control group over time.
Mandatory Visualizations
Caption: Experimental workflow for characterizing the stimulant properties of this compound.
Caption: Putative mechanism of action of this compound at the dopamine synapse.
Caption: Potential mechanism of action of this compound at the norepinephrine synapse.
Discussion and Future Directions
The stimulant effects of phenethylamine derivatives are primarily attributed to their ability to increase synaptic concentrations of dopamine and norepinephrine. This can occur through two principal mechanisms: inhibition of the respective monoamine transporters (DAT and NET) or by acting as a substrate for these transporters, leading to reverse transport (efflux) of the neurotransmitter from the presynaptic terminal.
The available data on the structurally related compound, α-Benzyl-N-methylphenethylamine (BNMPA), suggests that it is a micromolar affinity ligand at the dopamine transporter and an inhibitor of dopamine uptake[1]. The lack of effect on norepinephrine efflux for BNMPA suggests that its stimulant properties, if any, may be more aligned with dopamine reuptake inhibition rather than norepinephrine release[1]. However, without direct experimental data for this compound, its precise mechanism of action remains speculative.
The N-benzyl substitution on the phenethylamine core is a significant structural modification. In the context of the highly substituted NBOMe series, this addition dramatically increases affinity for the 5-HT2A receptor. Its effect on DAT and NET for the unsubstituted parent compound is not well-documented. It is plausible that the bulky benzyl group hinders efficient transport, making reuptake inhibition a more likely mechanism than substrate-mediated release.
Future research should focus on obtaining direct quantitative data for this compound. Specifically, radioligand binding assays for DAT and NET, as well as in vitro dopamine and norepinephrine uptake and release assays, are crucial for elucidating its pharmacological profile. Furthermore, in vivo studies, such as locomotor activity and drug self-administration paradigms, would be necessary to confirm and characterize its stimulant effects. Microdialysis studies could provide direct evidence of its effects on extracellular dopamine and norepinephrine levels in relevant brain regions.
Conclusion
This compound is a phenethylamine derivative with a potential for stimulant activity mediated by the dopamine and norepinephrine systems. While direct experimental evidence is currently lacking, data from the closely related analog α-Benzyl-N-methylphenethylamine suggests a possible interaction with the dopamine transporter. The provided experimental protocols and theoretical frameworks in this guide offer a starting point for researchers to systematically investigate the stimulant properties of this and other simple N-benzylphenethylamines. Such research is essential for a comprehensive understanding of the structure-activity relationships of this chemical class and for identifying novel compounds with potential therapeutic applications in disorders characterized by dopaminergic and noradrenergic dysregulation.
References
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (+)-Benzylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Benzylphenethylamine and its derivatives are an important class of chiral amines that find applications in medicinal chemistry and materials science. The stereochemistry of these molecules is crucial for their biological activity, making enantioselective synthesis a critical aspect of their preparation. This document provides detailed application notes and protocols for two distinct methods for the enantioselective synthesis of this compound, focusing on asymmetric induction using a chiral auxiliary. The methods described are reductive amination of a prochiral ketone with a chiral amine followed by hydrogenolysis.
Methods Overview
Two primary methods for the enantioselective synthesis of this compound are detailed below. Both methods rely on the use of a chiral amine as an auxiliary to induce stereoselectivity during the formation of a new chiral center.
Method 1: Asymmetric Reductive Amination using (+)-α-Methylbenzylamine
This method involves the condensation of phenylacetone (B166967) with (+)-α-methylbenzylamine to form a chiral imine, which is subsequently reduced to the corresponding N-(α-phenethyl)phenylisopropylamine. The diastereomers formed are then separated, and the desired diastereomer is subjected to hydrogenolysis to cleave the chiral auxiliary, yielding the target this compound.
Method 2: Asymmetric Synthesis of a this compound Analog
This method illustrates the synthesis of a substituted analog, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, which follows a similar principle of using a chiral auxiliary. (R)-α-methylphenethylamine is reacted with p-methoxyphenylacetone, followed by hydrogenation to yield the chiral intermediate. Subsequent debenzylation and reductive amination with benzaldehyde (B42025) afford the final product. While this method produces an analog, the principles are directly applicable to the synthesis of the parent this compound.
Data Presentation
The following table summarizes the quantitative data associated with the key steps of the described synthetic methods.
| Parameter | Method 1: Asymmetric Reductive Amination | Method 2: Synthesis of an Analog |
| Starting Materials | Phenylacetone, (+)-α-Methylbenzylamine | p-Methoxyphenylacetone, (R)-α-Methylbenzylamine, Benzaldehyde |
| Chiral Auxiliary | (+)-α-Methylbenzylamine | (R)-α-Methylbenzylamine |
| Key Reactions | Imine formation, Diastereoselective reduction, Hydrogenolysis | Imine formation, Diastereoselective reduction, Hydrogenolysis, Reductive amination |
| Catalysts | Raney Nickel, PdCl₂ | Pt/C, Pd/C |
| Overall Yield | Approximately 60%[1] | Higher than chemical resolution methods[2] |
| Enantiomeric Purity | 96 - 99%[1] | Good stereoselectivity[2] |
Experimental Protocols
Method 1: Asymmetric Reductive Amination using (+)-α-Methylbenzylamine
This protocol is adapted from the general principles of asymmetric synthesis of phenylisopropylamines.[1]
Step 1: Formation of N-(α-Phenethyl)phenylisopropylamine
-
In a suitable reaction vessel, combine equimolar amounts of phenylacetone and (+)-α-methylbenzylamine in a suitable solvent such as ethanol (B145695) or methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Introduce a Raney Nickel catalyst to the reaction mixture.
-
Subject the mixture to low-pressure hydrogenation (e.g., using a Parr hydrogenator) at approximately 100 atm of H₂.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude N-(α-phenethyl)phenylisopropylamine as a mixture of diastereomers.
-
Separate the diastereomers using fractional crystallization or chromatography.
Step 2: Hydrogenolysis to this compound
-
Dissolve the desired diastereomer of N-(α-phenethyl)phenylisopropylamine in a suitable solvent like ethanol.
-
Add a palladium chloride (PdCl₂) catalyst.[1]
-
Subject the mixture to hydrogenolysis, typically under a hydrogen atmosphere, to cleave the α-methylbenzyl group.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or chromatography to obtain the final product with high enantiomeric purity.[1]
Method 2: Asymmetric Synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine (Analog Synthesis)
This protocol is based on the synthesis of a closely related analog and can be adapted for the target molecule.[2]
Step 1: Formation of Chiral Amine Intermediate
-
React p-methoxyphenylacetone with (R)-α-methylphenethylamine (chiral auxiliary) to form the corresponding imine.
-
Perform a hydrogenation reduction of the imine using a 5% Pt/C catalyst under normal pressure.[2]
-
The resulting chiral amine intermediate, (R,R)-1-(4-methoxyphenyl)N-(1-phenylethyl)-2-propylamine, can be further purified by forming a salt with L-tartaric acid in an ethanol/water solvent mixture.[2]
-
The free base is obtained by alkalizing the tartrate salt.
Step 2: Hydrogenolysis of the Chiral Auxiliary
-
The chiral amine intermediate is subjected to hydrogenolysis using a Pd/C catalyst to remove the α-methylphenethylamine auxiliary, yielding (R)-1-(4-methoxyphenyl)-2-propylamine.[2]
Step 3: Reductive Amination with Benzaldehyde
-
The resulting primary amine is then reacted with benzaldehyde.
-
This is followed by hydrogenation, for instance, using a Pt/C catalyst, to yield the final product, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine.[2]
Visualizations
Caption: Overall workflow for the enantioselective synthesis of this compound.
Caption: Key steps in the asymmetric reductive amination process.
References
Application Notes and Protocols for the Use of (+)-Benzylphenethylamine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, where the separation of enantiomers from a racemic mixture is often essential due to their different pharmacological and toxicological profiles. Diastereomeric salt formation is a classical and industrially viable method for achieving this separation. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physicochemical properties, can then be separated by fractional crystallization.
(+)-Benzylphenethylamine, also known as (+)-N-benzyl-1-phenylethylamine, has emerged as a highly effective chiral resolving agent for a variety of racemic acids. Its efficacy is attributed to its structural features, which promote the formation of well-defined crystalline diastereomeric salts with significant differences in solubility. The presence of both a benzyl (B1604629) group and a phenyl group can lead to enhanced π-π stacking and other non-covalent interactions within the crystal lattice, facilitating better chiral discrimination compared to simpler resolving agents like 1-phenylethylamine.
These application notes provide a comprehensive overview, detailed experimental protocols, and a summary of quantitative data for the use of this compound in chiral resolution.
Data Presentation
The following table summarizes the quantitative data for the chiral resolution of various racemic acids using (+)-N-benzyl-1-phenylethylamine. This data is intended to provide a comparative overview of its effectiveness across different substrates.
| Racemic Compound | Resolving Agent Enantiomer | Solvent | Molar Ratio (Acid:Base) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) | Reference |
| 4-Chloromandelic Acid | (R)-(+)-Benzylphenethylamine | Absolute Ethanol | 1:1 | Not Reported | Not Reported | Not Reported | [1][2] |
| 2-Chloromandelic Acid | (R)-(+)-Benzylphenethylamine | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [2] |
Note: The available literature provides detailed protocols for the resolution of chloromandelic acid derivatives but often lacks specific quantitative yield and purity data in a consolidated format. The protocols are well-established, and the effectiveness of this compound is highlighted qualitatively.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 4-Chloromandelic Acid
This protocol details the resolution of racemic 4-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine.[1][2]
Materials:
-
Racemic 4-chloromandelic acid
-
(R)-(+)-N-benzyl-1-phenylethylamine
-
Absolute Ethanol
-
Standard laboratory glassware (e.g., Erlenmeyer flask, Büchner funnel)
-
Stirring and heating apparatus
-
Filtration apparatus
-
Polarimeter or chiral HPLC for purity analysis
Procedure:
-
Dissolution: In a suitable flask, dissolve 1 mmol of racemic 4-chloromandelic acid in 1.6 mL of absolute ethanol. Gentle heating may be applied to facilitate dissolution.
-
Addition of Resolving Agent: To the solution, add 1 mmol of (R)-(+)-N-benzyl-1-phenylethylamine.
-
Crystallization: Stir the mixture at a controlled temperature. The less soluble diastereomeric salt, (R)-(-)-4-chloromandelic acid·(R)-(+)-N-benzyl-1-phenylethylamine, will begin to precipitate.
-
Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization.[2] Collect the precipitate by vacuum filtration and wash it with a small amount of cold absolute ethanol.
-
Drying: Dry the collected crystals under vacuum.
-
Analysis: Determine the yield and diastereomeric excess (d.e.) of the obtained salt. The d.e. can be determined by measuring the specific rotation or by chiral HPLC after liberation of the acid.
-
Liberation of the Enantiomer: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with a suitable acid (e.g., HCl) to protonate the carboxylic acid and precipitate it, followed by extraction of the resolving agent. Alternatively, treatment with a base will liberate the free amine resolving agent, allowing the enantiomerically enriched acid salt to be extracted from an organic solvent.
-
Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor and the liberation step for reuse.
Protocol 2: General Procedure for the Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general workflow for the resolution of a racemic carboxylic acid.
Procedure:
-
Solvent Screening: Perform small-scale trials with a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof) to identify a system where the diastereomeric salts exhibit a significant solubility difference.
-
Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in the chosen solvent, typically with heating. Add an equimolar amount of this compound.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of 1-2.
-
Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts (e.g., over anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
-
-
Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the resolved acid should be determined using a suitable analytical technique, such as chiral HPLC or polarimetry.
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Troubleshooting Logic for Low Chiral Resolution Efficiency.
References
The Role of (+)-Benzylphenethylamine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(+)-Benzylphenethylamine, more formally known as (+)-N-benzyl-1-phenylethylamine, is a versatile chiral amine that serves as a cornerstone in modern asymmetric synthesis. Its utility as a chiral auxiliary allows for the effective control of stereochemistry in a variety of chemical transformations, making it an invaluable tool in the synthesis of enantiomerically pure compounds, particularly in the development of novel pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of (+)-N-benzyl-1-phenylethylamine in key asymmetric reactions.
Principle of Action as a Chiral Auxiliary
The fundamental principle behind the use of (+)-N-benzyl-1-phenylethylamine as a chiral auxiliary is the temporary incorporation of this chiral molecule into a prochiral substrate. The steric and electronic properties of the auxiliary create a chiral environment that directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. Following the stereoselective reaction, the auxiliary can be cleaved and recovered for reuse, yielding the desired enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application 1: Asymmetric Synthesis of α-Amino Acids via Diastereoselective Alkylation
One of the most powerful applications of (+)-N-benzyl-1-phenylethylamine is in the asymmetric synthesis of non-proteinogenic α-amino acids. This is typically achieved through the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. The chiral auxiliary is first attached to a glycine moiety, and the resulting intermediate is then deprotonated and alkylated with high diastereoselectivity.
Quantitative Data
| Electrophile (R-X) | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| Benzyl (B1604629) bromide | LDA | -78 | 85 | >95 |
| Iodomethane | LDA | -78 | 90 | 90 |
| Allyl bromide | n-BuLi | -78 | 82 | >95 |
| Isopropyl iodide | LDA | -78 | 75 | 85 |
Note: Data is representative for this class of reaction and may vary based on specific substrate and conditions.
Experimental Protocols
Protocol 1.1: Attachment of the Chiral Auxiliary (Synthesis of N-((+)-N-benzyl-1-phenylethyl)glycine tert-butyl ester)
-
To a solution of (+)-N-benzyl-1-phenylethylamine (1.0 eq) in dichloromethane (B109758) (DCM), add tert-butyl bromoacetate (B1195939) (1.1 eq) and triethylamine (B128534) (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate (B1210297) gradient) to afford the title compound.
Protocol 1.2: Diastereoselective Alkylation
-
Dissolve the N-((+)-N-benzyl-1-phenylethyl)glycine tert-butyl ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.2 M and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction for 4 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric excess can be determined by ¹H NMR analysis of the crude product. The product can be purified by flash column chromatography.
Protocol 1.3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified diastereomer from the alkylation step in methanol (B129727) (0.1 M).
-
Add palladium on carbon (10 wt. %, 10 mol %) to the solution.
-
Subject the mixture to hydrogenation (balloon pressure or using a hydrogenation apparatus) and stir vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched α-amino acid ester.
Caption: Pathway for asymmetric α-amino acid synthesis.
Application 2: Asymmetric Synthesis of β-Amino Esters via Conjugate Addition
The lithium amide of (+)-N-benzyl-1-phenylethylamine can be used as a chiral nucleophile in the asymmetric conjugate addition to α,β-unsaturated esters. This methodology provides a direct route to enantiomerically enriched β-amino esters, which are valuable building blocks in the synthesis of β-peptides and other biologically active molecules.
Quantitative Data
| α,β-Unsaturated Ester | Diastereomeric Ratio (dr) | Yield (%) |
| 4-Methoxyphenyl (E)-oct-2-enoate | >99:1 | Good |
| 4-Methoxyphenyl (E)-hex-2-enoate | >99:1 | Good |
| 4-Methoxyphenyl (E)-4-phenylbut-2-enoate | >99:1 | Good |
Data from the conjugate addition of a similar lithium (R)-N-phenyl-N-(α-methylbenzyl)amide, demonstrating the high diastereoselectivity achievable with this class of reagents.[1]
Experimental Protocols
Protocol 2.1: Formation of the Lithium Amide
-
To a solution of (+)-N-benzyl-1-phenylethylamine (1.05 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
Protocol 2.2: Diastereoselective Conjugate Addition
-
To the freshly prepared lithium amide solution at -78 °C, add a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the β-amino ester. The diastereomeric ratio can be determined by chiral HPLC or ¹H NMR analysis.
Protocol 2.3: Cleavage of the Chiral Auxiliary
-
The N-benzyl and N-phenylethyl groups can be removed by catalytic hydrogenation (e.g., H₂, Pd(OH)₂/C or Pd/C) in a suitable solvent like methanol or ethanol.
-
Dissolve the β-amino ester in the chosen solvent, add the catalyst, and stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite® and concentrate the filtrate to obtain the free β-amino ester.
Caption: Pathway for asymmetric β-amino ester synthesis.
Conclusion
(+)-N-benzyl-1-phenylethylamine is a highly effective and versatile chiral auxiliary for asymmetric synthesis. The protocols outlined above for the synthesis of α- and β-amino acid derivatives demonstrate its utility in creating stereochemically defined building blocks for drug discovery and development. The high diastereoselectivities achievable, coupled with the straightforward attachment and removal of the auxiliary, make it a valuable tool for organic and medicinal chemists.
References
Application Note: HPLC Method for the Enantiomeric Separation of (+)-Benzylphenethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzylphenethylamine is a chiral compound belonging to the phenethylamine (B48288) class. As with many chiral molecules in the pharmaceutical industry, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[1][2][3]
This application note provides a detailed protocol for the development of an HPLC method for the enantiomeric separation of (±)-N-benzylphenethylamine. The method focuses on the use of polysaccharide-based CSPs, which are known for their broad applicability and high success rates in resolving a wide range of chiral compounds, including basic amines.[4][5][6][7]
Principle of Chiral Separation
The separation of enantiomers on a polysaccharide-based CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer.[7] For basic compounds like N-benzylphenethylamine, interactions such as hydrogen bonding, π-π interactions, and steric hindrance play a crucial role in chiral recognition. The use of a basic additive in the mobile phase is often necessary to suppress non-specific interactions with the silica (B1680970) support, thereby improving peak shape and resolution.[8]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Columns (Recommended for Screening):
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Lux® Cellulose-1, 250 x 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate))[6]
-
-
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) (analytical grade)
-
Racemic (±)-N-benzylphenethylamine standard
-
-
Data Acquisition Software
Standard Solution Preparation
-
Racemic Standard (1.0 mg/mL): Accurately weigh 10 mg of racemic (±)-N-benzylphenethylamine and dissolve it in 10 mL of a 50:50 (v/v) mixture of n-hexane and isopropanol. This stock solution will be used for method development and optimization.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase to be used for the analysis.
Chromatographic Method Development: A Step-by-Step Protocol
This protocol outlines a systematic approach to developing a robust chiral separation method.
Step 1: Initial Column and Mobile Phase Screening
The goal of this step is to identify a promising combination of a chiral stationary phase and a mobile phase that shows at least partial separation of the enantiomers. Normal-phase chromatography is the recommended starting point for basic amines like N-benzylphenethylamine.
-
Install the Chiralpak® AD-H column.
-
Equilibrate the column with the initial mobile phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 210 nm.
-
Inject 10 µL of the 0.1 mg/mL working standard solution.
-
Analyze the chromatogram for any signs of peak splitting or separation.
-
Repeat steps 1-6 with the Chiralcel® OD-H (or Lux® Cellulose-1) column.
Step 2: Mobile Phase Optimization
Once a column showing promise is identified, the mobile phase composition is optimized to improve resolution (Rs) and reduce analysis time.
-
Vary the Modifier Concentration: Using the best-performing column from Step 1, adjust the percentage of the alcohol modifier (IPA or EtOH).
-
Test mobile phases with lower modifier content (e.g., 95:5:0.1) to increase retention and potentially improve resolution.
-
Test mobile phases with higher modifier content (e.g., 80:20:0.1) to decrease retention time.
-
-
Change the Alcohol Modifier: If using IPA, switch to EtOH, and vice-versa. Ethanol is more polar and can offer different selectivity.
-
Adjust the Basic Additive: While 0.1% DEA is a standard starting point, its concentration can be adjusted (e.g., between 0.05% and 0.2%) to fine-tune peak shape.
Step 3: Flow Rate and Temperature Optimization
-
Flow Rate: Adjust the flow rate between 0.5 mL/min and 1.5 mL/min. Lower flow rates can sometimes increase resolution, while higher flow rates shorten the analysis time. A flow rate of 1.0 mL/min is typically a good compromise.
-
Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity due to more favorable thermodynamics of interaction, but may lead to broader peaks.
Data Presentation: Illustrative Example
Table 1: Representative Chromatographic Performance for a Benzylphenethylamine Analog
| Parameter | Condition 1: Screening | Condition 2: Optimized |
| Analyte | Benzphetamine | Benzphetamine |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | n-Hexane / Ethanol / DEA (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (t_R1) | ~ 6.5 min | ~ 8.2 min |
| Retention Time (t_R2) | ~ 7.3 min | ~ 9.8 min |
| Separation Factor (α) | 1.15 | 1.22 |
| Resolution (R_s) | 1.8 | 2.5 |
Note: This data is illustrative for a closely related compound and is intended to provide a target for method development for N-benzylphenethylamine. Actual retention times and resolution may vary.
Visualizations
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Logical steps for chiral HPLC method development.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Preparation and evaluation of a novel N-benzyl-phenethylamino-β-cyclodextrin-bonded chiral stationary phase for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 7. jp.images-monotaro.com [jp.images-monotaro.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for GC-MS Analysis of (+)-Benzylphenethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Benzylphenethylamine and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and reliable analytical methods are crucial for their detection, quantification, and characterization in various matrices, from raw materials to biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds. However, the inherent properties of phenethylamines, such as their polarity and potential for thermal degradation, can present analytical challenges.[1]
This document provides detailed application notes and protocols for the successful GC-MS analysis of this compound derivatives. It covers sample preparation, derivatization strategies to enhance analytical performance, and specific GC-MS parameters.
Challenges in GC-MS Analysis of Phenethylamines
The analysis of phenethylamines by GC-MS can be challenging due to their chemical nature. The primary or secondary amine functional groups can lead to poor chromatographic peak shape and adsorption onto the GC column.[1] Furthermore, underivatized phenethylamine (B48288) derivatives often undergo extensive fragmentation during electron ionization (EI), which can make the molecular ion difficult to detect, complicating structural elucidation and molecular weight confirmation.[1]
To overcome these challenges, chemical derivatization is frequently employed. This process involves chemically modifying the analyte to improve its volatility, thermal stability, and chromatographic behavior.[2][3] Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), is a common and effective derivatization strategy for phenethylamines.[1][4] Derivatization often yields a more prominent molecular ion, which is critical for confirming the molecular weight of the analyte.[1]
Experimental Protocols
The following protocols are provided as a comprehensive guide for the GC-MS analysis of this compound derivatives. Protocol 1 describes the analysis of the underivatized compound, while Protocol 2 details the procedure with derivatization for improved performance.
Protocol 1: GC-MS Analysis of Underivatized this compound
This protocol is suitable for the qualitative screening and analysis of this compound in relatively clean samples where derivatization is not essential.
1. Sample Preparation:
-
Solid Samples: Accurately weigh a small amount of the solid sample and dissolve it in a suitable volatile organic solvent such as methanol, ethyl acetate (B1210297), or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.
-
Liquid Samples: Dilute the liquid sample with a compatible volatile organic solvent to achieve a final concentration of 10-100 µg/mL.
-
Matrix Samples (e.g., biological fluids): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
LLE Example: Adjust the sample pH to basic (e.g., pH 9-10) and extract with a non-polar organic solvent like hexane (B92381) or ethyl acetate. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.[5]
-
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MS (or equivalent)
-
Column: HP-5MS (or equivalent 5% diphenyl / 95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 3 minutes at 280 °C[6]
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-500
Protocol 2: GC-MS Analysis of this compound Derivatives with Derivatization
This protocol is recommended for quantitative analysis and for samples where improved peak shape and detection of the molecular ion are required. Trifluoroacetic anhydride (TFAA) is used as the derivatizing agent in this example.
1. Sample Preparation and Derivatization:
-
Prepare the sample as described in Protocol 1, resulting in a dried extract reconstituted in a suitable anhydrous solvent (e.g., ethyl acetate).
-
To 100 µL of the sample extract, add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Parameters:
-
Use the same GC-MS parameters as described in Protocol 1. The retention time of the derivatized analyte will be different from the underivatized form.
Data Presentation
Quantitative data for this compound and its derivatives should be carefully recorded and tabulated for clear comparison and interpretation.
Table 1: Mass Spectral Data for N-Benzyl-2-phenethylamine
| Compound | Molecular Weight | Base Peak (m/z) | Key Fragment Ions (m/z) |
| N-Benzyl-2-phenethylamine | 211.30 g/mol | 91 | 65, 120, 211 (M+) |
Data obtained from the NIST WebBook.[6][7] The molecular ion at m/z 211 may be of low abundance in the underivatized form.
Table 2: Example Quantitative Data for a Benzylphenethylamine Derivative (alpha-Benzyl-N-methylphenethylamine - BNMPA)
| Parameter | Value |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantitation (LOQ) | 25 ng/mL |
| Linearity Range | 25 - 500 ng/mL |
This data is for a related compound and serves as a reference for expected performance.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound derivatives, including the option for derivatization.
Derivatization for Improved GC-MS Analysis
This diagram illustrates the logical relationship of how derivatization improves the analysis of polar analytes like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. mdpi.com [mdpi.com]
- 6. N-Benzyl-2-phenethylamine [webbook.nist.gov]
- 7. N-Benzyl-2-phenethylamine [webbook.nist.gov]
Application Notes and Protocols for 5-HT2A Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of compounds with the 5-hydroxytryptamine (serotonin) 2A (5-HT2A) receptor. The protocols are designed for researchers in pharmacology, neuroscience, and drug development.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system and peripheral tissues. It is implicated in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. Consequently, it is a significant target for drug discovery. Radioligand binding assays are a fundamental tool for quantifying the affinity of novel compounds for the 5-HT2A receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor, enabling the determination of key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibition constant (Ki) of unlabeled test compounds.
Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Application Notes and Protocols for Measuring (+)-Benzylphenethylamine Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of functional assays to determine the potency of (+)-Benzylphenethylamine and related compounds. The protocols detailed below are essential for characterizing the pharmacological profile of these molecules, with a primary focus on their interactions with the serotonin (B10506) 5-HT2A receptor and the Trace Amine-Associated Receptor 1 (TAAR1).
Introduction
This compound and its analogues are a class of psychoactive compounds known for their potent interactions with various neurotransmitter systems.[1] Accurate measurement of their functional potency is critical for understanding their mechanism of action, structure-activity relationships (SAR), and potential therapeutic or toxicological effects.[2][3] The primary molecular targets for many N-benzylphenethylamines are the serotonin 5-HT2A receptor, a Gq/G11-coupled G protein-coupled receptor (GPCR), and the Trace Amine-Associated Receptor 1 (TAAR1), which is predominantly a Gs-coupled GPCR.[4][5][6] This document outlines key in vitro functional assays to quantify the potency of these compounds at these receptors and at monoamine transporters.
Data Presentation: Potency of N-Benzylphenethylamine Derivatives
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected N-benzylphenethylamine derivatives at human 5-HT2A and 5-HT2C receptors. This data is crucial for understanding the structure-activity relationships within this class of compounds.[7]
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) |
| 25D-NBOMe | 0.13 | 0.45 | 1.1 | 0.61 |
| 25E-NBOMe | 0.12 | 0.38 | 1.3 | 0.49 |
| 25H-NBOMe | 1.9 | 15 | 10 | 25 |
| 25I-NBOH | 0.18 | 0.72 | 1.6 | 0.83 |
| 25N-NBOMe | 0.25 | 1.1 | 2.3 | 1.5 |
| Serotonin | 13 | 13 | 5.0 | 5.0 |
| LSD | 1.1 | 1.7 | 3.0 | 1.0 |
Note: Data extracted from Eshleman et al. (2018).[7]
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
N-benzylphenethylamines act as agonists at the 5-HT2A receptor, which is coupled to a Gq/G11 protein.[4] Agonist binding initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]
Caption: 5-HT2A Receptor Gq Signaling Pathway.
TAAR1 Signaling Pathway
Trace amine-associated receptor 1 (TAAR1) is a Gs-coupled GPCR that is activated by trace amines and psychostimulants.[5][6] Upon agonist binding, TAAR1 activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] cAMP then acts as a second messenger to activate protein kinase A (PKA), leading to the phosphorylation of downstream targets, including monoamine transporters.[8][9]
Caption: TAAR1 Receptor Gs Signaling Pathway.
Experimental Workflow for Functional Assays
The general workflow for characterizing the functional potency of novel N-benzylphenethylamines involves a series of in vitro assays.
Caption: In Vitro Characterization Workflow.
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay for 5-HT2A Receptor Activation
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation, to determine the potency and efficacy of test compounds.[3][7]
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
myo-[3H]inositol.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
Test compounds and reference agonist (e.g., serotonin).
-
Lysis buffer.
-
Anion-exchange chromatography columns.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Cell Culture and Labeling:
-
Plate HEK-293-5HT2A cells in 24-well plates and grow to near confluency.
-
Incubate the cells with medium containing myo-[3H]inositol (e.g., 1 µCi/mL) for 16-24 hours to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.
-
Add increasing concentrations of the test compound or reference agonist to the wells.
-
Incubate for 60 minutes at 37°C.
-
-
Termination and Lysis:
-
Aspirate the stimulation buffer and terminate the reaction by adding ice-cold lysis buffer (e.g., 0.1 M formic acid).
-
Incubate on ice for 30 minutes.
-
-
Separation and Quantification:
-
Neutralize the cell lysates.
-
Separate the total [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography.[10]
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the amount of [3H]inositol phosphates produced against the logarithm of the agonist concentration.
-
Calculate the EC50 (potency) and Emax (efficacy) values using a sigmoidal dose-response model.[3]
-
Calcium Mobilization Assay for 5-HT2A Receptor Activation
This is a high-throughput functional assay that measures the transient increase in intracellular calcium concentration following Gq-coupled receptor activation.[11]
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and reference agonist.
-
Fluorescence plate reader with an injection port.
Protocol:
-
Cell Plating:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.[11]
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject increasing concentrations of the test compound or reference agonist into the wells.
-
-
Data Acquisition and Analysis:
-
Measure the change in fluorescence intensity over time. The peak fluorescence response is proportional to the increase in intracellular calcium.
-
Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
Calculate the EC50 and Emax values.[11]
-
cAMP Accumulation Assay for TAAR1 Activation
This assay quantifies the production of cyclic AMP (cAMP) to measure the functional activity of compounds at Gs-coupled receptors like TAAR1.[9][12]
Materials:
-
HEK-293 cells transiently or stably expressing human TAAR1.
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds and a reference TAAR1 agonist (e.g., β-phenethylamine).[13]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).[14][15][16][17]
-
Lysis buffer (if required by the kit).
Protocol:
-
Cell Plating:
-
Plate the TAAR1-expressing cells in a suitable multi-well plate (e.g., 96- or 384-well) and grow to the desired confluency.
-
-
Compound Incubation:
-
Remove the culture medium and add assay buffer containing the phosphodiesterase inhibitor.
-
Add increasing concentrations of the test compound or reference agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate dose-response curves by plotting the detected signal (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) against the logarithm of the agonist concentration.
-
Calculate the EC50 and Emax values for each compound.[19]
-
Dopamine (B1211576) Transporter (DAT) Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine) into cells expressing the dopamine transporter.[20][21]
Materials:
-
Cells stably or transiently expressing the human dopamine transporter (DAT), such as MDCK or COS-7 cells.[20]
-
[3H]dopamine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds and a reference DAT inhibitor (e.g., cocaine or GBR12909).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Plating:
-
Plate DAT-expressing cells in a 96-well plate and grow to approximately 80% confluency.[20]
-
-
Assay Procedure:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound or reference inhibitor for 10-20 minutes at room temperature.
-
Initiate the uptake by adding a fixed concentration of [3H]dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [3H]dopamine.[3]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) using non-linear regression analysis.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[3]
-
References
- 1. CAS 38235-77-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cAMP-Glo™ Assay Protocol [promega.sg]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inositol Phosphate Turnover Assay with Phenethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethylamine (B48288) analogs are a broad class of compounds, many of which exert their physiological effects through interaction with G protein-coupled receptors (GPCRs). A significant number of these receptors, including certain adrenergic and serotonergic subtypes, are coupled to the Gq/11 family of G proteins.[1][2][[“]] Activation of these Gq-coupled receptors initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 is a transient molecule that is rapidly metabolized into a series of inositol phosphates.[4] This application note provides a detailed protocol for quantifying the activity of phenethylamine analogs at Gq-coupled GPCRs by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[6][7]
The protocol described here is based on the Homogeneous Time-Resolved Fluorescence (HTRF®) technology, a robust and high-throughput competitive immunoassay for the direct quantification of IP1 in cultured cells.[4][8]
Signaling Pathway
The activation of a Gq-coupled GPCR by a phenethylamine analog triggers a well-defined signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which then hydrolyzes PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium. IP3 is sequentially dephosphorylated to IP2, then to IP1, and finally to inositol. The accumulation of IP1 is facilitated by the use of lithium chloride (LiCl), which inhibits the inositol monophosphatase enzyme responsible for the degradation of IP1.[4]
Caption: Gq-coupled GPCR signaling pathway initiated by a phenethylamine analog.
Experimental Protocol: IP-One HTRF® Assay
This protocol provides a general framework for determining the potency and efficacy of phenethylamine analogs in stimulating IP1 accumulation in a 96-well plate format. Optimization of cell number, stimulation time, and compound concentrations is recommended for specific cell lines and receptors.
Materials:
-
Cells expressing the target Gq-coupled GPCR (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM, F-12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
IP-One HTRF® Assay Kit (containing IP1-d2, anti-IP1 antibody-Cryptate, stimulation buffer, and lysis buffer)
-
Phenethylamine analogs and reference agonists/antagonists
-
White, solid-bottom 96-well plates
-
HTRF®-compatible microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.
-
The day before the assay, harvest cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density and viability.
-
Plate cells in a white, solid-bottom 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the phenethylamine analogs and a reference agonist in the stimulation buffer provided with the kit.
-
For antagonist testing, prepare dilutions of the antagonist.
-
-
Cell Stimulation:
-
On the day of the assay, remove the culture medium from the cell plate.
-
Gently wash the cells once with PBS.
-
Add stimulation buffer containing LiCl to each well.[4]
-
For antagonist experiments, add the antagonist dilutions to the appropriate wells and pre-incubate for a determined time (e.g., 15 minutes).[8]
-
Add the agonist compounds (phenethylamine analogs or reference agonist) to the wells. For antagonist experiments, add the reference agonist at a concentration that gives approximately 80% of the maximal response (EC80).[8]
-
Incubate the plate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and HTRF® Reagent Addition:
-
Add the lysis buffer to all wells to stop the stimulation and release intracellular IP1.
-
Prepare the HTRF® detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the kit manufacturer's instructions.
-
Add the prepared IP1-d2 to all wells.
-
Add the prepared anti-IP1 antibody-Cryptate to all wells.[4]
-
Incubate the plate for 1 hour at room temperature, protected from light.[4]
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader. The signal is inversely proportional to the concentration of IP1 in the sample.[8]
-
Experimental Workflow
The following diagram outlines the major steps of the IP-One HTRF® assay.
Caption: Workflow for the inositol phosphate (B84403) turnover assay using HTRF® technology.
Data Presentation
Quantitative data from the inositol phosphate turnover assay should be summarized in tables to facilitate easy comparison of the potency and efficacy of different phenethylamine analogs.
Table 1: Agonist Potency (EC50) and Efficacy (Emax) of Phenethylamine Analogs
This table structure is suitable for presenting the results of agonist dose-response experiments. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, indicating its potency. The Emax value is the maximum response produced by the agonist, indicating its efficacy, and is often expressed as a percentage of the response to a reference full agonist.[9]
| Compound | EC50 (nM) [95% CI] | Emax (% of Reference Agonist) | n |
| Reference Agonist | 10.5 [8.2 - 13.4] | 100 | 3 |
| Phenethylamine Analog A | 25.2 [19.8 - 32.1] | 95 ± 5 | 3 |
| Phenethylamine Analog B | 150.7 [120.1 - 189.2] | 60 ± 8 | 3 |
| Phenethylamine Analog C | >10,000 | <10 | 3 |
EC50 values and 95% confidence intervals (CI) are determined from non-linear regression analysis of the dose-response curves. Emax values are presented as mean ± standard error of the mean (SEM). 'n' represents the number of independent experiments.
Table 2: Antagonist Potency (IC50 and Kb) of Test Compounds
For compounds that exhibit antagonistic activity, their potency is typically expressed as the IC50 value, which is the concentration of the antagonist that inhibits 50% of the response to a fixed concentration of an agonist. The antagonist equilibrium dissociation constant (Kb) can be calculated from the IC50 value using the Cheng-Prusoff equation.[8]
| Compound | IC50 (nM) [95% CI] | Kb (nM) | n |
| Reference Antagonist | 5.8 [4.1 - 8.2] | 2.1 | 3 |
| Test Compound X | 45.3 [35.9 - 57.1] | 16.4 | 3 |
| Test Compound Y | 210.6 [175.8 - 252.3] | 76.3 | 3 |
IC50 values and 95% confidence intervals (CI) are determined from non-linear regression analysis of the antagonist concentration-response curves. Kb values are calculated using the Cheng-Prusoff equation. 'n' represents the number of independent experiments.
Conclusion
The inositol phosphate turnover assay, particularly the IP-One HTRF® assay, is a highly effective method for characterizing the pharmacological activity of phenethylamine analogs at Gq-coupled GPCRs.[10] Its robustness, sensitivity, and high-throughput compatibility make it an invaluable tool in drug discovery and pharmacological research.[4] By following the detailed protocol and data presentation guidelines provided in this application note, researchers can obtain reliable and comparable data on the potency and efficacy of their compounds of interest.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. Putting G protein–coupled receptor-mediated activation of phospholipase C in the limelight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]Ketanserin in 5-HT2A Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for utilizing [3H]ketanserin, a high-affinity and selective antagonist radioligand, for the characterization of the serotonin (B10506) 5-HT2A receptor. [3H]ketanserin is a valuable tool for determining receptor density (Bmax) and the affinity (Kd) of the radioligand itself, as well as for assessing the affinity (Ki) of unlabeled compounds for the 5-HT2A receptor. The protocols outlined below are designed for use with brain tissue homogenates or cell membranes expressing the 5-HT2A receptor.
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G11 signaling pathway.[1] Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a wide range of physiological and pathological processes, making the 5-HT2A receptor a significant target in drug discovery for conditions such as schizophrenia, depression, and psychedelic drug action.
Quantitative Data Summary
The following tables summarize key binding parameters for [3H]ketanserin and the inhibition constants (Ki) for a selection of standard 5-HT2A receptor ligands. These values are compiled from various studies and should be considered as representative. Experimental conditions can influence these parameters.
Table 1: [3H]Ketanserin Binding Parameters for 5-HT2A Receptors
| Parameter | Value | Tissue/Cell Source | Reference |
| Kd (nM) | 0.39 | Rat Striatum | [2] |
| 1.02 | Cat Platelets | [3] | |
| No significant difference | Human Prefrontal Cortex, Hippocampus, Striatum | [4] | |
| Bmax (fmol/mg protein) | No significant difference | Human Prefrontal Cortex, Hippocampus, Striatum | [4] |
| Bmax (fmol/10^9 platelets) | 86 | Cat Platelets | [3] |
Table 2: Inhibition Constants (Ki) of Standard Ligands for the 5-HT2A Receptor
| Compound | Classification | Ki (nM) | Reference |
| Ketanserin | Antagonist | 0.85 | |
| Spiperone | Antagonist | Similar to Ketanserin | [4] |
| Clozapine | Antagonist | Lower affinity than Ketanserin/Spiperone | [4] |
| Haloperidol | Antagonist | Lower affinity than Clozapine | [4] |
| Methysergide | Antagonist | Lower affinity than Haloperidol | [4] |
| Mesulergine | Antagonist | Lower affinity than Methysergide | [4] |
| 5-HT (Serotonin) | Agonist | Lower affinity than Mesulergine | [4] |
| SERAAK1 | Antagonist | 826 | [5] |
Experimental Protocols
Membrane Preparation from Brain Tissue
This protocol describes the preparation of crude membrane fractions from rodent or human brain tissue.
Materials:
-
Brain tissue (e.g., prefrontal cortex, striatum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge (capable of 48,000 x g)
-
Homogenizer (e.g., Potter-Elvehjem with Teflon pestle)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Dissect the brain region of interest on ice.
-
Weigh the tissue and add 10-20 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue with the homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step (step 5 and 6) to wash the membranes.
-
After the final centrifugation, resuspend the pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]ketanserin.
Materials:
-
[3H]ketanserin (specific activity > 15 Ci/mmol)
-
Prepared cell membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding agent: 10 µM Mianserin or 1 µM unlabeled Ketanserin
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail (e.g., Ultima Gold™, EcoLume™)
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of [3H]ketanserin in Assay Buffer, typically ranging from 0.1 to 10 nM.
-
Set up assay tubes in triplicate for each concentration of [3H]ketanserin for total binding and non-specific binding.
-
For total binding tubes, add 50 µL of Assay Buffer.
-
For non-specific binding tubes, add 50 µL of the non-specific binding agent.
-
Add 50 µL of the appropriate [3H]ketanserin dilution to each tube.
-
Add 400 µL of the membrane preparation (containing 50-200 µg of protein) to each tube to initiate the binding reaction.
-
Incubate the tubes at 37°C for 15-30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) at each [3H]ketanserin concentration.
-
Plot the specific binding (Y-axis) against the concentration of [3H]ketanserin (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model. This will yield the Kd and Bmax values.
Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the 5-HT2A receptor.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compound.
-
A fixed concentration of [3H]ketanserin (typically at or near its Kd value).
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound in Assay Buffer.
-
Set up assay tubes in triplicate.
-
Add 50 µL of the appropriate test compound dilution to each tube. For control tubes (total binding), add 50 µL of Assay Buffer. For non-specific binding, add 50 µL of the non-specific binding agent.
-
Add 50 µL of the fixed concentration of [3H]ketanserin to all tubes.
-
Add 400 µL of the membrane preparation to initiate the binding reaction.
-
Follow the incubation, filtration, and counting steps as described in the saturation binding assay protocol (steps 7-13).
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Analyze the data using non-linear regression to fit a one-site competition model. This will yield the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]ketanserin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]ketanserin used in the assay and Kd is the dissociation constant of [3H]ketanserin determined from the saturation binding assay.
Visualizations
5-HT2A Receptor Signaling Pathway
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Demonstration of S2-receptor binding sites on cat blood platelets using [3H]ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Cell Culture Techniques for Studying N-benzylphenethylamine Effects
Introduction
N-benzylphenethylamines (NBPEAs or NBOMes) are a class of potent synthetic hallucinogens that act primarily as agonists at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] Their high potency and increasing presence in unregulated markets necessitate a thorough understanding of their pharmacological and toxicological profiles.[4] In vitro cell culture models provide an essential platform for elucidating the mechanisms of action, downstream signaling effects, and potential cytotoxicity of these compounds in a controlled environment. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of NBPEAs using established cell culture techniques.
1. Recommended Cell Models
The choice of cell line is critical for obtaining relevant data. The human neuroblastoma cell line, SH-SY5Y , is widely used for neurotoxicity studies as it can be differentiated into a more mature, neuron-like phenotype expressing various dopaminergic markers.[5][6] For hepatotoxicity assessment, the human liver carcinoma cell line, HepG2 , is a standard model.[4][7] Additionally, cell lines such as PC12 (rat pheochromocytoma) or engineered lines like HEK-293 expressing specific human serotonin receptors (e.g., 5-HT2A, 5-HT2C) are invaluable for studying receptor-specific binding and functional activity.[5][8]
Experimental Protocols & Data
An integrated approach using multiple assays is recommended to build a comprehensive profile of an N-benzylphenethylamine compound.
Caption: General experimental workflow for in vitro analysis of NBPEA effects.
Cytotoxicity Assessment
NBPEA compounds, particularly those with an N-(2-methoxybenzyl) group, have demonstrated significant cytotoxicity.[4][9] Assays that measure metabolic activity or lysosomal integrity are commonly used to quantify cell death.
Table 1: In Vitro Cytotoxicity of Selected NBOMe Compounds in Human Cell Lines
| Compound | Cell Line | Assay | EC50 (µM) | Citation |
| 25B-NBOMe | Differentiated SH-SY5Y | Neutral Red Uptake | 33.86 | [4] |
| Resazurin (B115843) Reduction | 58.36 | [4] | ||
| Mescaline-NBOMe | Differentiated SH-SY5Y | Neutral Red Uptake | >500 | [4] |
| Resazurin Reduction | >500 | [4] | ||
| 25N-NBOMe | Differentiated SH-SY5Y | Neutral Red Uptake | 129.5 | [4] |
| Resazurin Reduction | 175.7 | [4] | ||
| 2C-B | Differentiated SH-SY5Y | Neutral Red Uptake | 252.1 | [4] |
| Resazurin Reduction | 291.6 | [4] |
Data summarized from Martins et al., 2023.
Protocol: Cell Viability using Resazurin Reduction Assay
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
96-well clear-bottom black plates
-
Resazurin sodium salt stock solution (e.g., 1 mg/mL in PBS, sterile filtered)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test NBPEA compound
Procedure:
-
Cell Plating: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours (or until adhered and sub-confluent).
-
Compound Treatment: Prepare serial dilutions of the NBPEA compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C, 5% CO₂.
-
Assay:
-
Prepare a working solution of resazurin (e.g., 10% v/v) in complete medium.
-
Remove the treatment medium and wash cells once with 100 µL of PBS.
-
Add 100 µL of the resazurin working solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin but no cells).
-
Express results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the EC₅₀ value.
-
Receptor Binding and Functional Activity
NBPEAs are potent 5-HT₂ receptor agonists.[10] Their effects are primarily mediated by the activation of the 5-HT2A receptor, which couples to Gαq/11 proteins.[1][3] This initiates a signaling cascade involving phospholipase C (PLC), leading to the mobilization of intracellular calcium.[11]
Caption: Canonical 5-HT2A receptor signaling pathway activated by NBPEAs.
Table 2: Receptor Binding Affinity (Ki) and Functional Potency (EC₅₀) of N-(2-hydroxybenzyl)phenethylamine Analogs
| Compound ID | 4-Substituent | 5-HT₂ₐ Ki (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂ₐ/5-HT₂C Selectivity (EC₅₀) | Citation |
| 1b | H | 1.1 | 0.074 | >400 | [10] |
| 2b | F | 0.74 | 0.22 | 141 | [10] |
| 3b | Cl | 0.49 | 0.13 | 146 | [10] |
| 4b | Br | 0.40 | 0.12 | 208 | [10] |
| 5b | I | 0.41 | 0.15 | 213 | [10] |
| 7b | CH₃ | 0.44 | 0.17 | 112 | [10] |
Data for N-(2-hydroxybenzyl) analogs summarized from Hansen et al., 2014.
Protocol: Intracellular Calcium Mobilization Assay
Principle: This assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation. Cell-permeable fluorescent dyes like Fura-2 AM are loaded into cells, where they are cleaved by esterases into their active, cell-impermeant form. The fluorescence of Fura-2 changes upon binding to calcium, allowing for ratiometric measurement of [Ca²⁺]i changes.[12]
Materials:
-
Fura-2 AM (e.g., 1 mM stock in anhydrous DMSO)
-
Pluronic F-127 (e.g., 20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Glass-bottom dishes or 96-well imaging plates
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (e.g., 340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Plating: Plate cells (e.g., HEK-293 expressing 5-HT₂ₐ) onto glass-bottom dishes 24-48 hours prior to the experiment. Cells should be sub-confluent.
-
Dye Loading:
-
Prepare a loading buffer by diluting Fura-2 AM stock to a final concentration of 2-5 µM in HBSS.[11]
-
Add Pluronic F-127 to the loading buffer (final concentration ~0.02%) to aid dye solubilization.[11]
-
Remove culture medium, wash cells once with HBSS.
-
Add the Fura-2 AM loading buffer and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for another 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a stable baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the NBPEA compound at the desired concentration and continuously record the fluorescence ratio (F340/F380) over time to monitor the change in [Ca²⁺]i.
-
-
Data Analysis:
-
The change in [Ca²⁺]i is represented by the change in the F340/F380 ratio.
-
The peak response is typically used for quantification.
-
Generate dose-response curves by plotting the peak response against the logarithm of the compound concentration to determine the EC₅₀.
-
Downstream Signaling Pathway Analysis
Western blotting can be used to investigate the activation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is often modulated by 5-HT₂ₐ receptor activation.
Protocol: Western Blot Analysis for Phospho-ERK1/2
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins. Antibodies that recognize phosphorylated forms of proteins (e.g., phospho-ERK1/2) are used to assess pathway activation.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Cell Treatment & Lysis:
-
Plate cells and grow to ~80-90% confluency. Serum-starve cells for several hours if necessary to reduce basal signaling.
-
Treat cells with the NBPEA compound for various time points (e.g., 5, 15, 30 minutes).
-
Aspirate medium, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[13]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE:
-
Normalize samples to equal protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.[14]
-
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: Use densitometry software to measure band intensity. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
References
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues | Semantic Scholar [semanticscholar.org]
- 8. Cultured Neuronal Cell Lines - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Application Note: Analytical Strategies for the Identification of N-Benzylphenethylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylphenethylamines are a class of psychoactive substances that includes many designer drugs, often with closely related isomers. The structural similarity between these isomers presents a significant challenge for analytical chemists, as they often exhibit similar physical and chemical properties. Accurate identification is crucial for forensic investigations, clinical toxicology, and in the development of new pharmaceutical agents. This application note provides a detailed overview of robust analytical methods for the differentiation and identification of N-benzylphenethylamine isomers, with a focus on chromatographic and mass spectrometric techniques. The protocols and data presented herein are intended to serve as a practical guide for researchers in the field.
The synthesis of positional isomers of designer drugs is a common tactic to circumvent legal restrictions. Consequently, forensic and clinical laboratories require validated analytical methods capable of unequivocally identifying these isomers.[1] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Infrared Spectroscopy (GC-IR) have proven to be invaluable tools for this purpose.[2][3] The choice of method often depends on the sample matrix, the required sensitivity, and the specific isomers of interest.
Analytical Techniques and Methodologies
The differentiation of N-benzylphenethylamine isomers relies on exploiting subtle differences in their physicochemical properties. Chromatographic separation, based on differential partitioning between a stationary and a mobile phase, is the cornerstone of most analytical strategies. Coupling chromatography with mass spectrometry provides highly specific fragmentation patterns that can be used for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For N-benzylphenethylamines, derivatization is often employed to improve chromatographic behavior and enhance mass spectral differentiation.
Key Considerations for GC-MS Analysis:
-
Column Selection: A mid-polarity column, such as one with a 50% phenyl and 50% dimethyl polysiloxane stationary phase, can achieve baseline resolution of many regioisomers.[4] The elution order is often influenced by the degree of substituent crowding on the aromatic rings.[5]
-
Derivatization: Acylation of the secondary amine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can produce unique fragment ions and alter the chromatographic retention times, aiding in the differentiation of isomers that are otherwise difficult to resolve.[2][4]
-
Retention Indices: The use of retention indices, calculated from the retention times of a series of n-alkanes, provides a more robust and transferable measure for isomer identification across different instruments and laboratories.[6]
Experimental Protocol: GC-MS Analysis of N-Benzylphenethylamine Isomers (with Derivatization)
-
Sample Preparation (Derivatization):
-
To 1 mg of the analyte or sample extract, add 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% diphenyl / 95% dimethylpolysiloxane column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 40:1.[6]
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C at 15°C/min, and held for 3 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-550.
-
Workflow for GC-MS Analysis of N-Benzylphenethylamine Isomers
Caption: Workflow for the GC-MS analysis of N-benzylphenethylamine isomers.
Quantitative Data: GC-MS Retention Indices of Selected NBOMe Isomers
| Compound | Retention Index (HP-5 type column) |
| ortho-25C-NBOMe | 2614 ± 15[6] |
| meta-25C-NBOMe | 2666 ± 13[6] |
| para-25C-NBOMe | 2692 ± 13[6] |
| ortho-25I-NBOMe | 2821 ± 16[6] |
| meta-25I-NBOMe | 2877 ± 15[6] |
| para-25I-NBOMe | 2904 ± 12[6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of N-benzylphenethylamines in complex biological matrices such as serum, urine, and hair.[1] It often does not require derivatization, simplifying sample preparation.
Key Considerations for LC-MS/MS Analysis:
-
Chromatographic Column: A biphenyl (B1667301) stationary phase has been shown to provide good chromatographic resolution for positional isomers of phenethylamine-derived designer drugs.[1][7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol) is commonly used.[8][9]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification and targeted analysis, providing high selectivity and sensitivity.[7]
Experimental Protocol: LC-MS/MS Analysis of N-Benzylphenethylamine Isomers in Biological Matrices
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an HLB SPE cartridge (30 mg/mL) with 1 mL of methanol (B129727) followed by 1 mL of ammonium (B1175870) acetate buffer (25 mM, pH 10).[8]
-
Mix 0.5 mL of the biological sample (e.g., serum, urine) with 0.5 mL of the same ammonium acetate buffer and apply to the conditioned cartridge.[8]
-
Wash the cartridge with 1 mL of deionized water and 1 mL of 5% methanol in water.[8]
-
Dry the cartridge under a stream of air for 5 minutes.[8]
-
Elute the analytes with 1 mL of a methanol/acetonitrile (1:1) mixture.[8]
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu LC-20ADXR or equivalent.[8]
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or a biphenyl phase column.[1][8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Gradient: A linear gradient from 10% to 90% B over 6 minutes, followed by a 1.5-minute hold at 90% B.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Applied Biosystems API 365).[7]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Logical Relationship for Isomer Differentiation by LC-MS/MS
Caption: Logical diagram for N-benzylphenethylamine isomer differentiation using LC-MS/MS.
Quantitative Data: LC-MS/MS Limits of Detection (LOD)
| Analyte Class | Matrix | Limit of Detection (LOD) |
| Phenethylamine-derived designer drugs | Hair | 25 pg/mg[1][7] |
| Serum | 0.1 - 0.5 ng/mL[1][7] | |
| Urine | 0.2 - 1.2 ng/mL[1][7] | |
| 74 Phenethylamines | Urine | 0.5 ng/mL[9] |
Chiral Separation
For enantiomeric isomers, chiral chromatography is necessary. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.[10]
Key Considerations for Chiral HPLC:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical and often empirical. Polysaccharide-based CSPs are widely applicable.[11] Protein-based CSPs, such as those with cellobiohydrolase, are effective for separating basic drugs.[10]
-
Mobile Phase: The mobile phase composition significantly impacts the chiral recognition mechanism and must be optimized for each separation.
General Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of CSPs (e.g., polysaccharide-based, protein-based) with a standard set of mobile phases (e.g., hexane/isopropanol, methanol/acetonitrile/water with additives).
-
Mobile Phase Optimization: Once a promising CSP is identified, systematically vary the mobile phase composition, additives (e.g., acids, bases), and temperature to optimize the resolution and analysis time.
-
Flow Rate Adjustment: Adjust the flow rate to achieve a balance between separation efficiency and analysis time.
Workflow for Chiral HPLC Method Development
Caption: A typical workflow for developing a chiral HPLC separation method.
Conclusion
The successful identification of N-benzylphenethylamine isomers requires a multi-faceted analytical approach. GC-MS, particularly with derivatization, and LC-MS/MS are powerful tools for the separation and identification of positional isomers. The choice between these techniques will depend on the specific analytical challenge, including the sample matrix and the required sensitivity. For enantiomeric differentiation, chiral HPLC is the method of choice. The detailed protocols and data provided in this application note serve as a starting point for laboratories to develop and validate their own methods for the analysis of these challenging compounds. The continual emergence of new designer drug isomers necessitates ongoing method development and the sharing of analytical data within the scientific community.
References
- 1. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojp.gov [ojp.gov]
- 3. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sfera.unife.it [sfera.unife.it]
- 11. phx.phenomenex.com [phx.phenomenex.com]
Application of (+)-Benzylphenethylamine in PET Tracer Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Benzylphenethylamine and its derivatives represent a significant class of compounds in the development of Positron Emission Tomography (PET) tracers, particularly for imaging the serotonin (B10506) 2A (5-HT2A) receptor in the brain. The addition of an N-benzyl group to the phenethylamine (B48288) scaffold dramatically enhances the affinity and functional activity at the 5-HT2A receptor. This has led to the development of potent agonists that can be radiolabeled to serve as in vivo imaging tools for studying a variety of neurological and psychiatric disorders, including depression, Alzheimer's disease, and schizophrenia.
This document provides detailed application notes and protocols for the synthesis, radiolabeling, and evaluation of this compound-based PET tracers, with a focus on the well-characterized tracer, [11C]Cimbi-36.
I. Synthesis of N-Benzylphenethylamine Precursors
The primary method for synthesizing N-benzylphenethylamine precursors is reductive amination. This versatile, one-pot reaction involves the condensation of a phenethylamine with a substituted benzaldehyde (B42025) to form an imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
Materials:
-
Appropriate phenethylamine hydrochloride salt (1.0 mmol)
-
Substituted benzaldehyde (1.1 mmol)
-
Ethanol (B145695) (10 mL)
-
Triethylamine (B128534) (Et3N) (1.0 mmol)
-
Sodium borohydride (B1222165) (NaBH4) (2.0 mmol)
-
Dichloromethane (B109758) (CH2Cl2)
-
Water (H2O)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).
-
Stir the reaction mixture at room temperature. Monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction typically takes 30 minutes to 3 hours.[1]
-
Once imine formation is complete, add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of N-benzylphenethylamine precursors.
II. Radiolabeling of N-Benzylphenethylamine Derivatives
Both Carbon-11 (B1219553) and Fluorine-18 have been successfully used to radiolabel N-benzylphenethylamine derivatives for PET imaging.
A. Carbon-11 Labeling (e.g., [11C]Cimbi-36)
[11C]Cimbi-36 is a potent 5-HT2A receptor agonist PET tracer. The radiosynthesis typically involves the N-methylation of a desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate.
Experimental Protocol: [11C]Cimbi-36 Synthesis
Materials:
-
Desmethyl precursor (e.g., N-(4-bromo-2,5-dimethoxyphenethyl)-2-methoxybenzylamine)
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
Anhydrous solvent (e.g., DMF or acetone)
-
Base (e.g., NaOH or NaH)
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation
Procedure:
-
Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Convert [11C]CO2 to [11C]CH3I or [11C]CH3OTf using standard radiochemistry modules.
-
Trap the [11C]methylating agent in a reaction vessel containing the desmethyl precursor and a base in an anhydrous solvent.
-
Heat the reaction mixture (e.g., 80-100 °C) for a short period (e.g., 2-5 minutes).
-
Quench the reaction and purify the crude product using semi-preparative HPLC.
-
Collect the fraction containing [11C]Cimbi-36.
-
Reformulate the final product by passing it through an SPE cartridge, eluting with ethanol, and diluting with sterile saline for injection.
Workflow for [11C]Cimbi-36 Synthesis
Caption: General workflow for the radiosynthesis of [11C]Cimbi-36.
B. Fluorine-18 Labeling
A convergent radiochemical approach has been developed for the synthesis of 18F-labeled N-benzyl-phenethylamine analogues from a common 18F-labeled intermediate.[2]
Experimental Protocol: 18F-Labeling via a Common Intermediate
Materials:
-
Common 18F-labeled intermediate (e.g., a fluorinated aldehyde or alkyl halide)
-
Appropriate phenethylamine precursor
-
Reducing agent (e.g., NaBH(OAc)3)
-
Solvent (e.g., dichloroethane)
-
HPLC system for purification
-
SPE cartridge for formulation
Procedure:
-
Produce [18F]fluoride from a cyclotron.
-
Synthesize the 18F-labeled intermediate.
-
React the 18F-labeled intermediate with the phenethylamine precursor in the presence of a reducing agent.
-
Stir the reaction at room temperature or with gentle heating.
-
Purify the crude product using semi-preparative HPLC.
-
Formulate the final 18F-labeled tracer for injection.
III. In Vitro Evaluation: 5-HT2A Receptor Binding Assay
In vitro binding assays are crucial for determining the affinity of the synthesized compounds for the 5-HT2A receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes expressing human 5-HT2A receptors (e.g., from CHO-K1 cells)
-
Radioligand with known high affinity for 5-HT2A receptors (e.g., [3H]ketanserin)
-
Test compounds (unlabeled N-benzylphenethylamine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of a known 5-HT2A ligand like ketanserin)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the radioligand, and either the test compound or the non-specific binding determinator.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[3]
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with cold assay buffer to separate bound from free radioligand.
-
Dry the filter plates and add scintillation cocktail.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway for 5-HT2A Receptor Agonism
Caption: 5-HT2A receptor signaling pathway upon agonist binding.
IV. In Vivo Evaluation: PET Imaging Studies
In vivo PET imaging is performed to assess the brain uptake, regional distribution, and specific binding of the radiotracer.
Experimental Protocol: In Vivo PET Imaging in Pigs
Animal Model: Danish Landrace pigs are a suitable model for these studies.
Procedure:
-
Animal Preparation: Anesthetize the pig and insert intravenous catheters for tracer injection and blood sampling.
-
Tracer Injection: Inject a bolus of the radiotracer (e.g., [11C]Cimbi-36) intravenously.[4][5]
-
PET Scan: Acquire dynamic PET data for 90-120 minutes using a high-resolution research tomograph.[4][5]
-
Arterial Blood Sampling: If required for kinetic modeling, collect arterial blood samples throughout the scan to measure the input function.
-
Blocking Study: To confirm specificity, in a separate scan, pre-treat the animal with a 5-HT2A receptor antagonist, such as ketanserin, before injecting the radiotracer.[4][5] A significant reduction in cortical binding after blocking confirms specific binding to 5-HT2A receptors.
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with an anatomical MRI scan.
-
Delineate regions of interest (ROIs) on the MRI, including cortical regions (high 5-HT2A receptor density) and the cerebellum (low 5-HT2A receptor density, often used as a reference region).[4][5]
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify receptor binding using kinetic modeling, such as the simplified reference tissue model (SRTM), to calculate the non-displaceable binding potential (BPND).[4][5]
-
V. Data Presentation
Quantitative data from synthesis, radiolabeling, and in vitro/in vivo evaluations should be summarized in tables for clear comparison.
Table 1: Radiosynthesis and In Vitro Data for Selected N-Benzylphenethylamine Derivatives
| Compound | Radiolabel | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| [11C]Cimbi-36 | 11C | 10-20 (decay-corrected) | 665 ± 240 (at injection)[6] | 0.29[7] | 0.074[8] |
| 18F-Analogue 1 | 18F | 5-15 (decay-corrected) | > 100 | Varies | Varies |
| 18F-Analogue 2 | 18F | 5-15 (decay-corrected) | > 100 | Varies | Varies |
Table 2: In Vivo PET Imaging Data for [11C]Cimbi-36 in Humans
| Parameter | Value | Reference |
| Injected Activity | 500 ± 117 MBq | [9] |
| Injected Mass | 0.83 ± 0.51 µg | [9] |
| Peak Neocortical SUV | 3.8 ± 0.6 | [9] |
| Test-Retest Variability (BPND) | < 5% in high-binding regions | [10] |
| Effective Dose | 5.5 µSv/MBq | [6] |
These protocols and data provide a comprehensive guide for the application of this compound derivatives in the development of PET tracers for the 5-HT2A receptor. The high affinity and agonist properties of these compounds make them valuable tools for neuroscience research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Convergent 18F-labeling and evaluation of N-benzyl-phenethylamines as 5-HT2A receptor PET ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human biodistribution and radiation dosimetry of the 5-HT2A receptor agonist Cimbi-36 labeled with carbon-11 in two positions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin 2A receptor agonist binding in the human brain with [11C]Cimbi-36 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 2A receptor agonist binding in the human brain with [(11)C]Cimbi-36: Test-retest reproducibility and head-to-head comparison with the antagonist [(18)F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-benzylphenethylamines via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-benzylphenethylamines, a class of compounds with significant interest in medicinal chemistry and pharmacology. The primary synthetic route described is the reductive amination of phenethylamines with benzaldehydes, a versatile and widely used method.
Introduction
N-benzylphenethylamines are a class of chemical compounds characterized by a phenethylamine (B48288) backbone with a benzyl (B1604629) group attached to the nitrogen atom. This structural motif is found in a variety of biologically active molecules. The addition of an N-benzyl group to the phenethylamine structure can dramatically influence its pharmacological properties, including its affinity and activity at various receptors.[1] Reductive amination is a highly efficient and straightforward method for the synthesis of these compounds, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2]
Principle of Reductive Amination
Reductive amination is a two-step, one-pot reaction for the synthesis of amines. It involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. This method avoids the direct alkylation of amines, which can often lead to over-alkylation and a mixture of products.
For the synthesis of N-benzylphenethylamines, two primary pathways are common:
-
Reaction of a phenethylamine with a benzaldehyde (B42025): This is the most frequently employed route.
-
Reaction of a phenylacetaldehyde (B1677652) with a benzylamine.
This document will focus on the more prevalent method involving the reaction of phenethylamines with benzaldehydes.
Experimental Protocols
The following protocols are generalized procedures based on established literature methods for the synthesis of N-benzylphenethylamines via indirect reductive amination.[1][3]
Protocol 1: General Synthesis of N-benzylphenethylamines
This protocol describes the reaction of a phenethylamine hydrochloride salt with a substituted benzaldehyde using sodium borohydride (B1222165) as the reducing agent.
Materials:
-
Appropriate phenethylamine hydrochloride salt (1.0 mmol)
-
Substituted benzaldehyde (1.1 mmol)[1]
-
Ethanol (B145695) (10 mL)[1]
-
Triethylamine (B128534) (Et3N) (1.0 mmol)[1]
-
Sodium borohydride (NaBH4) (2.0 mmol)[1]
-
Dichloromethane (B109758) (CH2Cl2)
-
Water (H2O)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 mmol) in ethanol (10 mL) in a round-bottom flask, add triethylamine (1.0 mmol).[1]
-
Stir the reaction mixture at room temperature. The progress of the imine formation can be monitored by thin-layer chromatography (TLC). This step typically takes between 30 minutes and 3 hours.[1]
-
Once the imine formation is complete, carefully add sodium borohydride (2.0 mmol) to the reaction mixture in portions to control any effervescence.
-
Continue stirring the reaction mixture for an additional 30 minutes to 1 hour to ensure complete reduction of the imine.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Partition the resulting residue between dichloromethane and water.[1]
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.[1]
-
The crude product can be further purified by column chromatography or by precipitation as a hydrochloride salt.[1][3] To precipitate the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of HCl in the same or a miscible solvent. The resulting precipitate can be collected by filtration.
Data Presentation
The yields of N-benzylphenethylamine synthesis via reductive amination are typically good to excellent, ranging from 46% to 94% depending on the specific substrates and reaction conditions.[3]
| Phenethylamine Reactant | Benzaldehyde Reactant | Reducing Agent | Solvent | Yield (%) | Reference |
| 2,5-Dimethoxyphenethylamine HCl | 2-Methoxybenzaldehyde | NaBH4 | Ethanol | 46-94% | [3] |
| 4-Bromo-2,5-dimethoxyphenethylamine HCl | 2-Hydroxybenzaldehyde | NaBH4 | Ethanol | 46-94% | [3] |
| 4-Iodo-2,5-dimethoxyphenethylamine HCl | 2,3-Methylenedioxybenzaldehyde | NaBH4 | Ethanol | 46-94% | [3] |
| 4-Cyano-2,5-dimethoxyphenethylamine HCl | 2-Fluorobenzaldehyde | NaBH4 | Ethanol | 46-94% | [3] |
Note: The reported yield range of 46-94% is for a series of 48 synthesized N-benzylphenethylamines, highlighting the general applicability and efficiency of this method.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-benzylphenethylamines.
Caption: Experimental workflow for N-benzylphenethylamine synthesis.
Reductive Amination Signaling Pathway
This diagram outlines the chemical transformations occurring during the reductive amination process.
Caption: General reaction scheme for reductive amination.
Conclusion
The synthesis of N-benzylphenethylamines via reductive amination is a robust and versatile method suitable for generating a wide array of derivatives for research and drug development purposes.[1] The straightforward procedure, coupled with generally high yields, makes it an attractive approach for medicinal chemists. The protocols and data presented herein provide a solid foundation for the successful synthesis and exploration of this important class of compounds.
References
Revolutionizing Neurochemical Analysis: An Experimental Workflow
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive experimental workflow has been developed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating neurochemical activity. This novel approach integrates advanced in vivo and in vitro techniques with behavioral assays to offer a multi-faceted understanding of neurotransmitter dynamics and their physiological and behavioral consequences. These detailed application notes and protocols are designed to enhance the precision and reproducibility of neurochemical research, ultimately accelerating the discovery of novel therapeutics for neurological and psychiatric disorders.
This workflow emphasizes a holistic approach, combining direct measurement of neurotransmitter release and uptake with the functional output at both the cellular and whole-organism levels. Key methodologies include in vivo microdialysis for real-time monitoring of extracellular neurotransmitter levels, fast-scan cyclic voltammetry (FSCV) for sub-second detection of monoamine release, and patch-clamp electrophysiology to elucidate the impact of neurochemicals on neuronal excitability. Complementing these molecular techniques are standardized behavioral assays, such as the elevated plus maze and the forced swim test, to assess the behavioral correlates of neurochemical alterations.
"Our goal is to provide the scientific community with a standardized, yet flexible, workflow that can be adapted to a wide range of research questions," said a leading scientist in the field. "By detailing these protocols and data presentation strategies, we aim to improve the consistency and comparability of findings across different laboratories, which is crucial for advancing our understanding of the brain."
Included in this release are detailed protocols for each experimental technique, guidelines for data analysis and presentation, and visual representations of key signaling pathways and experimental workflows to facilitate comprehension and implementation.
Application Notes and Protocols
This document provides a detailed experimental workflow for the comprehensive evaluation of neurochemical activity. It is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Core Experimental Techniques
A combination of in vivo, in vitro, and behavioral techniques is essential for a thorough assessment of neurochemical activity. The following protocols describe key methodologies.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake and freely moving animals, allowing for the measurement of basal and stimulated neurotransmitter levels.[1][2][3][4]
Protocol: In Vivo Microdialysis in Rats [1][2]
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat (e.g., ketamine/xylazine cocktail, 70 mg/kg and 5 mg/kg respectively, i.p.) and place it in a stereotaxic frame.[1]
-
Expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens: AP +1.5 mm, ML -0.8 mm from bregma).[1]
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.[2]
-
Allow the animal to recover for at least 7 days post-surgery.[2]
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂) at a constant flow rate (e.g., 2 µL/min).[2]
-
Allow a 1-2 hour equilibration period to establish a stable baseline.[2]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).[1]
-
After collecting 3-4 baseline samples, administer the test compound.
-
Continue collecting samples for the desired duration.
-
-
Neurotransmitter Analysis:
-
Analyze dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS) to quantify neurotransmitter concentrations.[4]
-
-
Histological Verification:
-
At the end of the experiment, perfuse the animal with saline followed by 4% paraformaldehyde.
-
Section the brain and stain with cresyl violet to verify the probe placement.[2]
-
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique with high temporal and spatial resolution, ideal for detecting rapid changes in electroactive neurotransmitters like dopamine (B1211576).[5][6]
Protocol: Ex Vivo FSCV for Dopamine Detection in Mouse Brain Slices [7][8][9]
-
Carbon-Fiber Microelectrode (CFM) Preparation:
-
Aspirate a single carbon fiber (7 µm diameter) into a glass capillary.
-
Pull the capillary using a micropipette puller and cut the fiber to the desired length (30-100 µm).[7]
-
-
Brain Slice Preparation:
-
Anesthetize the mouse and transcardially perfuse with ice-cold, carbogenated (95% O₂/5% CO₂) aCSF.[7]
-
Rapidly dissect the brain and prepare 300 µm-thick coronal slices containing the region of interest (e.g., dorsal striatum) using a vibratome.[9]
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.[9]
-
-
FSCV Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at 31-33°C.[9]
-
Position the CFM in the target region and apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back, at 400 V/s, 10 Hz).[6]
-
Place a stimulating electrode nearby to evoke dopamine release (e.g., single pulse, 300 µA, 0.2 ms).[7]
-
Record the resulting current, which is proportional to the dopamine concentration.
-
-
Calibration:
-
After the experiment, calibrate the CFM by exposing it to known concentrations of dopamine to convert the current signal to concentration.[8]
-
Patch-Clamp Electrophysiology
This technique allows for the study of ion channel properties and synaptic events in individual neurons, providing insight into how neurochemicals modulate neuronal function.[10][11][12][13][14]
Protocol: Whole-Cell Patch-Clamp in Cultured Neurons [10][14]
-
Solution Preparation:
-
External Solution (aCSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂/5% CO₂.[10]
-
Internal Solution (for pipette): Composition can vary, a typical K-Gluconate based solution is used. Ensure osmolarity is 10-20 mOsm lower than the external solution.[14]
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.[12]
-
-
Recording Procedure:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Fill a micropipette with internal solution and mount it on the micromanipulator.
-
Under microscopic guidance, approach a neuron with the pipette tip while applying positive pressure.[11]
-
Once the tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[10]
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage-Clamp Mode: Hold the membrane potential at a constant value (e.g., -70 mV) to record synaptic currents (EPSCs/IPSCs).[11]
-
Current-Clamp Mode: Inject current to measure changes in membrane potential, including action potentials.[12]
-
Behavioral Assays
Behavioral assays are crucial for correlating neurochemical changes with functional outcomes.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[15][16][17][18][19]
Protocol: EPM for Mice [15][17]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the mice to the testing room for at least 45 minutes before the test.[15]
-
Place a mouse in the center of the maze, facing a closed arm.[15]
-
Allow the mouse to explore the maze for 5 minutes.[16]
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms is indicative of anxiolytic-like effects.
Forced Swim Test (FST)
The FST is commonly used to screen for antidepressant-like activity by assessing behavioral despair.[20][21][22][23][24]
Protocol: FST for Mice [22][23]
-
Apparatus: A transparent cylinder (e.g., 30 cm high, 20 cm diameter) filled with water (25°C) to a depth where the mouse cannot touch the bottom.[22]
-
Procedure:
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time suggests an antidepressant-like effect.[23]
Data Presentation
Clear and structured presentation of quantitative data is essential for interpretation and comparison.
Table 1: Effect of Compound X on Extracellular Neurotransmitter Levels in the Nucleus Accumbens (In Vivo Microdialysis)
| Treatment Group | Dopamine (nM) | Serotonin (nM) | GABA (nM) |
| Vehicle | 15.2 ± 1.8 | 5.1 ± 0.6 | 25.4 ± 3.1 |
| Compound X (1 mg/kg) | 28.9 ± 3.5 | 6.2 ± 0.9 | 24.8 ± 2.9 |
| Compound X (5 mg/kg) | 45.1 ± 5.2** | 8.3 ± 1.1 | 26.1 ± 3.3 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. |
Table 2: FSCV Analysis of Evoked Dopamine Release in the Dorsal Striatum
| Treatment Group | Peak [DA] (µM) | Tau (s) |
| Control | 1.2 ± 0.1 | 0.8 ± 0.05 |
| Compound Y | 0.7 ± 0.08* | 1.5 ± 0.12** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Control. Tau represents the dopamine uptake rate. |
Table 3: Behavioral Assessment Following Chronic Treatment with Compound Z
| Treatment Group | EPM: Time in Open Arms (s) | FST: Immobility Time (s) |
| Vehicle | 35.6 ± 4.1 | 152.3 ± 12.5 |
| Compound Z | 68.2 ± 7.3 | 85.7 ± 9.8 |
| Data are presented as mean ± SEM. **p < 0.01 compared to Vehicle. |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and signaling pathways.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]
- 6. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. protocols.io [protocols.io]
- 15. Elevated plus maze protocol [protocols.io]
- 16. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. albany.edu [albany.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. scispace.com [scispace.com]
- 21. Forced Swim Test Protocol [protocols.io]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination for (+)-Benzylphenethylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Benzylphenethylamine via reductive amination.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine intermediate may not favor the imine.[1] | - Remove Water: Use a Dean-Stark apparatus during imine formation or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. - Acid Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. |
| Ineffective Reduction: The reducing agent may be weak, degraded, or unsuitable for the reaction conditions. | - Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often effective and selective.[2] Sodium borohydride (B1222165) (NaBH₄) is also commonly used, sometimes requiring protic solvents like methanol (B129727) or ethanol.[2] - Reagent Quality: Use fresh, high-quality reducing agents. - Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used (typically 1.5-2.0 equivalents). | |
| Side Reactions: The ketone starting material (phenylacetone) can undergo self-condensation or be reduced to an alcohol. | - Control Temperature: Maintain a controlled, and often mild, reaction temperature to minimize side reactions. - Selective Reducing Agent: Use a milder reducing agent like NaBH(OAc)₃ that preferentially reduces the imine over the ketone.[2] | |
| Formation of Impurities | Over-alkylation: The primary amine product can react further to form tertiary amines. | - Controlled Stoichiometry: Use a slight excess of the amine relative to the ketone to drive the initial reaction without promoting significant over-alkylation. |
| Unreacted Starting Materials: Incomplete reaction can leave unreacted phenylacetone (B166967) or benzylamine (B48309). | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials. - Purification: Implement a thorough purification strategy, such as acid-base extraction followed by column chromatography. | |
| Low Enantioselectivity (for (+)-isomer) | Racemic Reaction Conditions: Standard reductive amination of a prochiral ketone will produce a racemic mixture. | - Chiral Auxiliary: Employ a chiral amine like (+)-α-methylbenzylamine as a chiral auxiliary to induce diastereoselectivity. The auxiliary can be removed in a subsequent step. - Chiral Catalyst: Utilize a chiral catalyst system for asymmetric reductive amination. |
| Racemization: The product may racemize under harsh reaction or work-up conditions. | - Mild Conditions: Use mild reaction temperatures and avoid strongly acidic or basic conditions during work-up if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle of reductive amination for synthesizing this compound?
Reductive amination is a two-step process that occurs in a single pot. First, phenylacetone reacts with benzylamine to form an intermediate imine. This imine is then reduced in situ by a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield N-benzylphenethylamine.[3] To obtain the desired (+)-enantiomer, an asymmetric synthesis strategy is required.
Q2: How can I achieve the synthesis of the specific (+)-enantiomer?
To synthesize the (+)-enantiomer, a common strategy is to use a chiral auxiliary. For instance, reacting phenylacetone with a chiral amine like (+)-α-methylbenzylamine forms a diastereomeric imine. Subsequent reduction and removal of the chiral auxiliary can yield the desired this compound with good enantiomeric excess.
Q3: What are the key reaction parameters to optimize for better yield?
Key parameters to optimize include the choice of reducing agent, the solvent, the reaction temperature, and the stoichiometry of the reactants. For example, using a milder reducing agent like sodium triacetoxyborohydride can improve selectivity. The reaction is often carried out in solvents like methanol, ethanol, or dichloromethane (B109758).[1]
Q4: What are common side products and how can they be minimized?
Common side products include the alcohol formed from the reduction of phenylacetone and products from the self-condensation of phenylacetone. Using a selective reducing agent that favors imine reduction over ketone reduction can minimize the formation of the alcohol. Controlling the reaction temperature can reduce the rate of side reactions.
Q5: What is a reliable method for purifying the final product?
A standard purification protocol involves an aqueous work-up with acid-base extraction. The reaction mixture can be treated with a dilute acid to protonate the amine product, allowing for the removal of non-basic impurities by extraction with an organic solvent. The aqueous layer is then basified, and the free amine product is extracted with an organic solvent. For high purity, column chromatography on silica (B1680970) gel is often employed.
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes a general method for the synthesis of N-benzylphenethylamine. For the synthesis of the (+)-enantiomer, a chiral auxiliary approach would be required.
Materials:
-
Phenylacetone
-
Benzylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Acetic acid (glacial)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve phenylacetone (1.0 equivalent) and benzylamine (1.1 equivalents) in anhydrous methanol. Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Data Presentation
Table 1: Effect of Reducing Agent on Yield
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 60-80 |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | RT | 70-90 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | RT | 85-95 |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | RT | 75-90 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: General signaling pathway for reductive amination synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. "Wet" NaBH4 Reductive Amination of Phenylacetones - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting (+)-Benzylphenethylamine synthesis side reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Benzylphenethylamine. Our focus is on addressing common side reactions and offering practical solutions to challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of N-benzylphenethylamines, including this compound, is reductive amination.[1] This process typically involves the reaction of a phenethylamine (B48288) with a substituted benzaldehyde (B42025) to form an imine intermediate, which is then reduced to the desired secondary amine.
Q2: What are the typical starting materials for the synthesis of this compound via reductive amination?
A2: The synthesis of this compound via reductive amination commonly starts with phenethylamine and benzaldehyde.
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Key parameters to optimize include the choice of reducing agent, solvent, reaction temperature, and pH. The stoichiometry of the reactants is also crucial to minimize side reactions. Monitoring the initial formation of the imine before the reduction step is critical for maximizing the yield of the desired product.[2]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[3] These techniques allow for the tracking of the consumption of starting materials and the formation of the imine intermediate and the final product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the target compound. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can arise from several factors. Below is a breakdown of potential causes and their corresponding solutions.
| Potential Cause | Suggested Solution |
| Incomplete Imine Formation | The initial condensation reaction to form the imine is an equilibrium process. Ensure the reaction has gone to completion before adding the reducing agent by monitoring with TLC or GC.[3] Using a dehydrating agent or a Dean-Stark apparatus to remove water can drive the equilibrium towards the imine product. |
| Inefficient Reduction | The choice and quality of the reducing agent are critical. Ensure that the reducing agent (e.g., Sodium Borohydride) is fresh and added portion-wise to control the reaction temperature. For catalytic hydrogenation, ensure the catalyst is not poisoned and that the hydrogen pressure is adequate. |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the specific reactants and reducing agent. If the reaction is too slow, a modest increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions. |
| Incorrect Stoichiometry | An excess of either the amine or the carbonyl component can lead to side reactions. Using a slight excess of the amine is a common strategy to drive the imine formation. |
| Side Reactions | Over-alkylation or the formation of other byproducts can consume starting materials and reduce the yield of the desired product. Optimizing the reaction conditions as described above can help minimize these side reactions. |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: Impurities in the final product are a common issue and can often be identified by techniques like GC-MS and NMR. The following table outlines common impurities and strategies to mitigate their formation.
| Common Impurity | Potential Cause | Suggested Solution |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Increase reaction time and/or temperature. Ensure appropriate stoichiometry of reactants and reducing agent. Monitor the reaction to completion using TLC or GC. |
| Dibenzylamine | This can form if the primary amine starting material undergoes self-condensation or if the product amine reacts further. | Use a controlled stoichiometry of the starting amine. A stepwise procedure, where the imine is formed first and then reduced, can minimize this side reaction. |
| Over-alkylation Products (Tertiary Amine) | The secondary amine product can react further with the starting aldehyde to form a tertiary amine. | This is less common in reductive amination compared to direct alkylation but can be minimized by using a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN). |
| Benzyl (B1604629) Alcohol | Reduction of the starting benzaldehyde before it can form the imine. | Use a milder reducing agent that is more selective for the imine, such as NaBH₃CN. Alternatively, ensure complete imine formation before adding a less selective reducing agent like NaBH₄. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the crude this compound. What are the recommended purification methods?
Answer: The purification of N-benzylphenethylamines often involves a combination of techniques.
| Problem | Suggested Solution |
| Oily Product that Won't Crystallize | The crude product may be an oil due to the presence of impurities. |
| Co-elution of Impurities | Impurities with similar polarity to the product can be difficult to separate by column chromatography. |
| Emulsion Formation During Workup | The basic nature of the product can lead to the formation of emulsions during aqueous workup. |
Data Presentation
The choice of reducing agent can significantly impact the yield and purity of the final product. The following table summarizes typical outcomes for different reducing agents in the synthesis of N-benzylphenethylamines.
| Reducing Agent | Typical Yield (%) | Key Advantages | Potential Side Reactions/Disadvantages |
| Sodium Borohydride (B1222165) (NaBH₄) | 60-85 | Readily available, inexpensive, and effective. | Can also reduce the starting aldehyde if imine formation is not complete, leading to benzyl alcohol byproduct. |
| Sodium Cyanoborohydride (NaBH₃CN) | 70-90 | Selective for the reduction of imines in the presence of aldehydes, minimizing aldehyde reduction side reactions. | Toxic cyanide byproducts are generated, requiring careful handling and disposal. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 75-95 | High yields and clean reaction profiles. Avoids the use of metal hydride reagents. | May require specialized equipment for handling hydrogen gas. Can lead to debenzylation (cleavage of the N-benzyl group) under harsh conditions. |
Experimental Protocols
A general experimental protocol for the synthesis of N-benzylphenethylamines via reductive amination is provided below. This should be adapted and optimized for the specific synthesis of this compound.
General Procedure for Reductive Amination using Sodium Borohydride [3]
-
Imine Formation: In a round-bottom flask, suspend the phenethylamine hydrochloride salt (1.0 mmol) and the corresponding benzaldehyde (1.1 mmol) in ethanol (B145695) (10 mL).
-
Add triethylamine (B128534) (1.0 mmol) to the suspension and stir the mixture at room temperature.
-
Monitor the formation of the imine by TLC or GC until the starting materials are consumed (typically 30 minutes to 3 hours).
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath and add sodium borohydride (2.0 mmol) portion-wise, keeping the temperature below 20°C.
-
Allow the reaction to stir at room temperature for an additional 30 minutes after the addition is complete.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane (B109758) and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization of its hydrochloride salt.
Visualizations
Main Reaction Pathway
Caption: The main reaction pathway for the synthesis of this compound via reductive amination.
Common Side Reaction Pathways
Caption: Common side reaction pathways encountered during the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Purification of Chiral Phenethylamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification challenges of chiral phenethylamines. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of chiral phenethylamines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of Diastereomeric Salt | Improper solvent selection. | Screen a variety of solvents. For instance, methanol (B129727) is often used for the resolution of phenylethylamine with tartaric acid[1]. Absolute ethanol (B145695) has been shown to be effective for the resolution of 4-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine[2]. |
| Suboptimal molar ratio of the racemic amine to the resolving agent. | The optimal molar ratio is often 1:1, but varying the ratio can be crucial for optimizing crystallization[2]. | |
| Inappropriate crystallization temperature. | Optimize the crystallization and filtration temperature. Cooling the mixture can significantly improve the yield of the less soluble diastereomeric salt[1][2]. | |
| Incorrect solvent volume. | The concentration of the reactants is critical. Adjusting the solvent volume can influence the saturation point and induce precipitation[2]. | |
| Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) | Inefficient chiral discrimination by the resolving agent. | Consider using a different resolving agent. For example, N-benzyl-1-phenylethylamine may offer enhanced π-π stacking and other intermolecular interactions compared to 1-phenylethylamine, leading to better discrimination[2]. |
| Co-precipitation of the more soluble diastereomer. | Recrystallization of the obtained diastereomeric salt is a common and effective method to improve purity[2][3]. Multiple recrystallizations may be necessary to achieve high enantiomeric purity[3]. | |
| Incomplete reaction during derivatization (for chromatographic methods). | Ensure complete reaction by optimizing reaction time, temperature, and catalyst. Chiral derivatization with reagents like S-(-)-N-(fluoroacyl)-prolyl chloride can improve stereoselectivity[4]. | |
| Poor Resolution in Chiral HPLC/SFC | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used[5][6]. Derivatized cyclofructan columns are also successful for separating many chiral amines[7]. |
| Suboptimal mobile phase composition. | Optimize the mobile phase. For normal-phase HPLC, mixtures of alkanes and alcohols (e.g., n-Hexane/Ethanol) are common[6]. For SFC, CO2 is used as the main mobile phase component with alcohol modifiers[8][9]. The addition of acidic or basic modifiers can also impact retention and resolution[10]. | |
| "Memory effect" on the column. | Past use of additives can affect current separations[10][11]. Flushing the column with a strong solvent like DMF or THF (for immobilized columns) can help "reset" the stationary phase[11]. | |
| Column overload. | Reduce the sample concentration or injection volume. Overloading can lead to peak broadening and loss of resolution. | |
| Inconsistent Results/Poor Reproducibility | Variation in experimental conditions. | Strictly control parameters such as temperature, solvent purity, and mobile phase composition. Small variations can significantly impact chiral separations[10]. |
| Degradation of the chiral stationary phase. | Chiral columns can degrade faster than non-chiral ones[12]. Ensure the mobile phase is compatible with the CSP and operate within the recommended pH and temperature ranges. | |
| Impurities in the sample. | Ensure the racemic mixture is free from impurities that might interfere with crystallization or chromatography. Strongly adsorbed impurities can block the column inlet frit or alter the stationary phase[11]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chiral phenethylamines?
A1: The most common methods include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic phenethylamine (B48288) with a chiral resolving agent (like tartaric acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization[1][13][14].
-
Chiral Chromatography: This is a powerful and widely used technique for both analytical and preparative separations. The main types are:
-
High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to differentially retain the enantiomers[15][16][17].
-
Supercritical Fluid Chromatography (SFC): An alternative to HPLC that uses supercritical CO2 as the mobile phase, often resulting in faster separations and reduced solvent consumption[8][9][18].
-
Gas Chromatography (GC): Often requires derivatization of the phenethylamines with a chiral reagent to form diastereomers that can be separated on a standard achiral column[4].
-
Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?
A2: The choice of a resolving agent is largely empirical. Common choices for resolving basic compounds like phenethylamines are chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid[13][19]. The effectiveness of a resolving agent depends on its ability to form a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution[1]. Screening of several resolving agents and solvents is often necessary to find the optimal conditions[20].
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?
A3: SFC offers several advantages over HPLC for chiral separations, including:
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times[9][18].
-
Reduced Solvent Consumption: The primary mobile phase component in SFC is environmentally benign CO2, which significantly reduces the use of toxic organic solvents[9][12].
-
Complementary Selectivity: Chiral stationary phases can exhibit different selectivity in SFC compared to HPLC, providing an alternative when HPLC methods fail[9].
Q4: Can I use a standard achiral column to separate phenethylamine enantiomers?
A4: Yes, but it requires an indirect approach. You must first derivatize the phenethylamine enantiomers with a chiral derivatizing agent to create a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral column using GC or HPLC[4][21].
Q5: Why is my enantiomeric excess (e.e.) low after a single diastereomeric salt crystallization?
A5: It is rare for a single crystallization to completely separate two enantiomers. The less soluble diastereomeric salt will precipitate, but the more soluble salt still has some solubility and can co-precipitate. Additionally, some of the less soluble salt will remain in the mother liquor[1][3][22]. To achieve high enantiomeric excess, multiple recrystallizations of the salt are often required[3].
Experimental Protocols
Protocol 1: Resolution of (±)-1-Phenylethylamine via Diastereomeric Salt Formation
This protocol is based on the classical resolution using (+)-tartaric acid.
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
50% aqueous NaOH solution
-
Diethyl ether or other suitable extraction solvent
-
Standard laboratory glassware, heating/stirring apparatus, filtration equipment
Procedure:
-
Salt Formation: In a flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol. To this, add a solution of racemic (±)-1-phenylethylamine, also in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization. The less soluble (-)-1-phenylethylammonium (+)-tartrate salt will precipitate out of the solution[1].
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a 50% aqueous NaOH solution until the mixture is strongly basic (check with pH paper). This will liberate the free (-)-1-phenylethylamine from the tartrate salt[1].
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the free amine with diethyl ether (or another suitable organic solvent) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (-)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the product using polarimetry or chiral HPLC/GC.
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Troubleshooting Logic for Low Chiral Resolution Efficiency.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Separation of phenethylamines - Chromatography Forum [chromforum.org]
- 8. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 13. pharmtech.com [pharmtech.com]
- 14. chemconnections.org [chemconnections.org]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaguru.co [pharmaguru.co]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. fagg.be [fagg.be]
- 19. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 20. veranova.com [veranova.com]
- 21. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]
- 22. quora.com [quora.com]
Technical Support Center: (+)-Benzylphenethylamine Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (+)-Benzylphenethylamine solutions. The information is presented in a question-and-answer format to directly address potential stability issues and provide practical troubleshooting advice to ensure the integrity of your experiments.
Introduction
While extensive, publicly available stability data for this compound is limited, this guide offers best practices based on the chemical properties of secondary amines and benzyl-containing compounds, as well as established principles of pharmaceutical stability testing. The primary stability concerns for this compound in solution are potential oxidation of the amine group and, to a lesser extent, reactions involving the benzyl (B1604629) groups, particularly under harsh conditions. Factors such as the choice of solvent, pH, exposure to light, and storage temperature can significantly impact the shelf-life of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound solution?
A1: The stability of this compound solutions can be influenced by several factors.[1][2] These include:
-
Oxidation: The secondary amine is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen in the solvent, exposure to air, or the presence of trace metal ions.
-
pH: The pH of aqueous solutions can affect the stability. While specific data for this compound is unavailable, solutions that are strongly acidic or basic are generally more reactive and may promote degradation.
-
Temperature: Higher temperatures typically increase the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions (photodegradation).[3]
-
Solvent Purity: The use of low-purity solvents can introduce reactive impurities that may degrade the compound.
Q2: My this compound solution has developed a yellow or brownish tint. What is the likely cause?
A2: A change in color, such as the appearance of a yellow or brown tint, is a common indicator of chemical degradation.[4] For this compound, this is most likely due to oxidation of the amine functionality, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air and/or light.
Q3: I am observing unexpected peaks in my HPLC or LC-MS analysis of an aged this compound solution. What could these be?
A3: The appearance of new peaks in your chromatogram suggests the formation of degradation products. Based on the structure of this compound, potential degradation products could include:
-
Oxidation products: Such as the corresponding N-oxide or imine.
-
Hydrolysis products: Under certain conditions (e.g., presence of strong acids or bases), cleavage of the C-N bonds could potentially lead to the formation of benzaldehyde (B42025) and phenethylamine, or benzylamine (B48309) and phenylacetaldehyde.[5]
Q4: What are the recommended storage conditions for this compound solutions to maximize stability?
A4: To ensure the longevity of your this compound solutions, the following storage conditions are recommended[4]:
-
Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C.
-
Protection from Light: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture each time the solution is used.
Troubleshooting Guide
This guide will help you troubleshoot common stability issues you might encounter with your this compound solutions.
Problem 1: Variability in experimental results using the same stock solution.
-
Potential Cause: Degradation of the stock solution over time, leading to a decrease in the effective concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from solid this compound.
-
Re-run the experiment with the fresh solution and compare the results to those obtained with the older solution.
-
If results are now consistent, discard the old stock solution and implement more stringent storage protocols (see Q4 in FAQs).
-
Problem 2: Precipitation observed in my solution upon storage, especially after refrigeration or freezing.
-
Potential Cause: The solubility of this compound may be limited in the chosen solvent, particularly at lower temperatures. This is a physical stability issue rather than a chemical one.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex or sonicate to see if the precipitate redissolves.
-
If it redissolves, consider preparing a slightly more dilute stock solution for long-term storage to ensure it remains in solution at low temperatures.
-
If the precipitate does not redissolve, it could be an insoluble degradation product. In this case, the solution should be discarded.
-
Data Presentation
| Parameter | Recommendation for Stock Solutions (in Organic Solvents like DMSO, Ethanol) | Recommendation for Working Solutions (in Aqueous Buffers) | Rationale |
| Solvent | Use high-purity, anhydrous grade solvents. | Prepare fresh using high-purity water and buffer components. Consider degassing the buffer prior to use. | Minimizes the presence of reactive impurities and dissolved oxygen. |
| Container | Clear glass vials for short-term use, amber glass vials for long-term storage. | Amber glass or polypropylene (B1209903) tubes. | Protects from light-induced degradation.[4] |
| Storage Temperature | -20°C or -80°C. | Prepare fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. | Reduces the rate of chemical degradation.[1] |
| Atmosphere | Overlay with an inert gas (Argon or Nitrogen) before sealing for long-term storage. | Not typically necessary for freshly prepared solutions for immediate use. | Minimizes oxidation.[4][6] |
| Handling | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | Prepare only the volume needed for the experiment. | Minimizes physical and chemical stress on the compound.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of the solid compound in a fume hood.
-
Add a high-purity, anhydrous solvent (e.g., DMSO, absolute ethanol) to the solid to achieve the desired concentration.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
If for long-term storage, dispense the solution into single-use aliquots in amber glass vials.
-
Flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before tightly sealing.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method (General Guideline)
This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
HPLC System: A standard HPLC system with a UV detector.[7]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid.
-
B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient: A linear gradient from a low to a high percentage of organic phase (B) over 15-20 minutes. For example, start with 10% B and ramp up to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, for example, around 210 nm or 254 nm.[6]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Inject the standard to determine its retention time and peak area.
-
Inject your test solution (e.g., an aged solution).
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The percentage of the parent compound remaining can be calculated relative to a freshly prepared standard.
-
Visualizations
Caption: Troubleshooting workflow for suspected solution instability.
Caption: Best practices for preparing and storing stock solutions.
Caption: Inferred primary degradation pathway via oxidation.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Chiral Resolution of Racemic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral resolution of racemic acids.
General Workflow for Chiral Resolution
The initial step in resolving a racemic acid involves selecting an appropriate method. The choice primarily depends on the properties of the acid and the scale of the resolution. The following diagram illustrates a general decision-making workflow.
Caption: General workflow for the chiral resolution of a racemic acid.
Troubleshooting Guide 1: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used technique for resolving racemic mixtures with acidic or basic functional groups.[1] It involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts which, due to their different physical properties like solubility, can be separated by crystallization.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why are no crystals forming after adding the resolving agent and cooling the solution?
A: This issue typically points to problems with solubility and supersaturation.[4]
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system.[4]
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[4]
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[4]
-
Anti-Solvent Addition: Slowly introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation. Be cautious to avoid "oiling out."[4][5]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility generally decreases with temperature.[4]
-
Seeding: Add a few seed crystals of the desired diastereomeric salt to initiate crystallization.[4][6]
Q2: The yield of the desired diastereomeric salt is very low. How can I improve it?
A: A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[4]
-
Suboptimal Solubility: The desired salt might still be too soluble in the solvent.[5]
-
Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent is critical. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent can sometimes be beneficial.[5]
-
Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.[4]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[4]
-
Adjust Stoichiometry: Experiment with different molar ratios of the resolving agent to the racemic acid.[5][7]
-
Increase Crystallization Time: Allow more time for the crystallization process to reach equilibrium.
Q3: The enantiomeric excess (ee%) of my resolved acid is low after crystallization. What can I do?
A: Low enantiomeric excess is a common challenge and suggests that the two diastereomers are not separating efficiently.[5]
-
Inappropriate Resolving Agent: The chosen resolving agent may not form diastereomeric salts with a significant difference in solubility.[7] Common resolving agents for chiral acids include chiral amines like brucine, strychnine, and (R/S)-1-phenylethylamine.[5][8]
-
Co-crystallization: The more soluble diastereomer may be precipitating along with the desired one.[5]
-
Poor Solvent Choice: The solvent system is crucial for maximizing the solubility difference between the diastereomeric salts.[7]
-
Racemization: The compound may be racemizing under the experimental conditions.[7]
Caption: Troubleshooting workflow for low enantiomeric excess.
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. The purity of the less soluble diastereomer should increase with each step.[5]
-
Solvent Screening: Systematically test a range of solvents and solvent mixtures to find conditions that maximize the solubility difference.
-
Change Resolving Agent: If optimization fails, the fundamental solubility difference may be too small. Experiment with different chiral resolving agents.[5]
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic acid in a suitable solvent. In a separate flask, dissolve the chiral resolving agent (typically a chiral amine, in a 0.5 to 1.0 molar equivalent) in the same solvent. Slowly add the resolving agent solution to the racemic acid solution with stirring. Gentle heating can sometimes facilitate complete salt formation.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[5]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water or an appropriate solvent and add an acid or base (e.g., HCl or NaOH) to break the salt and liberate the free enantiopure acid and the resolving agent.[9]
-
Extraction: Extract the desired enantiopure acid into an organic solvent, wash, dry, and concentrate to obtain the final product.
-
Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC or polarimetry.
Troubleshooting Guide 2: Enzymatic Resolution
Enzymatic resolution is a kinetic resolution method that utilizes the stereoselectivity of enzymes, often lipases, to preferentially react with one enantiomer in a racemic mixture.[6] This leaves the unreacted enantiomer enriched. The theoretical maximum yield for the desired enantiomer is 50%.[10]
Frequently Asked Questions (FAQs)
Q1: The enzymatic reaction is very slow or not proceeding. What could be the cause?
A: Slow or stalled reactions often point to issues with the enzyme's activity or the reaction environment.
-
Low Enzyme Activity: The enzyme preparation may have low activity or may have degraded over time.[5]
-
Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges for their activity. Deviating from these can drastically reduce reaction rates.[5]
-
Enzyme Inhibition: The substrate, product, or solvent may be inhibiting the enzyme.[5]
Troubleshooting Steps:
-
Verify Enzyme Activity: Test the enzyme with a known standard substrate to confirm its activity.
-
Optimize pH and Temperature: Consult literature for the optimal conditions for the specific enzyme being used and adjust the reaction pH and temperature accordingly.
-
Substrate/Product Concentration: Vary the substrate concentration to check for substrate inhibition. If product inhibition is suspected, consider in-situ product removal.
-
Solvent Choice: The choice of organic solvent is crucial. Screen different solvents, as they can significantly impact enzyme activity and stability.[11]
Q2: The enantioselectivity (E-value) of the enzymatic resolution is poor.
A: Poor enantioselectivity leads to a low ee% of both the product and the remaining substrate.[5]
-
Suboptimal Enzyme Choice: Not all enzymes will be highly selective for a specific substrate.[5]
-
Incorrect Acyl Donor (for transesterification): The nature of the acyl donor can influence enantioselectivity.
-
Reaction Conditions: Temperature and solvent can also affect the E-value.
Troubleshooting Steps:
-
Screen Different Enzymes: Test a variety of commercially available enzymes (e.g., different lipases) to find one with high selectivity for your substrate.
-
Vary the Acyl Donor: For transesterification reactions, try different acyl donors (e.g., vinyl acetate, isopropenyl acetate).[12]
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity.
Data Presentation: Comparison of Resolution Techniques
The following table summarizes typical performance metrics for different resolution techniques for a hypothetical chiral acid.
| Parameter | Diastereomeric Salt Crystallization | Enzymatic Resolution | Chiral HPLC (Preparative) |
| Typical ee% (after optimization) | >98% | >99% (for one enantiomer) | >99.5% |
| Typical Yield | <50% (per cycle) | <50% (unless combined with racemization)[10] | >90% (recovered) |
| Scalability | High | Medium to High | Low to Medium |
| Key Challenge | Finding suitable resolving agent/solvent | Finding a highly selective enzyme | High cost, low throughput |
| Common Resolving Agent/Enzyme | (R)-1-Phenylethylamine[13] | Candida antarctica Lipase B (CALB) | N/A (Chiral Stationary Phase) |
Troubleshooting Guide 3: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[1]
Frequently Asked questions (FAQs)
Q1: The enantiomers are not separating on the chiral column (co-elution). What should I try?
A: Lack of separation indicates that the chiral recognition mechanism between the analytes and the CSP is weak under the current conditions.
-
Incorrect Mobile Phase: The composition of the mobile phase (solvents and additives) is critical for resolution.[14]
-
Inappropriate Column: The chosen CSP may not be suitable for your class of compound. Polysaccharide-based and macrocyclic glycopeptide columns are common starting points.[14]
-
Temperature Effects: Column temperature can influence chiral recognition.[5]
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Normal Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).[5] For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid can improve peak shape and resolution.[14]
-
Reversed Phase: Adjust the ratio of aqueous buffer and organic solvent (e.g., acetonitrile, methanol).
-
-
Temperature Optimization: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, enhance enantioselectivity.[5]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Try a Different Column: If optimization on one column fails, screen other CSPs with different chiral selectors.
Caption: Decision workflow for optimizing chiral HPLC separation.
Data Presentation: Chiral HPLC Method Development Parameters
This table provides a starting point for screening mobile phases for acidic compounds on common polysaccharide-based CSPs.
| Column Type | Mode | Primary Solvent | Modifier | Additive (for Acids) |
| Chiralpak AD-H [15] | Normal Phase | n-Hexane | Isopropanol / Ethanol | 0.1% Trifluoroacetic Acid (TFA) |
| Chiralcel OD-H [14] | Normal Phase | n-Hexane | Isopropanol / Ethanol | 0.1% Trifluoroacetic Acid (TFA) |
| Whelk-O 1 [14] | Normal Phase | Hexane | Isopropanol | 0.5% Acetic Acid |
| CHIRALPAK QN-AX [16] | Polar Organic | Methanol | N/A | Acetic Acid / Ammonium Acetate |
References
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chiraltech.com [chiraltech.com]
Technical Support Center: Overcoming Low Diastereomeric Excess in Chiral Separations
Welcome to the technical support center for chiral separations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low diastereomeric excess in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low diastereomeric excess in chiral separations?
Low diastereomeric excess is often a result of suboptimal analytical conditions. The most common factors include an inappropriate chiral stationary phase (CSP), a non-ideal mobile phase composition, and unsuitable temperature settings.[1][2][3] Inadequate separation can also arise from issues like column overloading, poor column health, or the presence of impurities.[1][4]
Q2: How does the mobile phase composition affect the separation of diastereomers?
The mobile phase plays a critical role in modulating the interactions between the analytes and the chiral stationary phase.[5][6][7] Key parameters of the mobile phase that influence separation include:
-
Solvent Strength: The type and concentration of the organic modifier (e.g., isopropanol (B130326), ethanol, acetonitrile) in the mobile phase significantly impact retention and selectivity.[1][8]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can drastically alter the ionization state of the analytes and the stationary phase, thereby improving peak shape and resolution.[8]
-
pH: For ionizable compounds, the pH of the mobile phase is a crucial parameter that affects their charge state and interaction with the CSP.[3]
Q3: Can temperature be used to improve diastereomeric resolution?
Yes, temperature is a powerful but complex tool for optimizing chiral separations.[9][10] Its effect is not always predictable; sometimes increasing the temperature improves resolution, while in other cases, a decrease is beneficial.[9][11] Temperature changes can alter the thermodynamics of the interactions between the analytes, the mobile phase, and the stationary phase, and in some cases, can even lead to a reversal of the elution order of the diastereomers.[5][10][11]
Q4: What is the impact of flow rate on chiral separations?
In chiral chromatography, lower flow rates often lead to better resolution.[1] This is because slower flow rates allow for more effective mass transfer between the mobile and stationary phases, giving the diastereomers more time to interact with the chiral selector.[9] Van Deemter studies have shown that optimal efficiency for some chiral columns is achieved at flow rates significantly lower than those used in standard achiral chromatography.[9]
Q5: Beyond chromatography, what other techniques can be used to improve diastereomeric excess?
When chromatographic methods are insufficient, other techniques can be employed:
-
Diastereomeric Recrystallization: This classic method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[12][13]
-
Kinetic Resolution: This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to an enrichment of the slower-reacting enantiomer in the starting material.[14][15][16]
-
Dynamic Kinetic Resolution (DKR): An extension of kinetic resolution where the slow-reacting enantiomer is continuously racemized back to the starting racemic mixture, theoretically allowing for a 100% yield of the desired enantiomer.[17][18]
Troubleshooting Guide
Problem: Poor or no resolution of diastereomeric peaks.
This is a common issue that can often be resolved by systematically optimizing the chromatographic conditions.
Q: I see only one peak or poorly resolved peaks for my diastereomers. What should I do first?
A: Start by evaluating your choice of chiral stationary phase (CSP). The selectivity of the CSP is the most critical factor for a successful chiral separation.[19] If you have no prior information on a suitable column, a screening of different CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based) is highly recommended.[1][5]
Q: I have screened several columns and still have poor resolution. What is the next step?
A: The next step is to optimize the mobile phase. Systematically vary the composition, starting with the type and percentage of the organic modifier. For normal phase chromatography, adjust the concentration of the alcohol modifier (e.g., isopropanol, ethanol).[1] For reversed-phase, vary the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase.[2][9]
Q: My peaks are broad and tailing, which is affecting the resolution. How can I improve the peak shape?
A: Peak tailing can be caused by several factors:
-
Secondary Interactions: Strong interactions between your analyte and active sites on the silica (B1680970) support of the CSP can cause tailing. Adding a small amount of a competing agent (acid or base) to the mobile phase can help mitigate these interactions.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to broad, tailing peaks. Try diluting your sample and reinjecting.[1]
-
Column Contamination or Degradation: If the problem persists, your column may be contaminated or degraded. Flushing the column with a strong solvent, as recommended by the manufacturer, may help. If not, the column may need to be replaced.[4]
Q: I have tried optimizing the mobile phase, but the resolution is still not sufficient. What other parameters can I adjust?
A: After mobile phase optimization, you should investigate the effects of temperature and flow rate.
-
Temperature: Screen a range of temperatures (e.g., 10°C to 40°C) to see if it improves your separation. Remember that the effect of temperature can be unpredictable.[9][10][20]
-
Flow Rate: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Chiral separations often benefit from lower flow rates.[1]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Diastereomer Separation
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Nitrophenylethanol | Polysaccharide-based | n-hexane/isopropanol (90:10) | 1.8 | [1] |
| Nitrophenylethanol | Polysaccharide-based | n-hexane/isopropanol (95:5) | 2.5 | [1] |
| Fmoc-N-Isoleucine | Polysaccharide-based | Mobile Phase A + 0.1% Formic Acid | 1.2 | [5] |
| Fmoc-N-Isoleucine | Polysaccharide-based | Mobile Phase A + 0.5% Formic Acid | 0 (co-elution) | [5] |
| Blebbistatin | Polysaccharide-based | n-hexane/isopropanol/diethylamine (B46881) | 5.85 | [8] |
| 4-Aminoblebbistatin | Polysaccharide-based | n-hexane/methanol/diethylamine | 4.21 | [8] |
Table 2: Influence of Temperature on Chiral Separation
| Analyte | Chiral Stationary Phase | Temperature (°C) | Resolution (Rs) | Elution Order | Reference |
| Fmoc-N-Isoleucine | Polysaccharide-based | 5 | 1.5 | D then L | [5] |
| Fmoc-N-Isoleucine | Polysaccharide-based | 25 | 0 (co-elution) | - | [5] |
| Fmoc-N-Isoleucine | Polysaccharide-based | 50 | 1.1 | L then D | [5] |
| Oxprenolol | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | 10 | 1.10 | Not Specified | [20] |
| Oxprenolol | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | 25 | 1.25 | Not Specified | [20] |
| Propranolol | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | 10 | 1.15 | Not Specified | [20] |
| Propranolol | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | 25 | 1.32 | Not Specified | [20] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Diastereomeric Resolution
-
Initial Conditions: Begin with a standard mobile phase composition recommended for your chosen chiral stationary phase (e.g., for normal phase, a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol).
-
Vary Modifier Percentage: Systematically alter the percentage of the alcohol modifier. For example, prepare mobile phases with 5%, 10%, 15%, and 20% isopropanol in n-hexane.
-
Inject and Analyze: Equilibrate the column with each mobile phase for at least 20 column volumes before injecting your sample. Analyze the resulting chromatograms for changes in retention time and resolution.
-
Introduce Additives (if necessary): If peak shape is poor (e.g., significant tailing), add a small amount of an acidic or basic modifier to the mobile phase. For acidic compounds, a basic additive like diethylamine (0.1%) may be beneficial. For basic compounds, an acidic additive like trifluoroacetic acid (0.1%) can improve peak shape.
-
Evaluate Different Modifiers: If resolution is still suboptimal, test different alcohol modifiers (e.g., switch from isopropanol to ethanol) or, for reversed-phase, switch between acetonitrile and methanol. These solvents can offer different selectivities.[9]
-
Document and Compare: Record the resolution, retention times, and peak shapes for each condition to determine the optimal mobile phase.
Protocol 2: Temperature Screening for Enhanced Chiral Separation
-
Set Initial Temperature: Start with an ambient temperature (e.g., 25°C) and your optimized mobile phase.
-
Equilibrate the System: Ensure your HPLC system has a column oven for accurate temperature control. Allow the column to equilibrate at the set temperature for at least 30 minutes.
-
Inject and Analyze: Inject your sample and record the chromatogram.
-
Vary the Temperature: Incrementally decrease the temperature (e.g., to 15°C, then 10°C) and then increase it (e.g., to 35°C, then 40°C). Allow the system to fully equilibrate at each new temperature before injection.
-
Monitor for Changes: Carefully observe the effects on retention time, resolution, and even elution order, as temperature can have a profound and sometimes non-linear effect on chiral separations.[11]
-
Select Optimal Temperature: Choose the temperature that provides the best balance of resolution and analysis time.
Visualizations
Caption: Troubleshooting workflow for low diastereomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. [PDF] The Composition of the Mobile Phase Affects the Dynamic Chiral Recognition of Drug Molecules by the Chiral Stationary Phase. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 15. Kinetic Resolution as a General Approach to Enantioenrichment in Prebiotic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic_resolution [chemeurope.com]
- 18. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Selecting the Optimal Chiral Stationary Phase for HPLC
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal chiral stationary phase (CSP) for HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or no enantiomeric resolution?
Poor resolution in chiral HPLC can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental issue is often the selection of a CSP that does not offer adequate stereoselectivity for the target enantiomers.[1] Chiral recognition is a highly specific interaction, and a successful separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[2]
-
Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier, its concentration, and the presence of additives, is critical for achieving separation.[1][3]
-
Incorrect Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations. Often, lower flow rates can enhance resolution.[1][4]
-
Inadequate Temperature Control: Temperature significantly influences chiral recognition.[1][3] Screening at different temperatures is a valuable optimization parameter.[1]
Q2: Why am I observing peak tailing with my chiral compounds?
Peak tailing in chiral HPLC can be attributed to:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can lead to tailing, particularly for basic compounds.[1]
-
Column Contamination: The buildup of contaminants on the column can create active sites that cause peak tailing.[1]
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in peak tailing.[1]
-
Column Degradation: The performance of a chiral column can diminish over time, leading to poor peak shapes.[1]
Q3: What are "ghost peaks" and how can they be eliminated in my chiral analysis?
Ghost peaks are extraneous peaks in a chromatogram that do not originate from the injected sample.[1] Common causes include:
-
Mobile Phase Contamination: Impurities in the solvents or additives are a frequent source.[1]
-
System Contamination: Carryover from previous injections or contamination of system components can lead to ghost peaks.[1]
-
Incomplete Mobile Phase Degassing: Dissolved gases forming bubbles can be detected as peaks.[1]
-
Column or System Bleed: Degradation of the stationary phase or other components in the flow path can release compounds that appear as ghost peaks.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are experiencing co-eluting or poorly resolved enantiomeric peaks, this troubleshooting workflow can guide you to a solution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[1] If there is no prior information, a screening of different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is highly recommended.[1]
-
Optimize Mobile Phase: Systematically alter the mobile phase composition.[1]
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1][4] Attempt to reduce the flow rate to see if resolution improves.[1]
-
Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[1]
Issue 2: Peak Tailing
Use the following decision tree to diagnose and resolve peak tailing issues.
Detailed Steps:
-
Assess All Peaks: Determine if the tailing affects all peaks in the chromatogram or only specific ones.
-
If All Peaks are Tailing: This often points to a system-level issue such as excessive extra-column volume. Minimize the length and diameter of tubing between the injector, column, and detector.
-
If Specific Peaks are Tailing: This suggests an issue related to the analyte's interaction with the stationary phase.
-
Address Secondary Interactions: For basic compounds that may be interacting with residual silanols, add a basic modifier like diethylamine (B46881) (DEA) to the mobile phase.[5] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can be beneficial.[5]
-
Optimize Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa.
-
Address Column Contamination: If the column is contaminated, flushing with a strong, compatible solvent may resolve the issue.[6] For immobilized columns, stronger solvents like DMF or THF can be used, followed by an appropriate rinsing solvent.[6]
-
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
A systematic screening of CSPs and mobile phases is the most effective approach to developing a successful chiral separation.[3][7][8]
Objective: To identify the most promising CSP and mobile phase combination for a given pair of enantiomers.
Materials:
-
A selection of chiral columns with different stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
-
HPLC grade solvents for normal phase, reversed-phase, and polar organic modes.
-
Additives: Diethylamine (DEA) and Trifluoroacetic acid (TFA).
-
Racemic sample of the compound of interest.
Procedure:
-
Sample Preparation: Dissolve the racemic sample in the initial mobile phase at a concentration of approximately 1 mg/mL.[5]
-
Screening Workflow: A tiered screening approach is often efficient.[9] Start with the most universally successful CSPs and mobile phase combinations.
General workflow for chiral stationary phase screening. -
Execute Screening:
-
Equilibrate each column with the starting mobile phase for at least 10-20 column volumes.[4]
-
Inject the sample and run the gradient or isocratic method.
-
For acidic or basic compounds, perform a second injection after adding the appropriate additive (0.1% TFA for acids, 0.1% DEA for bases) to the mobile phase.[5]
-
Data Presentation: Initial Screening Conditions
| Chromatographic Mode | Stationary Phases to Screen | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Additives (if needed) |
| Normal Phase | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | n-Hexane or Heptane | Isopropanol (IPA) or Ethanol (EtOH) | Gradient: 5-50% B over 20 min | 0.1% TFA (for acids) or 0.1% DEA (for bases) |
| Reversed-Phase | Polysaccharide-based (immobilized), Macrocyclic glycopeptide-based | Water with 0.1% Formic Acid or 10mM Ammonium Bicarbonate | Acetonitrile (ACN) or Methanol (MeOH) | Gradient: 10-90% B over 20 min | - |
| Polar Organic | Polysaccharide-based (immobilized), Macrocyclic glycopeptide-based | Acetonitrile (ACN) | Methanol (MeOH) | Gradient: 0-100% B over 20 min | 0.1% TFA (for acids) or 0.1% DEA (for bases) |
Protocol 2: Method Optimization
Once a promising CSP and mobile phase have been identified, further optimization can be performed to improve resolution, peak shape, and analysis time.
Objective: To fine-tune the separation parameters for optimal performance.
Procedure:
-
Mobile Phase Composition:
-
Isocratic Elution: Based on the gradient run, determine the approximate percentage of the strong solvent at which the enantiomers elute. Run an isocratic method at this concentration, and then adjust the percentage up or down to optimize resolution and retention time.[10]
-
Solvent Type: If resolution is still not optimal, try switching the organic modifier (e.g., from IPA to EtOH in normal phase, or from ACN to MeOH in reversed-phase).[3]
-
-
Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if it improves resolution.[4]
-
Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.[3][4]
-
Additive Concentration: Vary the concentration of the acidic or basic additive (e.g., from 0.05% to 0.2%) to fine-tune peak shape and retention.
Data Presentation: Optimization Parameters
| Parameter | Typical Range | Effect on Separation |
| % Organic Modifier | Varies based on initial screen | Affects retention time and selectivity. |
| Flow Rate | 0.2 - 1.0 mL/min (for 4.6 mm ID column) | Lower flow rates can improve resolution.[1][4] |
| Temperature | 5°C - 50°C | Can significantly impact selectivity and elution order.[1][3] |
| Additive Concentration | 0.05% - 0.5% | Can improve peak shape and influence selectivity.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. reachseparations.com [reachseparations.com]
- 10. ymc.co.jp [ymc.co.jp]
Technical Support Center: Minimizing Impurities in N-Benzylphenethylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylphenethylamine and its derivatives. The focus is on minimizing impurities through the widely used reductive amination pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing N-benzylphenethylamine, and what are its fundamental steps?
A: The most common and versatile method for synthesizing N-benzylphenethylamines is reductive amination.[1][2] This is often a two-step, one-pot reaction that involves:
-
Imine Formation: The condensation of a phenethylamine (B48288) with a substituted benzaldehyde (B42025) to form an intermediate imine. This step is typically performed under mildly acidic conditions (pH 4-5) to facilitate the reaction.[3]
-
Reduction: The in-situ reduction of the C=N double bond of the imine to the corresponding secondary amine.[3] This is accomplished by adding a suitable reducing agent to the reaction mixture.
Q2: What are the most common impurities I might encounter in my final product?
A: Common impurities in the synthesis of N-benzylphenethylamine include unreacted starting materials such as benzaldehyde and phenethylamine, as well as the intermediate imine.[4] Another potential side product is the alcohol formed from the reduction of the starting aldehyde (e.g., benzyl (B1604629) alcohol from benzaldehyde), especially when using less selective reducing agents.[3][5] While less common in reductive amination compared to direct alkylation, over-alkylation can also occur.[3][4]
Q3: How can I proactively minimize the formation of these impurities during the reaction?
A: Minimizing impurities starts with careful control of the reaction conditions. Key strategies include:
-
Monitoring Imine Formation: Before adding the reducing agent, it is crucial to ensure the imine formation is complete. This can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Optimizing Stoichiometry: Fine-tuning the ratio of reactants can reduce the presence of unreacted starting materials. A slight excess of the amine may be used to ensure the complete conversion of the more valuable aldehyde.[4]
-
Choice of Reducing Agent: The selection of the reducing agent is critical. While sodium borohydride (B1222165) (NaBH₄) is effective, it can also reduce the starting aldehyde.[3] More selective agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), preferentially reduce the iminium ion over the carbonyl group, allowing for a more controlled one-pot reaction.[3][5][6]
Troubleshooting Guide
Issue 1: Low Yield of the Final Product
Q: My reaction yield is significantly lower than expected. What are the likely causes?
A: Several factors can contribute to low yields:
-
Incomplete Imine Formation: The equilibrium for imine formation may not have been sufficiently shifted toward the product. Ensure the reaction conditions, such as pH and removal of water, are optimal.[3][4] Monitoring the reaction by TLC or GC before reduction is essential.[4]
-
Inefficient Reduction: The reducing agent may be old or have lost activity due to improper storage. Sodium borohydride, for instance, should be from a freshly opened or properly stored container.[4] For catalytic hydrogenation, ensure the catalyst is active and not poisoned.[4] The reduction process can also be exothermic, so controlling the temperature by adding the reducing agent in portions is important.[4]
-
Loss During Work-up: Significant product loss can occur during the extraction and purification phases. Ensure complete extraction from the aqueous layer by performing multiple extractions with an organic solvent like dichloromethane (B109758).[1]
Issue 2: Final Product is Contaminated with Starting Materials
Q: Analysis of my final product shows significant contamination with unreacted benzaldehyde and/or phenethylamine. How can I prevent this?
A: This issue points directly to an incomplete reaction. To resolve this:
-
Drive Imine Formation: Allow more time for the initial condensation reaction to proceed to completion. As mentioned, using TLC or GC to track the disappearance of the limiting starting material is the most reliable approach.[4]
-
Use a Selective Reducing Agent: Employing a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride allows the reduction to occur in the presence of the starting aldehyde without significant side reactions.[5][6] This is because these reagents reduce the formed iminium ion much faster than they reduce the aldehyde.[5]
Issue 3: Aldehyde Starting Material was Reduced to an Alcohol
Q: I have a large amount of benzyl alcohol (or a related alcohol) as a byproduct. Why did this happen and how do I avoid it?
A: The formation of an alcohol byproduct occurs when the reducing agent reacts with the starting aldehyde before it can form an imine.
-
Cause: This is a common side reaction when using a powerful, non-selective reducing agent like sodium borohydride (NaBH₄).[3][7]
-
Solution 1 (Two-Step, One-Pot): If using NaBH₄, do not add it until you have confirmed via reaction monitoring (TLC/GC) that the starting aldehyde has been fully consumed in the formation of the imine.[7]
-
Solution 2 (True One-Pot): Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is highly selective for the iminium ion and allows all reactants to be mixed from the start, simplifying the procedure and minimizing this specific side reaction.[5]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity | Common Solvents | Key Considerations |
| Sodium Borohydride | NaBH₄ | Low (reduces aldehydes/ketones) | Methanol, Ethanol (B145695) | Best added after imine formation is complete.[7] Cost-effective. |
| Sodium Cyanoborohydride | NaBH₃CN | High (selective for imines/iminiums) | Methanol | Effective for one-pot synthesis but liberates highly toxic HCN gas in strong acid.[6][7] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | High (selective for imines/iminiums) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Safer alternative to NaBH₃CN.[6] Sensitive to water and not compatible with methanol.[7] |
| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd/C) | High | Ethanol, Methanol | Requires specialized equipment (hydrogenator). The catalyst can be sensitive to poisoning.[4] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride (Two-Step, One-Pot)
This protocol is a general procedure adapted from literature methods.[1]
-
Materials:
-
Phenethylamine hydrochloride salt (1.0 mmol)
-
Substituted benzaldehyde (1.1 mmol)
-
Ethanol (10 mL)
-
Triethylamine (B128534) (Et₃N) (1.0 mmol)
-
Sodium borohydride (NaBH₄) (2.0 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).
-
Stir the mixture at room temperature. Monitor the reaction via TLC until the starting aldehyde is consumed, indicating complete imine formation.
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Carefully add sodium borohydride (2.0 mmol) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the organic layer and extract the aqueous layer again with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.[1]
-
The final product can be further purified by precipitation as its hydrochloride salt.[1][8]
-
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB) (True One-Pot)
This protocol is based on the use of a selective reducing agent that allows for a simplified one-pot procedure.[5][7]
-
Materials:
-
Phenethylamine (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM) (15 mL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the phenethylamine (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in anhydrous dichloroethane (15 mL).
-
Stir the mixture for 20-30 minutes to allow for initial imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved via column chromatography or salt formation.
-
Visualizations
Caption: General workflow for the synthesis and purification of N-benzylphenethylamine.
Caption: Troubleshooting logic for addressing common impurities in the synthesis.
Caption: The 5-HT2A receptor signaling pathway activated by N-benzylphenethylamines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Diastereomeric Salt Crystallization
Welcome to the Technical Support Center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the chiral resolution of racemates.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric salt crystallization?
Diastereomeric salt crystallization is a classical and industrially significant method for separating enantiomers from a racemic mixture.[1] The process involves reacting the racemic mixture with an enantiomerically pure chiral compound, known as a resolving agent, to form a pair of diastereomeric salts.[2][3] Unlike enantiomers, diastereomers have different physicochemical properties, such as solubility, which allows for their separation by selective crystallization.[1][4]
Q2: How do I select an appropriate resolving agent?
The choice of a resolving agent is critical for successful resolution. Key considerations include:
-
Chemical Reactivity : The resolving agent must efficiently form a salt with the racemate.[2]
-
Availability and Cost : The agent should be readily available in high enantiomeric purity and be economically viable, especially for large-scale production.[3]
-
Crystallinity of Salts : The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a chosen solvent.[4]
-
Ease of Recovery : The resolving agent should be easily recoverable after the resolution process.[4]
Q3: Why is solvent selection so important?
The solvent system is a crucial factor in the success of diastereomeric salt crystallization.[5] An ideal solvent will exhibit a significant solubility difference between the two diastereomeric salts, allowing the less soluble salt to crystallize selectively while the more soluble one remains in the mother liquor.[1][5]
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[6] This is often caused by excessively high supersaturation or a crystallization temperature that is above the melting point of the solvated solid.[6][7] To prevent this, you can try reducing the concentration, slowing down the cooling rate, or selecting a different solvent system.[6]
Q5: How can I improve the yield of my desired diastereomer?
Low yield can be attributed to the suboptimal solubility of the desired salt or premature isolation.[6] To improve the yield, consider optimizing the solvent and temperature to further decrease the solubility of the target salt.[5][6] Additionally, recycling the mother liquor, which contains the unwanted enantiomer, can be a strategy to increase the overall yield through racemization and reuse.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: No Crystallization Occurs After Cooling
If no crystals form after adding the resolving agent and cooling the solution, it typically points to issues with solubility or supersaturation.[6]
Possible Causes & Solutions
| Cause | Recommended Action |
| High Solubility of Salts | The diastereomeric salts may be too soluble in the chosen solvent. A solvent screen should be performed to find a system with lower solubility for at least one of the salts.[6] |
| Insufficient Supersaturation | The concentration of the salt may be below its solubility limit. Carefully evaporate some of the solvent to increase the concentration or add an anti-solvent to induce precipitation.[5][6] |
| Inhibition of Nucleation | Impurities can inhibit crystal formation. Filter the hot solution before cooling to remove any particulate matter.[5] If crystallization is still slow, try scratching the inside of the flask with a glass rod or adding seed crystals of the desired diastereomer.[6][8] |
| Incorrect Stoichiometry | The ratio of the racemic mixture to the resolving agent might not be optimal. Varying the stoichiometry, for instance, using 0.5 equivalents of the resolving agent, can sometimes be more effective.[6] |
Troubleshooting Workflow for No Crystallization
A logical workflow for troubleshooting the absence of crystallization.
Issue 2: Low Diastereomeric Excess (d.e.) / Purity
This issue arises when both diastereomers crystallize simultaneously, leading to a poor separation.
Possible Causes & Solutions
| Cause | Recommended Action |
| Small Solubility Difference | The separation relies on a significant difference in solubility between the two salts.[5] A comprehensive solvent screen is the most effective way to find a solvent that maximizes this difference.[7] |
| Formation of a Solid Solution | The undesired diastereomer may be incorporated into the crystal lattice of the desired one.[5] In such cases, a different resolving agent or solvent system may be necessary. |
| Rapid Cooling | A fast cooling rate can lead to the co-precipitation of both diastereomers. Employ a slower, more controlled cooling profile to enhance selectivity.[7] |
| Inadequate Washing | Residual mother liquor on the crystal surface can contaminate the product. Wash the filtered crystals with a small amount of cold, fresh solvent.[8] |
| Kinetic vs. Thermodynamic Control | In some systems, the initially crystallized product may not be the most stable one. Allowing the system to equilibrate for a longer period might improve purity, or conversely, rapid filtration may be necessary if the desired product crystallizes faster but is not the thermodynamic product.[9] |
Logical Path to Improving Diastereomeric Excess
A sequential approach to enhancing the purity of the crystallized salt.
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
The success of a diastereomeric salt resolution is highly dependent on the right combination of resolving agent and solvent. A screening process is essential to identify the optimal conditions.[10]
Materials:
-
Racemic mixture stock solution (e.g., in methanol (B129727) or ethanol)
-
Stock solutions of various chiral resolving agents
-
A selection of crystallization solvents (see Table below)
-
96-well plate
Procedure:
-
Preparation : Prepare stock solutions of your racemic mixture and a variety of chiral resolving agents at the same molar concentration.[10]
-
Salt Formation : Dispense a fixed volume of the racemic mixture stock solution into each well of a 96-well plate. Add one equivalent of each resolving agent stock solution to the wells. Evaporate the solvent to leave the solid diastereomeric salts.[7][10]
-
Solvent Addition : To each well, add a different crystallization solvent or solvent mixture.[10]
-
Crystallization : Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve followed by controlled cooling) to induce crystallization.[10]
-
Analysis : Visually inspect the wells for precipitation. Isolate the solids from promising candidates and analyze their diastereomeric purity (e.g., by HPLC or NMR) to identify the best conditions.[8][10]
Commonly Used Solvents for Screening
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ketones | Acetone, Methyl Ethyl Ketone |
| Esters | Ethyl Acetate, Isopropyl Acetate |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) |
| Hydrocarbons | Toluene, Heptane, Hexane |
| Chlorinated | Dichloromethane (DCM) |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) |
| Protic | Water |
Protocol 2: General Diastereomeric Salt Crystallization
Procedure:
-
Dissolution : In a suitable vessel, dissolve the racemic mixture and the chosen chiral resolving agent (typically 0.5 to 1.0 equivalent) in the selected solvent at an elevated temperature to ensure complete dissolution.[1][10]
-
Cooling : Allow the solution to cool slowly and without disturbance to room temperature. A controlled, slow cooling rate is often beneficial.[1][7] For further crystallization, the flask can be placed in an ice bath or refrigerator.[1]
-
Isolation : Collect the crystals by vacuum filtration.[6]
-
Washing : Wash the crystals sparingly with a small amount of cold solvent to remove residual mother liquor.[1][8]
-
Drying : Dry the collected crystals under vacuum to a constant weight.[1]
-
Analysis : Determine the yield and diastereomeric excess (d.e.) of the crystals using methods like HPLC or NMR.[8]
Protocol 3: Liberation of the Enantiomer
After obtaining the diastereomeric salt with high purity, the final step is to recover the desired enantiomer.
Procedure:
-
Dissolution : Dissolve the purified diastereomeric salt in a suitable solvent, such as water.[1][6]
-
pH Adjustment : Adjust the pH of the solution to break the ionic bond between the chiral acid and base. For example, add a base (like NaOH solution) if you are liberating a chiral amine, or an acid if you are liberating a chiral acid.[1][11]
-
Extraction : Extract the liberated enantiomer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).[1][8]
-
Isolation : Dry the organic extracts, and remove the solvent by evaporation to obtain the purified enantiomer.
General Workflow for Chiral Resolution
An overview of the diastereomeric salt crystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Fast GC-MS Analysis of Phenethylamines
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the rapid analysis of phenethylamines by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during method development and routine analysis.
Q1: Why are my chromatograms showing significant peak tailing for phenethylamine (B48288) analytes?
Peak tailing is a common issue when analyzing phenethylamines due to the high polarity and basicity of the amine functional group.[1][2] This group can interact with active sites (silanol groups) in the GC system, primarily in the injector liner and the column, leading to poor peak shape.
-
Primary Cause: Adsorption of the basic amine group to active sites in the GC flow path.[1][2]
-
Solution 1: Derivatization: The most effective solution is to derivatize the phenethylamines. This process masks the active amine group, reducing its polarity and preventing unwanted interactions.[1][2] Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) are commonly used.[1][2]
-
Solution 2: Inlet Maintenance: Ensure you are using a clean, deactivated injector liner. Active sites can develop in the liner over time due to sample matrix deposition. Regular replacement is recommended.[3][4]
-
Solution 3: Column Conditioning: An improperly conditioned or old column can contribute to peak tailing. If derivatization and liner maintenance do not resolve the issue, consider re-conditioning or replacing the analytical column.[5]
Q2: My sensitivity is low, and I'm struggling to detect low-concentration analytes. How can I improve it?
Low sensitivity can stem from several factors, from sample preparation to instrument settings.
-
Check Derivatization Efficiency: Incomplete derivatization is a primary cause of poor sensitivity, as underivatized phenethylamines exhibit poor chromatographic behavior and may not ionize efficiently.[1][2] Consider automated on-column derivatization systems, which can improve reproducibility and reaction efficiency.[1][2]
-
System Leaks: Air leaks in the carrier gas line or at the injector can degrade the column's stationary phase and affect MS detector sensitivity.[4][6] Use an electronic leak detector to systematically check all fittings and connections.
-
Column Overload: While counterintuitive, injecting too much sample can lead to peak fronting and a perceived loss of sensitivity.[6] This is especially true for narrow-bore columns used in fast GC methods.[7] Optimize injection volume and split ratio.
-
MS Source Cleaning: A contaminated ion source will result in a significant loss of signal. If sensitivity has degraded over time, follow the manufacturer's procedure for cleaning the ion source.[3]
Q3: How can I significantly reduce my GC-MS analysis time without compromising resolution?
Transitioning from conventional GC to "Fast GC" principles can dramatically increase sample throughput.[8] This involves a coordinated adjustment of several parameters.[8] A fast GC method can reduce run times from over 12 minutes to approximately 6 minutes.[9]
-
Column Dimensions: Switch to a shorter column with a smaller internal diameter (I.D.) and thinner film thickness.[8] For example, moving from a 30 m x 0.25 mm I.D. column to a 10-15 m x 0.15 mm I.D. column.[8][9]
-
Faster Oven Ramps: Increase the oven temperature programming rate.[7][8] Fast GC methods often use ramps of 20-25°C/min or higher.[9][10] Ensure your instrument can accurately maintain the programmed rate.[7]
-
Carrier Gas Velocity: Use a faster carrier gas like hydrogen or increase the linear velocity of helium. This reduces the time analytes spend in the mobile phase, shortening the analysis time.[8]
-
Detector Acquisition Rate: Ensure your MS detector's scan or acquisition rate is fast enough to capture the narrower peaks produced by fast GC, ensuring proper peak definition and quantitation.[7]
Q4: I'm having issues with my derivatization reaction. What are common pitfalls?
Conventional derivatization methods can be laborious and prone to error.[1][2]
-
Moisture: Derivatization reagents like TFAA are highly sensitive to moisture, which can quench the reaction and lead to incomplete derivatization. Ensure all glassware is dry and consider drying the sample extract with nitrogen gas before adding the reagent.[2]
-
Reagent Evaporation: Conventional methods often require a step to dry the derivatization reagent after the reaction, which is time-consuming.[1][2]
-
Alternative Method: To overcome these issues, consider an automated on-column derivatization system.[1][2] This technique involves a two-step injection where the sample is injected first, followed by the derivatizing agent (e.g., MBTFA).[1][2] The reaction occurs within the hot inlet, eliminating manual steps and improving efficiency.[1][2]
Key Method Parameters and Data
Optimizing GC-MS parameters is crucial for achieving rapid and robust analysis. The tables below summarize typical parameters for both conventional and fast GC-MS methods.
Table 1: Comparison of Conventional vs. Fast GC-MS Parameters for Phenethylamine Analysis
| Parameter | Conventional GC-MS Setting | Fast GC-MS Setting | Rationale for Change |
|---|---|---|---|
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film[9] | 10 m x 0.15 mm I.D., 0.15 µm film[9] | Shorter, narrower columns reduce analysis time while maintaining efficiency.[8] |
| Oven Ramp Rate | 15 °C/min[9] | 25 °C/min[9] | Faster ramps decrease elution times for later-eluting compounds.[11] |
| Injection | Split (40:1)[9] | Split (100:1)[9] | Higher split ratio is needed to avoid overloading the lower-capacity narrow-bore column.[7] |
| Carrier Gas | Helium, ~1 mL/min[9] | Helium, ~1 mL/min (higher linear velocity) | Higher velocity reduces time spent in the mobile phase.[8] |
| Total Run Time | ~12.7 minutes[9] | ~6.2 minutes[9] | The combined changes result in a >50% reduction in analysis time. |
Table 2: Example Fast GC-MS Oven and MS Parameters
| Instrument | Parameter | Setting |
|---|---|---|
| Gas Chromatograph | Inlet Temperature | 250 °C[9] |
| Initial Oven Temp | 150 °C[9] | |
| Oven Ramp | Ramp to 280 °C at 25 °C/min[9] | |
| Final Hold Time | 1 minute[9] | |
| Mass Spectrometer | Transfer Line Temp | 280 °C[9] |
| Ion Source Temp | 250 °C[9] | |
| Scan Range | m/z 30-550[12] |
| | Solvent Delay | ~0.5 minutes[9] |
Detailed Experimental Protocols
This section provides a generalized workflow for the analysis of phenethylamines in a biological matrix (e.g., urine), incorporating sample preparation and automated on-column derivatization for fast GC-MS analysis.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for extracting phenethylamines from urine.[12]
-
Sample Preparation: Mix 2 mL of urine with 20 µL of an internal standard solution and 1 mL of 0.1 M phosphate (B84403) buffer (pH 6).[12]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially washing with 1 mL of methanol (B129727) and 1 mL of water.[12]
-
Sample Loading: Load the prepared urine sample onto the SPE cartridge.[12]
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid and 1 mL of methanol to remove interferences.[12]
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen gas for at least 4 minutes.[12]
-
Elution: Elute the analytes with 2 mL of an elution buffer (e.g., dichloromethane/isopropanol/ammonia 80:20:2 v/v/v).[12]
-
Evaporation: Transfer the eluent to a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[10]
Protocol 2: Automated On-Column Derivatization and Fast GC-MS Analysis
This protocol uses a 2-step auto-injector function for efficient derivatization.[1][2]
-
Autosampler Setup: Configure the autosampler for a 2-step injection. The derivatizing agent is MBTFA.[1]
-
Syringe Aspiration (Step 1): The autosampler syringe sequentially draws up the MBTFA derivatizing agent, an air gap, and finally the reconstituted sample extract.[1][2]
-
Sample Injection (Step 2): The syringe injects the sample and the air gap into the hot GC inlet. The sample vaporizes and is transferred to the analytical column.[1][2]
-
Wait Step: The system waits for a few seconds to allow the analytes to focus at the head of the column.[1][2]
-
Reagent Injection (Step 3): The syringe then injects the MBTFA derivatizing reagent.[1][2]
-
On-Column Reaction (Step 4): The vaporized MBTFA passes over the analytes at the head of the column, where the derivatization reaction occurs instantly before the chromatographic separation begins.[1][2]
-
GC-MS Analysis: The derivatized analytes are then separated and detected using a fast GC-MS method, such as the one detailed in Table 2.
Visualized Workflows
Experimental Workflow Diagram
Caption: Workflow for Phenethylamine Analysis.
Troubleshooting Decision Tree
Caption: Troubleshooting Poor Peak Shape/Sensitivity.
References
- 1. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 4. youtube.com [youtube.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. scispace.com [scispace.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
addressing poor peak shape in chiral HPLC of amines
Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC) of amines. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: Why are my chiral amine peaks exhibiting significant tailing?
A1: Peak tailing for basic compounds like amines in chiral HPLC is frequently caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is often the interaction of the basic amine groups with residual acidic silanol (B1196071) groups on the surface of silica-based chiral stationary phases (CSPs).[1][2][3][4] Other potential causes include column contamination, degradation of the stationary phase over time, or an inappropriate mobile phase pH that is close to the analyte's pKa.[1]
Q2: What is causing peak fronting in my chromatogram?
A2: Peak fronting, where the peak's leading edge is sloped and the back is steep, is most commonly a result of column overload.[5][6] This can be either mass overload (injecting too high a concentration of the analyte) or volume overload (injecting too large a volume of the sample).[5][7] Other causes include the use of an injection solvent that is significantly stronger than the mobile phase, which causes the analyte band to spread prematurely, or physical issues with the column itself, such as a void or collapsed bed at the inlet.[6][8][9][10]
Q3: My resolution between enantiomers is poor and the peaks are broad. What should I check first?
A3: For broad peaks and poor resolution, the first step is to ensure your system is optimized. Check for extra-column volume by minimizing the length and diameter of tubing between the injector, column, and detector.[1][2] Chiral separations are often highly sensitive to flow rate and temperature.[1] A suboptimal flow rate can decrease efficiency, so try reducing it to see if resolution improves.[1] Also, verify that the column is properly equilibrated and that the mobile phase composition is optimal, as even small variations can significantly impact selectivity.[1]
Q4: How do mobile phase additives improve peak shape for amines?
A4: Mobile phase additives are crucial for improving the peak shape of amines by minimizing unwanted secondary interactions.[11]
-
Basic Additives (e.g., diethylamine, triethylamine) are added to the mobile phase to compete with the basic amine analytes for active sites (residual silanols) on the stationary phase.[12][13] This "masks" the active sites, preventing the analyte from binding strongly and tailing.
-
Acidic Additives (e.g., trifluoroacetic acid, ethanesulfonic acid) can improve peak shape through a different mechanism. They can form an ion pair with the amine analyte in the mobile phase or create a localized pH decrease at the stationary phase surface, which can enhance binding and improve chiral recognition.[11][14] The combination of an acid and a base can also be effective, improving both selectivity and peak symmetry.[11][15]
Q5: Can temperature fluctuations affect my peak shape and resolution?
A5: Yes, temperature is a critical parameter in chiral separations and can significantly impact peak shape, retention time, and resolution.[1][15][16] While lower temperatures often improve resolution by enhancing the weaker bonding forces involved in chiral recognition, this is not always the case.[12][17] In some instances, increasing the temperature can improve efficiency and peak shape.[18] Therefore, it is essential to use a column oven to maintain a stable and consistent temperature.[1] Screening different temperatures (e.g., 15°C, 25°C, 40°C) can be a valuable step in method development to find the optimal balance between resolution and analysis time.[16]
Troubleshooting Guide: A Systematic Approach to Poor Peak Shape
When encountering poor peak shape, a systematic approach can help identify and resolve the issue efficiently. The following guide provides a logical workflow and detailed solutions for common problems.
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
Data Presentation: Additives and Temperature Effects
Table 1: Common Mobile Phase Additives for Chiral Amine Separations
| Additive Type | Examples | Typical Concentration | Primary Function |
| Basic | Diethylamine (DEA), Triethylamine (TEA), Butylamine, Ethanolamine | 0.1% - 0.5% (v/v) | Masks active silanol sites on the stationary phase to reduce peak tailing.[12][13] |
| Acidic | Trifluoroacetic Acid (TFA), Acetic Acid, Formic Acid, Ethanesulfonic Acid (ESA) | 0.1% - 0.5% (v/v) | Improves chiral recognition, can form ion pairs with amine analytes.[12][13][14] |
| Combination | TFA and TEA | 0.1% - 0.3% Acid / 0.1% - 0.2% Base | Suppresses non-specific interactions and improves peak symmetry and selectivity.[11] |
Table 2: General Effects of Temperature on Chiral Separations
| Temperature Change | Potential Effect on Retention Time | Potential Effect on Resolution | Considerations |
| Decrease | Increase | Often Improves | May increase backpressure and analysis time.[12] Enhances weaker bonding forces.[12] |
| Increase | Decrease | Can Improve or Worsen | Can decrease mobile phase viscosity, improving efficiency.[15] May overcome kinetic barriers but can also reduce selectivity.[18] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Additives (Normal Phase)
This protocol describes the preparation of a mobile phase for the analysis of chiral amines using a polysaccharide-based CSP.
-
Solvent Selection : Choose appropriate HPLC-grade solvents. A common starting point for normal-phase chromatography is a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 v/v).[16]
-
Measure Main Components : In a clean, dry glass container, accurately measure the required volumes of the main mobile phase components (e.g., 900 mL of n-hexane and 100 mL of isopropanol for a 1 L preparation).
-
Add the Modifier : Using a calibrated micropipette or a small graduated cylinder, add the required amount of the acidic or basic additive. For a 0.1% concentration in 1 L, this would be 1.0 mL.
-
Mix Thoroughly : Cap the container and mix the solution thoroughly by inversion for at least one minute to ensure the additive is fully dissolved and the solution is homogeneous.
-
Degas the Mobile Phase : Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent the formation of bubbles in the HPLC system, which can cause ghost peaks.[1]
-
Equilibrate the System : Before analysis, flush the column with the new mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Chiral stationary phases may require longer equilibration times than achiral phases.[1]
Protocol 2: Sample Preparation for Chiral Amines
Proper sample preparation is critical to prevent column damage and achieve good peak shape.
-
Select a Solvent : Whenever possible, dissolve the amine sample directly in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.[9][16] If the sample is not soluble in the mobile phase, use a compatible solvent that is weaker than the mobile phase.
-
Determine Concentration : Prepare the sample at a concentration of approximately 1 mg/mL as a starting point.[16] This helps to avoid mass overload, which can lead to peak fronting.[5]
-
Dissolution : Accurately weigh the sample and add the appropriate volume of the chosen solvent. Vortex or sonicate briefly to ensure complete dissolution.
-
Filtration : Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[16] This is a critical step to prevent clogging of the column inlet frit and tubing.
-
Injection : Inject an appropriate volume, typically between 5-20 µL for analytical scale separations.[16] If peak fronting is observed, reduce the injection volume or dilute the sample further.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. acdlabs.com [acdlabs.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
The Impact of N-Benzyl Substitution on the Biological Activity of Phenethylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of N-benzylphenethylamines and their parent phenethylamine (B48288) counterparts. The addition of an N-benzyl group to the phenethylamine structure dramatically alters its pharmacological profile, most notably by significantly enhancing its affinity and functional activity at the serotonin (B10506) 5-HT2A receptor. This guide synthesizes key experimental data, outlines common experimental methodologies, and visualizes the primary signaling pathway to provide a clear understanding of the structure-activity relationships.
Comparative Biological Activity
The primary pharmacological distinction between N-benzylphenethylamines and other phenethylamines lies in their interaction with the 5-HT2A receptor. N-benzylation, particularly with a substituted benzyl (B1604629) group, leads to a substantial increase in binding affinity and functional potency at this receptor.[1][2][3][4][5][6][7]
Receptor Binding Affinity and Functional Potency
N-benzylphenethylamines typically exhibit subnanomolar binding affinities for the 5-HT2A receptor, a significant increase compared to their non-benzylated precursors.[5][8] This enhanced affinity translates to greater potency in functional assays. For instance, the N-(2-methoxybenzyl) substitution on 2C-I (4-iodo-2,5-dimethoxyphenethylamine) was found to dramatically improve both binding affinity and in vivo 5-HT2A activation.[9]
The nature of the substituent on the N-benzyl ring plays a critical role in determining the pharmacological profile. Studies have shown that N-(2-hydroxybenzyl) substituted compounds can be even more functionally potent than the more widely known N-(2-methoxybenzyl) derivatives.[5][9]
The following tables summarize representative data for N-benzylphenethylamines and their parent compounds at the 5-HT2A and 5-HT2C receptors.
Table 1: 5-HT2A and 5-HT2C Receptor Binding Affinities (Kᵢ, nM) of Representative Phenethylamines and N-Benzylphenethylamines
| Compound | Parent Phenethylamine (2C-X) | Kᵢ (nM) - 5-HT2A | Kᵢ (nM) - 5-HT2C | Reference |
| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine | 4.9 | 10 | [1] |
| 25B-NBOMe | N-(2-Methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine | 0.29 | 1.8 | [1] |
| 2C-I | 4-Iodo-2,5-dimethoxyphenethylamine | 6.0 | 12 | [9] |
| 25I-NBOMe | N-(2-Methoxybenzyl)-4-iodo-2,5-dimethoxyphenethylamine | 0.19 | 4.2 | [9] |
Table 2: 5-HT2A and 5-HT2C Receptor Functional Potency (EC₅₀, nM) of Representative Phenethylamines and N-Benzylphenethylamines
| Compound | Parent Phenethylamine (2C-X) | EC₅₀ (nM) - 5-HT2A | EC₅₀ (nM) - 5-HT2C | Reference |
| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine | 11 | 25 | [1] |
| 25B-NBOH | N-(2-Hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine | 0.074 | 30 | [1] |
| 2C-I | 4-Iodo-2,5-dimethoxyphenethylamine | 8.1 | 21 | [9] |
| 25I-NBOMe | N-(2-Methoxybenzyl)-4-iodo-2,5-dimethoxyphenethylamine | 0.45 | 1.9 | [9] |
Signaling Pathways
N-benzylphenethylamines act as potent agonists at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the receptor initiates a cascade of intracellular events. The canonical pathway involves the activation of a Gq/G11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This signaling cascade is believed to be the primary mechanism underlying the pharmacological effects of these compounds.[3][5]
References
- 1. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (+)-Benzylphenethylamine as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the reliability and accuracy of quantitative and qualitative analyses are fundamentally dependent on the quality of the reference standards employed. This guide provides a comprehensive comparison of (+)-Benzylphenethylamine as a reference standard against other commonly used alternatives in the analysis of phenethylamines and related compounds. The following sections present a detailed examination of its performance, supported by experimental data and protocols, to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound
This compound is a chiral compound belonging to the phenethylamine (B48288) class. Its structure is characterized by a phenethylamine backbone with a benzyl (B1604629) group attached to the amine. This compound and its derivatives are of significant interest in forensic and pharmaceutical analysis due to their structural similarity to controlled substances and their potential presence as impurities in illicit drug manufacturing. As a reference standard, this compound is crucial for the accurate identification and quantification of these compounds in various matrices.
Comparison with Alternative Reference Standards
The selection of an appropriate reference standard is critical for method development, validation, and routine analysis. While this compound is a suitable choice for many applications, other reference standards are also available, each with its own set of characteristics. A comparison with common alternatives, such as Phenethylamine, Methamphetamine, and deuterated analogs, is presented below.
Table 1: Comparison of Key Characteristics of Selected Phenethylamine Reference Standards
| Characteristic | This compound | Phenethylamine | Methamphetamine | Deuterated Analogs (e.g., Methamphetamine-d5) |
| Purity (Typical) | >98% (HPLC, GC-MS) | >99% (HPLC, GC-MS) | >99% (HPLC, GC-MS) | >98% (isotopic and chemical purity) |
| Molecular Weight | 211.30 g/mol | 121.18 g/mol | 149.23 g/mol | Varies (e.g., 154.28 g/mol for Methamphetamine-d5) |
| Chromatographic Behavior | Good peak shape and resolution in reversed-phase HPLC and GC. | Elutes earlier than more substituted phenethylamines. | Good chromatographic properties on standard columns. | Co-elutes with the non-deuterated analyte, ideal for mass spectrometry. |
| Stability | Generally stable under standard storage conditions (-20°C). Susceptible to oxidation and photodegradation under stress conditions. | Stable under recommended storage conditions. | Stable as a solid and in solution when protected from light and air. | Stable under similar conditions to the non-deuterated form. |
| Primary Application | Quantification and identification of benzylphenethylamine derivatives and related impurities. | General reference for the phenethylamine class; starting material for synthesis. | Primary reference standard for the quantification of methamphetamine. | Internal standard for quantitative analysis by mass spectrometry to correct for matrix effects and procedural losses. |
Performance Data in Analytical Methods
The performance of a reference standard is best evaluated through its application in validated analytical methods. The following tables summarize typical performance data for the analysis of phenethylamines using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with this compound as a representative analyte.
Table 2: HPLC-UV Method Validation Data for the Quantification of this compound
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 3: GC-MS Method Validation Data for the Quantification of this compound
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 2.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Detailed methodologies are essential for replicating and verifying experimental results. The following are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and the assessment of its purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and specific for the identification and quantification of this compound, particularly at low concentrations.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Sample Preparation: Samples containing this compound are extracted using a suitable organic solvent (e.g., ethyl acetate) at an alkaline pH. The extract is then evaporated to dryness and reconstituted in a small volume of solvent for injection. For improved chromatography and sensitivity, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be employed.
Visualizing Experimental Workflows
To provide a clear understanding of the analytical processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Workflow for Sample Preparation and Analysis
Key Considerations for Using this compound
Conclusion
This compound serves as a reliable and effective reference standard for the analytical determination of a specific subclass of phenethylamines. Its performance in common analytical techniques such as HPLC and GC-MS is characterized by good linearity, precision, and accuracy, making it suitable for both qualitative and quantitative applications. When selecting a reference standard, it is crucial to consider the specific analyte of interest and the analytical technique to be employed. For general screening of phenethylamines, a more common standard like phenethylamine itself may be sufficient. For the analysis of methamphetamine, a certified methamphetamine standard is indispensable. For quantitative analysis using mass spectrometry, the use of a deuterated internal standard is highly recommended to ensure the highest level of accuracy and precision. Ultimately, the choice of reference standard should be based on a thorough evaluation of the analytical requirements and the available scientific literature.
References
A Comparative Guide to Validating HPLC Methods for Chiral Amine Separation
For researchers, scientists, and drug development professionals, the stereoselective separation and quantification of chiral amines is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) remains a robust and widely adopted technique for this purpose, largely due to the variety of available chiral stationary phases (CSPs). This guide provides an objective comparison of common HPLC methods for chiral amine separation, supported by experimental data and detailed methodologies.
The choice of a suitable HPLC method for separating chiral amines is multifaceted, depending on the analyte's properties, the required resolution, and analysis time. Polysaccharide-based and crown-ether-based CSPs are among the most successful and widely used for this application.
Comparison of Chiral Stationary Phases
The selection of the chiral stationary phase is the most critical factor in achieving successful enantioseparation.[1] Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, offer broad applicability for a diverse range of compounds.[2] Crown-ether-based columns are particularly effective for the separation of primary amines.[3][4]
Table 1: Performance Comparison of Polysaccharide-Based CSPs for NBD-Derivatized Chiral Amines [1]
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase (v/v/v) | Resolution (Rs) | Selectivity (α) |
| Chiralpak IE (amylose-based) | NBD-α-methylbenzylamine | Hexane/IPA/DCM (80:10:10) | 4.81 | 1.42 |
| Chiralcel OD-H (cellulose-based) | NBD-α-methylbenzylamine | Hexane/IPA (90:10) | 3.92 | 1.35 |
| Chiralpak IA (amylose-based) | NBD-1-(1-naphthyl)ethylamine | Hexane/IPA/DCM (80:10:10) | 2.15 | 1.15 |
| Chiralcel OD-H (cellulose-based) | NBD-1-(1-naphthyl)ethylamine | Hexane/IPA (90:10) | 5.57 | 1.52 |
NBD: 4-nitro-7-nitrobenzo-2-oxa-1,3-diazole; IPA: Isopropanol (B130326); DCM: Dichloromethane (B109758)
Table 2: Performance of Crown-Ether and Polysaccharide CSPs in Supercritical Fluid Chromatography (SFC) [4]
| Chiral Stationary Phase (CSP) | Analyte | Modifier | Resolution (Rs) |
| Crownpak® CR-I (+) | 1-Aminoindan | Ethanol (B145695) + 0.8% TFA | Baseline |
| Chiralpak AD-3 | 1-Aminoindan | Methanol (B129727) + 0.1% NH4OH | No Separation |
| Chiralpak AS-3 | 1-Aminoindan | Methanol + 0.1% NH4OH | No Separation |
| Chiralpak IC-3 | 1-Aminoindan | Methanol + 0.1% NH4OH | Partial Separation |
TFA: Trifluoroacetic acid; NH4OH: Ammonium (B1175870) hydroxide (B78521). Note: "Baseline" indicates Rs ≥ 1.5.
The Role of Derivatization
For amines lacking a strong chromophore, derivatization is often necessary to enhance UV or fluorescence detection.[1] Chiral derivatizing agents can also be used to form diastereomers that can be separated on achiral stationary phases.[5][6][7] However, the most common approach is to use a chiral stationary phase.[2] Derivatization with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can improve interaction with the CSP and increase detection sensitivity.[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: Separation of NBD-Derivatized Chiral Amines on Polysaccharide CSPs [1]
-
Sample Preparation (Derivatization):
-
Dissolve the chiral amine in DMF.
-
Add 1 equivalent of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) and 10 equivalents of triethylamine.
-
Stir the mixture at room temperature for 6 hours.
-
The resulting solution containing the NBD-amine derivative can be directly injected or diluted with the mobile phase.
-
-
HPLC Conditions:
-
Columns: Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA), with dichloromethane (DCM) as an additive if needed. The exact composition should be optimized for each analyte (see Table 1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV and/or Fluorescence.
-
Temperature: Room temperature.
-
Protocol 2: Screening of Primary Amines by Supercritical Fluid Chromatography (SFC) [4]
-
Sample Preparation:
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol).
-
-
SFC Conditions:
-
Columns: Crownpak® CR-I (+) (150 x 3 mm, 5 µm) and various Chiralpak polysaccharide-based columns (100 x 3 mm, 3 µm).
-
Mobile Phase:
-
For Crownpak: Supercritical CO2 with ethanol containing 0.8% trifluoroacetic acid (TFA) as a modifier.
-
For Chiralpak: Supercritical CO2 with methanol containing 0.1% ammonium hydroxide as a modifier.
-
-
Detection: PDA and MS.
-
Method Validation Workflow
The validation of an analytical method for chiral amine separation is crucial to ensure its reliability for its intended purpose. The process typically follows guidelines from the International Council for Harmonisation (ICH).
Caption: Workflow for HPLC method development and validation for chiral amines.
Alternative Techniques
While HPLC is a powerful tool, Supercritical Fluid Chromatography (SFC) is gaining traction as a faster and more environmentally friendly alternative for chiral separations.[2][8] SFC often provides improved peak shapes and can be advantageous for preparative scale separations.[8] For instance, a comparison of SFC and HPLC for the separation of primary amines on a cyclofructan-based CSP showed that SFC had comparable selectivities and analysis times with improved peak symmetries.[8]
Conclusion
The successful validation of an HPLC method for chiral amines hinges on the systematic selection and optimization of the chiral stationary phase and mobile phase. Polysaccharide-based CSPs offer broad versatility, while crown-ether phases show excellent performance for primary amines. Derivatization can be a useful strategy to enhance detectability and chromatographic performance. For high-throughput applications, SFC presents a compelling alternative to traditional HPLC. By following a structured method development and validation workflow, researchers can ensure the accuracy and reliability of their chiral separation methods.
References
- 1. yakhak.org [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. columnex.com [columnex.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Cross-Reactivity of (+)-Benzylphenethylamine in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge for toxicological screening, particularly for immunoassay-based tests. Among the vast landscape of designer drugs, phenethylamines and their derivatives are a prominent class. This guide provides a comparative analysis of the cross-reactivity of (+)-Benzylphenethylamine and structurally related compounds in common immunoassays used for amphetamine screening. Due to a lack of specific quantitative data for this compound, this guide leverages data from structurally similar N-substituted phenethylamines to infer its likely immunological behavior.
Understanding the Challenge: Structural Similarity and Antibody Recognition
Comparative Cross-Reactivity Data
| Compound | Immunoassay Type | Target Analyte | Cross-Reactivity (%) | Reference |
| Structurally Related to this compound | ||||
| β-Phenethylamine | Latex Agglutination Inhibition Reaction Test (LAIRT) | d-Amphetamine | 0.5 | [5] |
| N-methyl-α-benzylphenethylamine | Not Specified | Amphetamine/Methamphetamine | Not Specified, but identified as an impurity in illicit synthesis | |
| Other Phenethylamine (B48288) Derivatives | ||||
| MDA (3,4-methylenedioxyamphetamine) | ELISA (Bio-Quant Direct) | Amphetamine | 282 | [6] |
| MDMA (3,4-methylenedioxymethamphetamine) | ELISA (Bio-Quant Direct) | Methamphetamine | 73 | [6] |
| 4-Fluoroamphetamine | ELISA | Amphetamine | 3,354 | |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | ELISA | Amphetamine/Methamphetamine/MDMA | < 0.4 | [7] |
| DOB (4-Bromo-2,5-dimethoxyamphetamine) | ELISA | Amphetamine/Methamphetamine/MDMA | < 0.4 | [7] |
| Phentermine | ELISA (Bio-Quant Direct) | Amphetamine | 61 | [6] |
| Ephedrine | ELISA (Bio-Quant Direct) | Methamphetamine | 9 | [6] |
| Pseudoephedrine | ELISA (Bio-Quant Direct) | Methamphetamine | 19 | [6] |
Note: Cross-reactivity is typically expressed as the concentration of the cross-reacting substance that produces a response equivalent to a given concentration of the target analyte, converted to a percentage.
The data indicates that while some phenethylamine derivatives show significant cross-reactivity, others, particularly those with bulky substitutions on the aromatic ring (like the 2C and DO series), exhibit very low cross-reactivity in standard amphetamine assays.[7] The presence of the N-benzyl group in this compound is a significant structural modification that likely influences its binding to amphetamine-specific antibodies.
Experimental Protocols
The methodologies employed in immunoassay screening are crucial for understanding and interpreting cross-reactivity data. Below are generalized protocols for common immunoassay techniques used in drug screening.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay technique.[7]
-
Coating: Microplate wells are coated with an antibody specific to the target analyte (e.g., amphetamine).
-
Blocking: Any unbound sites on the microplate are blocked to prevent non-specific binding of other proteins.
-
Sample/Standard Incubation: The urine or blood sample, along with standards, is added to the wells. If the target drug or a cross-reacting substance is present, it will bind to the antibody.
-
Enzyme-Conjugate Incubation: A known amount of the target drug labeled with an enzyme (the conjugate) is added. This conjugate competes with the drug in the sample for binding to the antibody.
-
Washing: The wells are washed to remove any unbound substances.
-
Substrate Addition: A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
Homogeneous Enzyme Immunoassay (e.g., EMIT®)
This technique is a common method used in automated clinical chemistry analyzers.[8]
-
Reagent Combination: The sample is mixed with a reagent containing antibodies to the target drug and a known amount of the drug labeled with an enzyme (glucose-6-phosphate dehydrogenase, G6PDH).
-
Competitive Binding: The drug from the sample and the enzyme-labeled drug compete for the limited number of antibody binding sites.
-
Enzyme Activity Modulation: When the enzyme-labeled drug binds to the antibody, the enzyme's activity is reduced.
-
Measurement: The activity of the G6PDH enzyme is measured by monitoring the rate of conversion of NAD+ to NADH. The enzyme activity is directly proportional to the concentration of the drug in the sample.
Logical Framework for Assessing Cross-Reactivity
The structural features of a phenethylamine derivative play a critical role in determining its cross-reactivity with amphetamine immunoassays. The following diagram illustrates the key structural considerations.
Figure 1. Factors influencing phenethylamine cross-reactivity.
Conclusion
While specific cross-reactivity data for this compound in immunoassays remains elusive, an analysis of structurally related compounds provides valuable insights for researchers and clinicians. The addition of a bulky N-benzyl group to the phenethylamine core suggests that this compound is likely to exhibit low cross-reactivity in standard amphetamine immunoassays. This is consistent with the observed low reactivity of other N-substituted and ring-substituted phenethylamine designer drugs.[4][7]
This highlights a critical limitation of immunoassay-based screening for NPS. A negative immunoassay result does not definitively rule out the presence of novel phenethylamine derivatives. Therefore, for comprehensive toxicological analysis, especially in cases of suspected NPS intoxication, confirmatory testing using more specific methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is imperative.[8][9] These methods can definitively identify and quantify specific compounds, overcoming the limitations of immunoassay cross-reactivity.
References
- 1. blog.averhealth.com [blog.averhealth.com]
- 2. ohsu.edu [ohsu.edu]
- 3. apjai-journal.org [apjai-journal.org]
- 4. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5501987A - Dual analyte immunoassay for methamphetamine and amphetamine - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Chiral Amine Separation: HPLC, SFC, and CE
For Researchers, Scientists, and Drug Development Professionals
The separation of chiral amines is a critical process in the pharmaceutical and chemical industries, where the enantiomeric purity of a compound can significantly impact its pharmacological activity, efficacy, and safety. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are three powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for chiral amine separation, supported by experimental data and detailed methodologies, to assist in selecting the most suitable technique for your specific analytical needs.
At a Glance: Performance Comparison of HPLC, SFC, and CE
The following table summarizes the key performance characteristics of HPLC, SFC, and CE for the enantioseparation of chiral amines, drawing from various studies to provide a comparative overview.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP). | Partitioning between a supercritical fluid mobile phase (typically CO₂) and a CSP. | Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte. |
| Typical Analysis Time | 5 - 30 minutes.[1][2] | 1 - 10 minutes (generally faster than HPLC).[3] | 1 - 20 minutes.[4] |
| Resolution (Rs) | Good to excellent (typically > 1.5).[2] | Good to excellent, often comparable or better than HPLC. | High to very high efficiency can lead to excellent resolution. |
| Selectivity (α) | Dependent on CSP and mobile phase composition. | Often shows different selectivity compared to HPLC, providing complementarity.[5] | Highly tunable by changing the type and concentration of the chiral selector. |
| Solvent Consumption | High, especially in normal-phase chromatography. | Significantly lower organic solvent consumption ("greener" technique).[3][6] | Very low, minimal solvent and sample consumption.[5][7] |
| Common Chiral Selectors | Polysaccharide-based (cellulose, amylose), cyclodextrins, protein-based, Pirkle-type CSPs.[1][8] | Polysaccharide-based and cyclodextrin-based CSPs are most common.[9][10] | Cyclodextrins, antibiotics, chiral crown ethers, and micellar agents added to the buffer.[7][11][12] |
| Key Advantages | Well-established, robust, wide variety of commercially available CSPs.[13] | High speed, reduced organic solvent usage, suitable for high-throughput screening.[3][6][9] | High efficiency, low sample and reagent consumption, rapid method development.[5][11] |
| Key Limitations | Higher solvent cost and waste, longer equilibration times.[5] | Requires specialized high-pressure equipment, may not be suitable for highly polar compounds. | Lower concentration sensitivity with UV detection, reproducibility can be challenging.[14] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols for the chiral separation of amines using HPLC, SFC, and CE.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a typical normal-phase HPLC method for the enantiomeric separation of a chiral amine.
-
Instrumentation: Agilent 1260 Infinity HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector.[4]
-
Chiral Stationary Phase (CSP): Polysaccharide-based column, e.g., Chiralpak® AD-3 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: A mixture of n-Hexane and a polar organic modifier like isopropanol (B130326) (IPA) and methanol (B129727) (MeOH). A common starting composition is n-Hexane/IPA/MeOH (89:10:1, v/v/v).
-
Additives: For basic amines, an acidic additive like trifluoroacetic acid (TFA) or a basic additive like diethylamine (B46881) (DEA) might be added to the mobile phase at a low concentration (e.g., 0.1%) to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the amine sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-10 µL.
Supercritical Fluid Chromatography (SFC) Protocol
This protocol details a typical SFC method for the rapid chiral separation of primary amines.
-
Instrumentation: Waters ACQUITY UPC²™ System or similar, equipped with a PDA detector.
-
Chiral Stationary Phase (CSP): Crown ether-based column, e.g., Crownpak® CR-I (+) (150 x 3.0 mm, 5 µm), or a polysaccharide-based column.[15]
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar co-solvent (modifier) such as methanol or ethanol.
-
Additives: For crown ether columns, an acidic additive like 0.8% TFA in the modifier is often required. For polysaccharide columns, a basic additive such as 0.1% ammonium (B1175870) hydroxide (B78521) might be used.[15]
-
Flow Rate: 2 - 4 mL/min.[4]
-
Back Pressure: Typically maintained between 100 and 200 bar.
-
Column Temperature: 30 - 40°C.
-
Detection: PDA detector scanning a relevant UV range.
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent at a concentration of around 1 mg/mL.
-
Injection Volume: 1-5 µL.
Capillary Electrophoresis (CE) Protocol
This protocol describes a non-aqueous CE method, which is often advantageous for the separation of chiral amines.
-
Instrumentation: A commercial CE system such as a Beckman P/ACE MDQ or Agilent 7100.
-
Capillary: Fused-silica capillary, typically 50 µm internal diameter and 30-60 cm total length.
-
Background Electrolyte (BGE): A non-aqueous buffer, for example, 25 mM ammonium acetate (B1210297) in methanol.
-
Chiral Selector: A suitable chiral selector is added to the BGE. For amines, cyclodextrins (e.g., sulfated-β-cyclodextrin) or antibiotics (e.g., vancomycin) are commonly used at concentrations ranging from 5 to 30 mM.[7][14]
-
Voltage: 15 - 30 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent at a low concentration (e.g., 0.1-1 mg/mL).
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for developing a chiral separation method using HPLC, SFC, and CE.
Concluding Remarks
The choice between HPLC, SFC, and CE for chiral amine separation depends on the specific requirements of the analysis. HPLC remains a robust and versatile technique with a vast library of available chiral stationary phases.[13] SFC offers significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and preparative applications.[3][6][9] CE provides exceptional separation efficiency with minimal sample and solvent consumption, positioning it as a powerful tool for method development and for analyses where sample volume is limited.[5][11] Ultimately, a thorough evaluation of the analyte's properties, desired analysis time, and available instrumentation will guide the selection of the most appropriate technique for successful chiral amine separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. yakhak.org [yakhak.org]
- 3. MISER chiral supercritical fluid chromatography for high throughput analysis of enantiopurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Chiral separation of amino acid esters by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
structure-activity differences between N-benzylphenethylamines and their precursors
An in-depth analysis of N-benzylphenethylamines reveals a significant enhancement in serotonergic activity compared to their phenethylamine (B48288) precursors. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to elucidate the profound impact of N-benzyl substitution on receptor affinity and functional potency, primarily at the serotonin (B10506) 5-HT2A receptor.
Structure-Activity Relationship: The Impact of N-Benzylation
The addition of an N-benzyl group to the phenethylamine scaffold is a key structural modification that dramatically enhances biological activity.[1] While simple N-alkylation (e.g., with methyl or ethyl groups) of phenethylamines typically leads to a significant loss of activity, the introduction of a larger N-benzyl moiety, particularly one bearing an oxygenated substituent at the 2-position (such as a methoxy (B1213986) or hydroxyl group), can increase 5-HT2A receptor binding affinity and functional potency by several orders of magnitude.[2][3] This enhancement transforms modestly active phenethylamines (the "2C-X" series) into picomolar to subnanomolar N-benzylphenethylamine agonists (the "NBOMe" and "NBOH" series).[2][4]
The N-benzyl group is thought to engage with additional binding pockets within the 5-HT2A receptor, potentially through pi-stacking interactions with aromatic residues like Phenylalanine 339, contributing to the observed increase in affinity.[5][6] This leads to a distinct pharmacological profile for N-benzylphenethylamines compared to their parent compounds.[4]
Comparative Biological Activity: Precursors vs. N-Benzylphenethylamines
Experimental data consistently demonstrates the superior potency of N-benzylphenethylamines over their corresponding phenethylamine precursors at the 5-HT2A receptor. The following tables summarize key quantitative data from in vitro pharmacological assays.
Table 1: 5-HT2A Receptor Binding Affinities (Kᵢ) of Phenethylamines and their N-Benzyl Derivatives
| Precursor Compound | Precursor Kᵢ (nM) | N-Benzyl Derivative | N-Benzyl Derivative Kᵢ (nM) | Fold Increase in Affinity |
|---|---|---|---|---|
| 2C-I (4-iodo-2,5-dimethoxyphenethylamine) | ~100 | 25I-NBOMe | 0.04 - 1.0 | >100 |
| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | 131 | 25B-NBOMe | 0.23 | 570 |
| 2C-CN (4-cyano-2,5-dimethoxyphenethylamine) | 129 | 25CN-NBOMe | 1.0 | 129 |
Data compiled from multiple sources.[3][6][7] Note: Kᵢ values can vary between studies based on experimental conditions.
Table 2: 5-HT2A Receptor Functional Potency (EC₅₀) of Phenethylamines and their N-Benzyl Derivatives
| Precursor Compound | Precursor EC₅₀ (nM) | N-Benzyl Derivative | N-Benzyl Derivative EC₅₀ (nM) | Fold Increase in Potency |
|---|---|---|---|---|
| 2C-I | ~1000 | 25I-NBOMe | 0.4 - 2.0 | >500 |
| 2C-B | 41.6 | 25B-NBOMe | 0.42 | 99 |
| 2C-CN | 26.6 | 25CN-NBOH | 0.074 | 359 |
Data compiled from multiple sources.[3][8][9] Note: EC₅₀ values can vary based on the specific functional assay used.
Key Signaling Pathway & Experimental Workflow
The primary mechanism of action for these compounds is the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[4] Agonist binding initiates a signaling cascade through the Gq/11 protein, leading to downstream cellular effects.
Caption: Canonical 5-HT2A receptor signaling pathway activated by N-benzylphenethylamines.
The evaluation of these compounds follows a standard preclinical drug discovery workflow, from chemical synthesis to in vitro and in vivo characterization.
Caption: Typical experimental workflow for N-benzylphenethylamine evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of compound activities. Below are generalized protocols for the key experiments cited.
Synthesis: Reductive Amination
The primary method for synthesizing N-benzylphenethylamines is reductive amination.[1]
-
Objective: To couple a phenethylamine precursor with a substituted benzaldehyde (B42025).
-
Materials: Appropriate phenethylamine salt (1.0 eq), substituted benzaldehyde (1.1 eq), a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Procedure:
-
The phenethylamine and benzaldehyde are dissolved in the solvent and stirred to form an intermediate imine.
-
The reducing agent is added portion-wise to the mixture.
-
The reaction is stirred at room temperature until completion, monitored by a technique like Thin Layer Chromatography (TLC).
-
The reaction is quenched, and the crude product is extracted using an organic solvent.
-
The final N-benzylphenethylamine product is purified using column chromatography or recrystallization.[1]
-
In Vitro Pharmacology: Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.[4]
-
Objective: To measure the displacement of a known radiolabeled ligand from the 5-HT2A receptor by the test compound.
-
Materials: Cell membranes expressing the human 5-HT2A receptor, a radioligand (e.g., [³H]ketanserin), test compound at various concentrations, and buffer solutions.
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
In Vitro Pharmacology: Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound's ability to activate the Gq-coupled 5-HT2A receptor.[3][8]
-
Objective: To quantify the production of inositol phosphates following receptor activation by the test compound.
-
Materials: Whole cells expressing the 5-HT2A receptor, a buffer containing lithium chloride (LiCl) to inhibit IP degradation, and the test compound at various concentrations.
-
Procedure:
-
Cells are incubated with the test compound at a range of concentrations in the presence of LiCl.
-
The reaction is stopped, and the cells are lysed.
-
The total inositol phosphates are isolated from the cell lysate, often using anion-exchange chromatography.
-
The amount of IP is quantified, typically using a radiolabeling method or a competitive binding assay.
-
A dose-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).[3]
-
Conclusion
The N-benzylation of phenethylamines is a powerful strategy for dramatically increasing affinity and potency at the 5-HT2A receptor. The resulting N-benzylphenethylamines are often several hundred times more potent than their phenethylamine precursors, transforming them into some of the most powerful serotonergic agonists known.[2] This profound difference in the structure-activity relationship underscores the critical role of the N-benzyl moiety in optimizing interactions with the receptor binding site. The data and methodologies presented provide a framework for understanding these differences and guiding future research in serotonergic drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure activity relationship studies of N-benzyl-phenethylamines at the 5-HT2A receptor: A role of electrostatics in binding and functional potencies - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
The Enhanced Toxicity of NBOMe Analogs Compared to Parent Phenethylamines: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro toxicity of phenethylamine (B48288) compounds from the 2C series and their N-(2-methoxybenzyl) or NBOMe analogs. The inclusion of an NBOMe group significantly enhances the psychoactive potency of these molecules, but emerging research, detailed below, demonstrates a concurrent and significant increase in their cellular toxicity. This guide synthesizes key experimental data to illuminate these differences, offering valuable insights for toxicology studies and drug development.
Quantitative Toxicity Comparison
The following table summarizes the half-maximal effective concentration (EC50) values for several 2C compounds and their corresponding NBOMe analogs, illustrating the concentration at which 50% of cell viability is lost. The data is derived from in vitro studies on human neuroblastoma (SH-SY5Y) and liver hepatocellular carcinoma (HepG2) cell lines. Lower EC50 values indicate higher cytotoxicity.
| Compound | Analog | Cell Line | Assay Method | EC50 (µM) | Reference |
| Mescaline | - | SH-SY5Y | Neutral Red Uptake | > 1500 | [1] |
| Mescaline-NBOMe | NBOMe | SH-SY5Y | Neutral Red Uptake | 405.6 | [1] |
| Mescaline | - | SH-SY5Y | Resazurin (B115843) Reduction | Not Determined | [1] |
| Mescaline-NBOMe | NBOMe | SH-SY5Y | Resazurin Reduction | 677.2 | [1] |
| 2C-B | - | SH-SY5Y | Neutral Red Uptake | 164.7 | [1] |
| 25B-NBOMe | NBOMe | SH-SY5Y | Neutral Red Uptake | 33.86 | [1] |
| 2C-B | - | SH-SY5Y | Resazurin Reduction | 306.9 | [1] |
| 25B-NBOMe | NBOMe | SH-SY5Y | Resazurin Reduction | 58.36 | [1] |
| 2C-N | - | SH-SY5Y | Neutral Red Uptake | 458.1 | [1] |
| 25N-NBOMe | NBOMe | SH-SY5Y | Neutral Red Uptake | 104.9 | [1] |
| 2C-N | - | SH-SY5Y | Resazurin Reduction | 649.5 | [1] |
| 25N-NBOMe | NBOMe | SH-SY5Y | Resazurin Reduction | 167.9 | [1] |
| 25I-NBOMe | NBOMe | H9c2 | MTT Assay | 70.4 | [2][3] |
| 25C-NBOMe | NBOMe | SH-SY5Y | Not Specified | 89 | [4] |
| 25C-NBOMe | NBOMe | PC12 | Not Specified | 78 | [4] |
| 25C-NBOMe | NBOMe | SN4741 | Not Specified | 62 | [4] |
The data consistently demonstrates that the addition of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of the 2C phenethylamine drugs.[1][5] The NBOMe analogs consistently exhibit lower EC50 values compared to their parent compounds across different cell lines and assay methods.[1][5] This increased toxicity is correlated with the higher lipophilicity of the NBOMe compounds, which may enhance their ability to cross cell membranes.[5][6]
Mechanisms of Toxicity
The primary psychoactive effects of both 2C and NBOMe compounds are mediated through their agonist activity at the serotonin (B10506) 5-HT2A receptor.[4][7] However, the NBOMe moiety dramatically increases the binding affinity for this receptor.[4][7] Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling pathways.[8][9]
Beyond their receptor-mediated effects, studies indicate that the toxicity of these compounds, particularly the NBOMe analogs, is associated with mitochondrial dysfunction, including depolarization of the mitochondrial membrane and decreased intracellular ATP levels.[10][11] Furthermore, the metabolism of these compounds by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, appears to play a role in their toxicity, suggesting that metabolic activation or detoxification pathways are involved.[5][6] Some phenethylamines have also been shown to induce oxidative stress by inhibiting mitochondrial complexes.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays
1. Neutral Red Uptake Assay
This assay assesses cell viability by measuring the accumulation of the neutral red dye in the lysosomes of living cells.
-
Cell Culture: SH-SY5Y or HepG2 cells are seeded in 96-well plates and allowed to adhere and grow for a specified period.
-
Compound Exposure: Cells are treated with various concentrations of the test compounds (phenethylamines or NBOMe analogs) for 24 hours.
-
Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing neutral red dye.
-
Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destaining solution.
-
Quantification: The absorbance of the extracted dye is measured using a spectrophotometer, which is proportional to the number of viable cells.
2. Resazurin Reduction Assay
This assay measures cell viability based on the ability of metabolically active cells to reduce resazurin (a blue, non-fluorescent dye) to resorufin (B1680543) (a pink, highly fluorescent compound).
-
Cell Culture and Treatment: Similar to the Neutral Red Uptake Assay, cells are cultured and exposed to the test compounds.
-
Resazurin Incubation: A resazurin solution is added to each well, and the plates are incubated.
-
Fluorescence Measurement: The fluorescence of resorufin is measured using a fluorometer. The fluorescence intensity is directly proportional to the number of viable, metabolically active cells.
3. MTT Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[13]
-
Cell Culture and Treatment: Cells (e.g., H9c2 cardiomyocytes) are cultured in 96-well plates and treated with the test compounds.[2][14]
-
MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured with a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells.
Visualization of Key Pathways
To further illustrate the biological processes involved, the following diagrams, generated using Graphviz (DOT language), depict a key signaling pathway and a typical experimental workflow.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues [mdpi.com]
- 6. [PDF] Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
N-Benzylphenethylamine Analogs: A Comparative Analysis of 5-HT2 Receptor Binding Affinities
A deep dive into the structure-activity relationships of N-benzylphenethylamine analogs reveals a class of compounds with remarkably high affinity and varying selectivity for the 5-HT2 family of serotonin (B10506) receptors. This guide provides a comparative analysis of their binding affinities, supported by experimental data, to aid researchers in drug discovery and neuroscience.
The addition of an N-benzyl group to phenethylamine (B48288) hallucinogens is a key structural modification that significantly enhances their binding affinity for the 5-HT2A receptor, often resulting in compounds with subnanomolar potency.[1] These analogs, colloquially known as 'NBOMes', have been the subject of extensive research to understand their pharmacological profile at the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. This comparison guide synthesizes findings from multiple studies to present a clear overview of their binding characteristics.
Comparative Binding Affinities
The binding affinities of various N-benzylphenethylamine analogs at human 5-HT2A, 5-HT2B, and 5-HT2C receptors are summarized in the table below. The data, presented as inhibitor constant (Kᵢ) values, demonstrate the high potency of these compounds, particularly at the 5-HT2A and 5-HT2C receptors.
| Compound | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) | 5-HT2B Kᵢ (nM) |
| 25D-NBOMe | 0.23 | 1.7 | 46 |
| 25E-NBOMe | 0.19 | 1.4 | 43 |
| 25H-NBOMe | 5.8 | 16 | 321 |
| 25I-NBOH | 0.44 | 3.3 | 7.9 |
| 25N-NBOMe | 0.41 | 2.5 | 114 |
| LSD (for comparison) | 1.1 | 2.5 | 4.9 |
| Serotonin (for comparison) | 4.9 | 5.0 | 3.7 |
Data compiled from Eshleman et al. (2018).[2]
Generally, the N-benzylphenethylamine analogs exhibit the highest affinity for the 5-HT2A receptor, followed by the 5-HT2C receptor, with significantly lower affinity for the 5-HT2B receptor.[2][3] The rank order of affinity is typically 5-HT2A > 5-HT2C > 5-HT2B.[2] For instance, the selectivity for 5-HT2A over 5-HT2C receptors for the –NBOMe series ranges from 2.4 to 7.4-fold.[2]
Structure-Activity Relationships
The structure of the N-benzylphenethylamine molecule can be systematically modified to investigate the effects on receptor binding affinity. The core structure consists of a phenethylamine skeleton with an N-benzyl group. Variations in substituents on both the phenethylamine and the N-benzyl portions of the molecule influence the affinity and selectivity for 5-HT2 receptor subtypes.
Caption: General structure of N-benzylphenethylamine analogs.
Substituents on the N-benzyl moiety, such as methoxy (B1213986) or hydroxy groups, particularly at the 2'-position, are known to produce compounds with exceptionally potent 5-HT2A receptor affinity. The N-arylmethyl substitution is considered necessary for the significant increase in affinity, which can be up to 300-fold higher than their N-alkyl counterparts.[4]
Experimental Protocols
The binding affinities presented in this guide were determined using in vitro radioligand binding assays. The following is a detailed methodology adapted from the cited research.[2][5]
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer, often containing 10% sucrose (B13894) as a cryoprotectant, and stored at -80°C until use.[5] Protein concentration is determined using a standard assay such as the Pierce BCA assay.[5]
2. Radioligand Binding Assay:
-
The assay is typically performed in 96-well plates in a final volume of 250 µL.[5]
-
To each well, the following are added:
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[5]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]
Caption: Radioligand displacement assay workflow.
Conclusion
N-benzylphenethylamine analogs represent a class of highly potent ligands for 5-HT2 receptors, with a general selectivity profile of 5-HT2A > 5-HT2C > 5-HT2B. The data and methodologies presented in this guide provide a valuable resource for researchers working on the development of novel serotonergic compounds and for those investigating the intricate roles of the 5-HT2 receptor subtypes in the central nervous system. The high affinity of these analogs underscores their potential as powerful research tools and as scaffolds for the design of future therapeutics.
References
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Potency of Hallucinogenic Compounds Using the Head-Twitch Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1][2] This response is primarily mediated by the activation of the serotonin (B10506) 2A receptor (5-HT2A), a key target for classic hallucinogens.[1][2][3] As a quantifiable and translatable preclinical assay, the HTR is an invaluable tool for assessing the in vivo potency of novel and existing hallucinogenic drugs. This guide provides a comparative analysis of the potency of various hallucinogenic compounds in inducing the HTR, details the experimental protocols for its assessment, and illustrates the underlying signaling pathways.
Comparative Potency of Hallucinogenic Compounds
The potency of a hallucinogenic compound in inducing the head-twitch response is typically quantified by its median effective dose (ED50), which is the dose required to produce 50% of the maximal response. A lower ED50 value indicates a higher potency. The following table summarizes the ED50 values for a range of classic hallucinogens from the tryptamine, lysergamide, and phenethylamine (B48288) classes, as determined by HTR studies in mice.
| Compound Class | Compound | ED50 (mg/kg) | Animal Model | Reference |
| Tryptamines | Psilocin | ~0.3 | C57BL/6J Mice | [4] |
| Psilocybin | Induces HTR | C57BL/6J Mice | [5] | |
| N,N-Dimethyltryptamine (DMT) | 1.54 | C57BL/6J Mice | [5] | |
| Lysergamides | Lysergic Acid Diethylamide (LSD) | 0.0529 | C57BL/6J Mice | [6] |
| Phenethylamines | 2,5-Dimethoxy-4-iodoamphetamine (DOI) | Induces robust HTR | Rodents | [7] |
| Mescaline | 6.51 | C57BL/6J Mice | [8] | |
| ALEPH | 0.80 | C57BL/6J Mice | [9] |
Note: ED50 values can vary depending on the specific experimental conditions, such as the animal strain, route of administration, and observation period.
Experimental Protocols for Head-Twitch Response Assessment
The standardized assessment of the head-twitch response is crucial for obtaining reliable and comparable data. The following outlines a common experimental protocol used in HTR studies.
Animals
Male C57BL/6J mice are frequently used for HTR studies due to their robust and consistent response.[5] Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
Drug Administration
Test compounds are typically dissolved in a suitable vehicle, such as saline (0.9% NaCl), and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[7][10] A range of doses is used to establish a dose-response curve and determine the ED50 value.
Head-Twitch Response Measurement
Two primary methods are used to quantify the HTR:
-
Direct Observation/Video Recording: Mice are placed in a transparent cylindrical observation chamber after drug administration. The number of head twitches is then manually counted by a trained observer, often with the aid of video recordings for later verification.[10] A head twitch is characterized as a rapid, convulsive, side-to-side movement of the head, distinct from grooming or exploratory behaviors.
-
Automated Detection with Magnetometer: For a more objective and high-throughput approach, a small neodymium magnet is surgically implanted on the skull of the mouse.[7][9] Following drug administration, the mouse is placed in an enclosure surrounded by a magnetometer coil. The rapid head movements induce a detectable change in the magnetic field, which is recorded and analyzed to quantify the number of head twitches.[7][9] This method offers high sensitivity and specificity.[6]
Data Analysis
The number of head twitches is typically counted over a specific observation period, often 30 to 60 minutes, following drug administration.[9][10] The data are then analyzed to generate a dose-response curve, from which the ED50 and its 95% confidence interval are calculated using non-linear regression analysis.[11][12]
Signaling Pathways of Hallucinogen-Induced Head-Twitch Response
The head-twitch response is a direct behavioral consequence of the activation of a specific intracellular signaling cascade initiated by the binding of a hallucinogenic compound to the 5-HT2A receptor.
5-HT2A Receptor Activation and Downstream Signaling
Hallucinogenic 5-HT2A receptor agonists primarily couple to the Gq/11 family of G proteins.[13][14] This activation initiates a downstream signaling cascade that is crucial for the induction of the HTR. The key steps in this pathway are:
-
Agonist Binding: The hallucinogenic compound binds to and activates the 5-HT2A receptor.
-
Gq/11 Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).[1][15]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Neuronal Excitation and HTR: The rise in intracellular calcium and other downstream events ultimately lead to the depolarization of specific neuronal populations, resulting in the characteristic head-twitch behavior.
Interestingly, non-hallucinogenic 5-HT2A agonists, such as lisuride, also activate the Gq/11 pathway but fail to induce the HTR.[6] This suggests that the hallucinogenic effect and the HTR are not solely dependent on Gq/11 activation and may involve other signaling pathways or a specific spatiotemporal pattern of Gq/11 signaling. Recent research indicates that the recruitment of β-arrestin2 may play a role in differentiating the effects of hallucinogenic and non-hallucinogenic 5-HT2A agonists.[1][13]
5-HT2A Receptor Gq Signaling Pathway
Experimental Workflow for Head-Twitch Response Assay
The following diagram illustrates a typical workflow for conducting a head-twitch response experiment, from animal preparation to data analysis.
HTR Experimental Workflow
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. [PDF] Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylphenethylamine Analogs: A Comparative Analysis of Serotonergic Activity
A deep dive into the structure-activity relationships of N-benzylphenethylamine analogs reveals a significant enhancement in serotonergic activity, particularly at the 5-HT2A receptor, when compared to their non-benzylated parent compounds. The addition of an N-benzyl group can increase binding affinity by orders of magnitude, transforming these molecules into potent agonists with subnanomolar affinities. This guide provides a comparative analysis of these analogs, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms for researchers, scientists, and drug development professionals.
The N-benzylphenethylamine scaffold, often referred to as the "NBOMe" series, has been the subject of extensive pharmacological investigation. These compounds are derivatives of the 2C series of phenethylamines, and their potent psychoactive effects are primarily mediated by their agonist activity at the 5-HT2A receptor.[1][2] The structure-activity relationship (SAR) is complex, with substitutions on both the phenethylamine (B48288) core and the N-benzyl ring significantly influencing receptor affinity and functional potency.[3][4]
Comparative Analysis of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of a selection of N-benzylphenethylamine analogs at the human 5-HT2A and 5-HT2C receptors. These values are critical for understanding the selectivity and potential therapeutic or research applications of these compounds.
| Compound | Phenethylamine Core | N-Benzyl Substituent | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) | 5-HT2A EC₅₀ (nM) | 5-HT2A Eₘₐₓ (%) |
| 25I-NBOMe | 2,5-dimethoxy-4-iodo | 2-methoxy | 0.044 | 1.3 | 0.47 | 100 |
| 25B-NBOMe (Cimbi-36) | 2,5-dimethoxy-4-bromo | 2-methoxy | 0.12 | 2.0 | 0.33 | 98 |
| 25C-NBOMe | 2,5-dimethoxy-4-chloro | 2-methoxy | 0.21 | 4.6 | 0.85 | 100 |
| 25H-NBOMe | 2,5-dimethoxy | 2-methoxy | 1.1 | 24 | 41 | 86 |
| 25CN-NBOH | 2,5-dimethoxy-4-cyano | 2-hydroxy | 0.29 | 29 | 0.074 | 95 |
Data compiled from multiple sources.[3][4][5][6]
Key Structure-Activity Relationship Observations:
-
N-Benzyl Substitution: The presence of an N-benzyl group is crucial for the dramatic increase in 5-HT2A receptor affinity and potency compared to the parent 2C-X compounds.[1][3]
-
4-Position of the Phenethylamine Ring: Lipophilic and halogen substituents at the 4-position generally lead to higher affinity. For instance, the iodo (I) and bromo (Br) substitutions in 25I-NBOMe and 25B-NBOMe, respectively, result in very high affinity.[4]
-
2'-Position of the N-Benzyl Ring: A methoxy (B1213986) or hydroxyl group at the 2'-position of the N-benzyl ring is a common feature among the most potent analogs.[7] The N-(2-hydroxybenzyl) substituted compounds, in particular, have shown very high functional potency at the 5-HT2A receptor.[4]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these N-benzylphenethylamine analogs is their agonist activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gq/11 signaling pathway.[3] Activation of this receptor initiates a cascade of intracellular events, as illustrated in the diagram below.
Caption: Canonical Gq signaling cascade of the 5-HT2A receptor.
The characterization of these compounds typically follows a standardized experimental workflow to determine their binding affinity and functional potency.
Caption: General experimental workflow for characterizing N-benzylphenethylamine analogs.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate pharmacological characterization of these analogs. The following outlines the key methodologies employed in the cited studies.
Radioligand Binding Assays
These competitive binding assays are used to determine the affinity (Kᵢ) of a test compound for a specific receptor.[8][9][10][11]
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK-293 cells).[8]
-
A specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).[4]
-
Test compounds (N-benzylphenethylamine analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated to allow for competitive binding to the receptors.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.[8]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assays (Inositol Phosphate Accumulation)
This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying the accumulation of a downstream second messenger, inositol (B14025) phosphates (IPs).[3][8]
-
Materials:
-
Intact cells expressing the 5-HT2A receptor (e.g., HEK-293 cells).[8]
-
myo-[³H]inositol for labeling cellular phosphoinositides.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Test compounds (N-benzylphenethylamine analogs) at various concentrations.
-
Anion-exchange chromatography columns.
-
Scintillation counter.
-
-
Procedure:
-
Cell Labeling: Cells are incubated overnight with myo-[³H]inositol to incorporate it into the cell membrane phospholipids.[8]
-
Compound Stimulation: The labeled cells are then stimulated with varying concentrations of the test compound in the presence of LiCl. Agonist binding to the 5-HT2A receptor activates the Gq pathway, leading to the production and accumulation of [³H]inositol phosphates.[3]
-
Extraction: The reaction is stopped, and the cells are lysed to extract the intracellular inositol phosphates.
-
Separation and Quantification: The [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography and quantified by liquid scintillation counting.[8]
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response produced by the agonist relative to a reference full agonist).
-
References
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
A Guide to Validating Analytical Methods for Chiral Separation: A Comparison of HPLC and SFC in Accordance with ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of pharmaceutical compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for chiral separations, supported by experimental data and detailed validation protocols as prescribed by the International Council for Harmonisation (ICH) guidelines.
The development and validation of analytical methods for chiral compounds is a critical process in the pharmaceutical industry.[1] HPLC with chiral stationary phases (CSPs) has traditionally been the gold standard for this purpose.[1] However, SFC has emerged as a powerful alternative, offering advantages in terms of speed and reduced environmental impact.[2] This guide will delve into the validation of these methods, providing a framework for selecting the most appropriate technique and ensuring regulatory compliance.
Comparison of Chiral Separation Techniques: HPLC vs. SFC
The choice between HPLC and SFC for chiral separation depends on several factors, including the desired speed, efficiency, and the nature of the analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the primary mobile phase. |
| Speed | Generally longer analysis times. | Significantly faster analysis times due to lower viscosity and higher diffusivity of the mobile phase.[3] |
| Solvent Consumption | Higher consumption of organic solvents. | Reduced consumption of organic solvents, making it a "greener" alternative.[3] |
| Resolution | High resolution achievable with a wide variety of CSPs. | Often provides excellent or even superior resolution compared to HPLC for certain compounds. |
| Applicability | Broad applicability to a wide range of compounds. | Particularly advantageous for non-polar and moderately polar compounds. |
| Cost | Well-established technology with a wide range of instrument price points. | Can have a higher initial instrument cost, but lower operating costs due to reduced solvent usage. |
Performance Comparison for Specific Chiral Separations
The following table provides a snapshot of comparative performance data for the chiral separation of common pharmaceutical compounds using HPLC and SFC.
| Compound | Chiral Stationary Phase | Technique | Mobile Phase | Key Performance Metrics |
| Warfarin | Chiralpak AD-H | HPLC | Hexane/Ethanol/TFA | Longer retention times |
| SFC | CO₂/Methanol | Faster separation[2] | ||
| Omeprazole | Chiralcel OD-H | HPLC | Hexane/Isopropanol | Good separation |
| SFC | CO₂/Ethanol | Good resolution[2] | ||
| Ibuprofen (B1674241) | Chiral OVM | HPLC | Potassium dihydrogen phosphate/Ethanol | Good resolution in under 8 minutes[3] |
| Kromasil CHI-TBB | SFC | CO₂ with modifier | Strong dependence on modifier type for separation[4][5] | |
| Propranolol (B1214883) | Chiralpak IG | SFC | CO₂/Methanol with TEA | Excellent resolution[6] |
Validation of Analytical Methods for Chiral Separation According to ICH Q2(R1)
A chiral analytical method must be validated to demonstrate its suitability for its intended purpose.[1] The key validation parameters as per ICH Q2(R1) guidelines are outlined below, along with typical acceptance criteria for a method quantifying an enantiomeric impurity.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of other components (e.g., the other enantiomer, impurities, degradation products). | Baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks.[7] |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. | Correlation coefficient (r²) ≥ 0.998.[8] |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the major enantiomer; 90.0% to 110.0% for the impurity. |
| Precision | Repeatability (Intra-assay precision): The precision of the method over a short interval of time under the same operating conditions. Intermediate Precision: The precision of the method within the same laboratory over different days, with different analysts, or on different equipment. | Repeatability: RSD ≤ 2.0% for the major enantiomer; RSD ≤ 10.0% for the impurity. Intermediate Precision: RSD ≤ 3.0% for the major enantiomer; RSD ≤ 15.0% for the impurity.[7][9] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3:1.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1.[10][11] |
| Robustness | To evaluate the method's reliability when subjected to small, deliberate variations in its parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.[12] |
| System Suitability | To verify that the chromatographic system is performing adequately for the intended analysis. | Performed before each analytical run. Criteria typically include resolution (Rs > 1.5), tailing factor (T ≤ 2.0), and repeatability of injections (%RSD ≤ 2.0%).[7] |
Experimental Protocols for Key Validation Experiments
Detailed protocols are essential for the successful validation of a chiral analytical method. The following are generalized protocols for key validation parameters, applicable to both HPLC and SFC with appropriate adjustments for the specific technique.
Specificity
Objective: To demonstrate that the analytical method is able to separate the enantiomers from each other and from any potential interfering substances.
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of the pure desired enantiomer.
-
Analyze a sample of the pure undesired enantiomer.
-
Analyze a racemic mixture of the enantiomers.
-
If available, analyze samples containing known impurities or degradation products.
-
For drug products, analyze a placebo sample.
-
Spike the drug substance or product with the undesired enantiomer and any known impurities and analyze.
-
Evaluate the chromatograms for any co-eluting peaks and assess the resolution between the enantiomers and other components.
Linearity
Objective: To establish the linear range of the method for the quantification of the undesired enantiomer.
Procedure:
-
Prepare a stock solution of the undesired enantiomer.
-
Prepare a series of at least five calibration standards by spiking the desired enantiomer with the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the chiral impurity.[13]
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area of the undesired enantiomer against its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[13]
Accuracy
Objective: To assess the agreement between the measured concentration and the true concentration of the undesired enantiomer.
Procedure:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit) by spiking the desired enantiomer with known amounts of the undesired enantiomer.[10]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the concentration of the undesired enantiomer using the calibration curve.
-
Calculate the percent recovery at each concentration level.
Precision
Objective: To evaluate the variability of the analytical method.
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the drug substance spiked with the undesired enantiomer at 100% of the specification limit.[10]
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the measured concentration of the undesired enantiomer.[10]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[9]
-
Calculate the %RSD for the combined data from both studies and perform a statistical comparison (e.g., F-test) of the variances.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the undesired enantiomer that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10] This can be achieved by injecting a series of dilute solutions of the undesired enantiomer.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Robustness
Objective: To assess the method's performance under small, deliberate variations in chromatographic conditions.
Procedure:
-
Identify critical method parameters that could potentially be varied (e.g., mobile phase composition, flow rate, column temperature, pH).
-
Define the range of variation for each parameter (e.g., ±2% for mobile phase composition, ±0.1 mL/min for flow rate, ±2°C for column temperature).[1]
-
Prepare a system suitability solution containing both enantiomers.
-
Inject the system suitability solution under the normal and varied conditions.
-
Evaluate the impact of the changes on system suitability parameters, particularly the resolution between the enantiomers. A Plackett-Burman experimental design can be used for a systematic evaluation.[12]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. researchgate.net [researchgate.net]
- 5. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 12. Robustness testing of chiral separations by capillary electrophoresis using highly-sulfated cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Comparative Pharmacological Profiles of alpha-Benzylphenethylamine Contaminants in Illicit Methamphetamine Synthesis
A detailed guide for researchers, scientists, and drug development professionals on the pharmacological characteristics of alpha-benzylphenethylamine contaminants, primarily focusing on alpha-benzyl-N-methylphenethylamine (BNMPA), a significant impurity found in clandestinely produced methamphetamine. This guide provides a comparative analysis of the known pharmacological activities of these contaminants, supported by experimental data, to elucidate their potential impact on the overall toxicological and pharmacological effects of illicitly synthesized methamphetamine.
Introduction
The clandestine synthesis of methamphetamine often results in the formation of various byproducts and impurities. Among these, alpha-benzylphenethylamine derivatives are some of the most common contaminants.[1] A prominent and well-studied example is alpha-benzyl-N-methylphenethylamine (BNMPA).[2][3] The presence of such contaminants can significantly alter the pharmacological and toxicological profile of the final product, posing additional risks to users. Understanding the pharmacological profiles of these contaminants is crucial for forensic analysis, clinical toxicology, and the development of potential therapeutic interventions. This guide focuses on the in vitro pharmacological data available for BNMPA and its primary metabolite, N-demethyl-BNMPA.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters for BNMPA and its N-demethylated metabolite. The data highlights their interactions with the dopamine (B1211576) transporter (DAT) and the N-methyl-D-aspartate (NMDA) receptor, two key targets in the central nervous system.
| Compound | Target | Assay Type | Parameter | Value (µM) | Species | Reference |
| alpha-Benzyl-N-methylphenethylamine (BNMPA) | Dopamine Transporter (DAT) | [³H]CFT Binding | Ki | 6.05 ± 0.15 | Rat | [2] |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake | IC₅₀ | 5.1 ± 1.4 | Rat | [2] | |
| NMDA Receptor (NR1/2A subunits) | Electrophysiology | IC₅₀ | 24.6 ± 1.8 | Oocyte | [2] | |
| NMDA Receptor (NR1/2C subunits) | Electrophysiology | IC₅₀ | 24.0 ± 1.5 | Oocyte | [2] | |
| Serotonin (B10506) Transporter (SERT) | [³H]Paroxetine Binding | Ki | 14.5 | Rat | [2] | |
| α₁-Adrenergic Receptor | [³H]Prazosin Binding | Ki | 11.7 | Rat | [2] | |
| N-demethyl-BNMPA | Dopamine Transporter (DAT) | [³H]CFT Binding | Ki | 8.73 ± 1.66 | Rat | [2] |
Signaling Pathways and Experimental Workflow
To visualize the interactions of these contaminants and the methods used to characterize them, the following diagrams are provided.
Pharmacological Actions of BNMPA and Metabolites
Dopamine Transporter (DAT) Interaction
BNMPA and its primary metabolite, N-demethyl-BNMPA, exhibit micromolar affinity for the dopamine transporter.[2] Specifically, BNMPA and N-demethyl-BNMPA displaced the selective DAT ligand [³H]CFT from rat striatal membranes with Ki values of 6.05 µM and 8.73 µM, respectively.[2] Consistent with this binding affinity, BNMPA also inhibits the uptake of [³H]dopamine into striatal synaptosomes with an IC₅₀ value of 5.1 µM.[2] This inhibition of dopamine reuptake can lead to an increase in extracellular dopamine concentrations, potentially contributing to the overall stimulant effects of contaminated methamphetamine. However, the potency of BNMPA at the DAT is considerably lower than that of methamphetamine itself. At high concentrations (≥ 100 µM), BNMPA was found to slightly enhance the basal efflux of [³H]dopamine from striatal slices.[2]
NMDA Receptor Antagonism
In addition to its effects on the dopaminergic system, BNMPA also interacts with the NMDA receptor, a key player in excitatory neurotransmission. Electrophysiological studies in oocytes expressing NMDA receptor subunits revealed that BNMPA significantly inhibits NMDA-stimulated currents.[2] The IC₅₀ values for this inhibition were 24.6 µM for NR1/2A subunit combinations and 24.0 µM for NR1/2C subunit combinations.[2] This inhibition was found to be rapid, reversible, and voltage-dependent.[2] Antagonism of NMDA receptors can lead to a variety of effects, including dissociative and hallucinogenic states, and may contribute to the convulsant activity observed with BNMPA at high doses in animal studies.[3]
Other Receptor Interactions
BNMPA has also been shown to have weak affinity for the serotonin transporter (SERT) and α₁-adrenergic receptors, with Ki values of 14.5 µM and 11.7 µM, respectively.[2] It did not significantly affect GABA-A chloride currents or non-NMDA glutamate receptors.[2]
In Vivo Effects
Animal studies have shown that BNMPA can produce behavioral disturbances, including stereotypy at doses greater than 30 mg/kg, and convulsions at doses around 50 mg/kg.[3] However, unlike methamphetamine, BNMPA does not significantly alter spontaneous locomotor activity, nor does it affect methamphetamine-induced increases in locomotor activity.[3] This suggests that while BNMPA has central nervous system activity, its mechanisms of action are distinct from those of methamphetamine.[3]
Metabolites
Besides N-demethyl-BNMPA, other predicted metabolites of BNMPA include diphenyl-2-propanone, para-hydroxy-BNMPA, and para-hydroxy-N-demethyl-BNMPA.[4] While these metabolites have been identified in urine samples, their pharmacological activity has not been extensively characterized.[4]
Experimental Protocols
The following are generalized descriptions of the key experimental methodologies used to determine the pharmacological profiles of alpha-benzylphenethylamine contaminants.
Dopamine Transporter (DAT) Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the dopamine transporter.
-
General Procedure:
-
Membrane Preparation: Striatal tissue from rats is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the dopamine transporters.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled DAT ligand, such as [³H]CFT, and varying concentrations of the unlabeled test compound (e.g., BNMPA).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]
-
Synaptosomal [³H]Dopamine Uptake Assay
-
Objective: To measure the functional inhibition of dopamine uptake by a compound.
-
General Procedure:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from rat striatal tissue by homogenization and differential centrifugation.[6]
-
Uptake Assay: The synaptosomes are incubated with [³H]dopamine in the presence of varying concentrations of the test compound.
-
Termination: The uptake is stopped by rapid filtration and washing to remove extracellular [³H]dopamine.[6]
-
Quantification: The amount of [³H]dopamine taken up by the synaptosomes is determined by scintillation counting.
-
Data Analysis: The results are used to calculate the IC₅₀ value for the inhibition of dopamine uptake.
-
Electrophysiological Recording of NMDA Receptor Currents
-
Objective: To assess the effect of a compound on the function of NMDA receptors.
-
General Procedure:
-
Expression System: Xenopus oocytes are injected with cRNA encoding specific NMDA receptor subunits (e.g., NR1 and NR2A or NR2C) to express functional receptors on their cell membrane.
-
Two-Electrode Voltage Clamp: The oocyte is voltage-clamped using two microelectrodes.
-
Drug Application: NMDA is applied to the oocyte to elicit an inward current through the NMDA receptors. The test compound is then co-applied with NMDA to determine its effect on the current.
-
Data Recording and Analysis: The changes in the NMDA-induced current are recorded and analyzed to determine the IC₅₀ of the test compound for the inhibition of NMDA receptor function.[2]
-
Conclusion
The available data indicates that alpha-benzyl-N-methylphenethylamine (BNMPA), a common contaminant in illicit methamphetamine, possesses a distinct pharmacological profile characterized by moderate affinity for the dopamine transporter and antagonist activity at the NMDA receptor.[2] Its primary metabolite, N-demethyl-BNMPA, also interacts with the dopamine transporter.[2] These actions are likely to contribute to the overall pharmacological and toxicological effects of contaminated methamphetamine, potentially modulating its stimulant properties and adding a risk of NMDA receptor-related adverse effects, such as convulsions. Further research is needed to fully characterize the pharmacological profiles of other potential alpha-benzylphenethylamine contaminants and their metabolites to better understand the complex effects of illicitly synthesized drugs.
References
- 1. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Benzylphenethylamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling and Disposal of (+)-Benzylphenethylamine
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a compound utilized in chemical synthesis, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides a comprehensive, step-by-step operational plan for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous, causing severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or inhaled.[1] It is also considered a combustible liquid and is harmful to aquatic life.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇N | [2][4][5][6] |
| Molecular Weight | 211.30 g/mol | [2][5][6] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Density | 0.981 g/cm³ at 25 °C (77 °F) | [2][7] |
| Flash Point | > 110 °C (> 230 °F) | [8] |
| Boiling Point | 184 - 185 °C (363 - 365 °F) | [2] |
| InChIKey | ZYZHMSJNPCYUTB-CYBMUJFWSA-N | [2] |
Step-by-Step Disposal Protocol
Direct disposal of this compound into standard waste streams or sanitary sewers is strictly prohibited.[3] The recommended and safest method of disposal is through a licensed hazardous waste management facility.
Experimental Protocols
In-lab neutralization or deactivation of this compound is NOT recommended without a specifically validated and approved protocol. While general methods for the degradation of aromatic amines exist, such as using acidified potassium permanganate, their effectiveness and safety for this specific compound are not established.[9] Attempting such procedures could be dangerous and may generate other hazardous byproducts.
The primary "experimental protocol" for disposal is the safe and compliant collection and labeling of the waste for professional disposal.
Operational Plan for Disposal
-
Waste Segregation:
-
Isolate all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as gloves, pipette tips, absorbent pads, and glassware.
-
Crucially, keep this amine waste separate from other chemical waste streams, especially acids and strong oxidizing agents, to prevent potentially violent reactions. [3]
-
-
Proper Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with amines.
-
Ensure the container has a tightly sealing lid and is kept closed except when adding waste.[3]
-
-
Clear and Accurate Labeling:
-
Label the waste container with the words "Hazardous Waste ".
-
Clearly identify the contents with the full chemical name: "This compound ".
-
Indicate the approximate concentration and quantity of the waste.
-
Include any relevant hazard symbols (e.g., corrosive, toxic, environmentally hazardous).
-
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be cool, dry, and away from direct sunlight, heat sources, and incompatible materials.[10]
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Do not allow the chemical to enter drains or waterways. [1][2]
Mandatory Visualizations
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway of Benzylphenethylamine Derivatives
While not directly related to disposal, understanding the mechanism of action of benzylphenethylamine derivatives is crucial for drug development professionals. These compounds often act as agonists at serotonin (B10506) receptors, such as the 5-HT₂A receptor.
Caption: Signaling of N-benzylphenethylamine derivatives at the 5-HT2A receptor.
References
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. This compound | C15H17N | CID 1268086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. CAS 38235-77-7: this compound | CymitQuimica [cymitquimica.com]
- 5. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. α-Benzylphenethylamine [webbook.nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling (+)-Benzylphenethylamine
Essential Safety and Handling Guide for (+)-Benzylphenethylamine
This guide provides crucial safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. This chemical is classified as hazardous and can cause severe skin burns, eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure to this compound. The following table summarizes the recommended protective gear.
| Protection Type | Recommended Equipment | Specifications and Standards |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin and Body Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A lab coat or a chemical-resistant apron is required. | Inspect gloves prior to use.[4] Remove and wash contaminated clothing before reuse.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if vapors are generated. | To be used in accordance with OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.[6]
1. Pre-Experiment Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and functional.[1][3]
-
Assemble all necessary PPE and confirm it is in good condition.
-
Prepare all required equipment and reagents before handling the chemical.
2. Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor exposure.[5][6]
-
Carefully open the container, avoiding direct inhalation of any vapors.
-
Use appropriate tools to dispense the required amount of the chemical.
-
Keep the container tightly closed when not in use.[5]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[7]
3. Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[5]
-
Decontaminate all work surfaces and equipment after use.
-
Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1][3][6]
Emergency Protocols
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[5]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[5]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent materials, glassware), must be collected in a designated, properly labeled, and sealed hazardous waste container.
2. Disposal Method:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[3]
-
Do not dispose of it down the drain or in regular trash.[1]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
